Product packaging for Ethyl 3-aminothiophene-2-carboxylate(Cat. No.:CAS No. 31823-64-0)

Ethyl 3-aminothiophene-2-carboxylate

Cat. No.: B1336632
CAS No.: 31823-64-0
M. Wt: 171.22 g/mol
InChI Key: VSRVNHPIXCUMIA-UHFFFAOYSA-N
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Description

Ethyl 3-aminothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B1336632 Ethyl 3-aminothiophene-2-carboxylate CAS No. 31823-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-aminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVNHPIXCUMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437440
Record name Ethyl 3-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31823-64-0
Record name Ethyl 3-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-aminothiophene-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Ethyl 3-aminothiophene-2-carboxylate. This versatile heterocyclic compound serves as a crucial building block in the development of a wide range of pharmaceuticals and agrochemicals. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide visualizes key concepts, including synthetic pathways and its role in biological signaling, through detailed diagrams.

Chemical Properties and Structure

This compound, with the CAS number 31823-64-0, is a stable, solid organic compound.[1][2] Its structure features a thiophene ring substituted with an amino group at the 3-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups makes it a highly reactive and versatile intermediate in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 31823-64-0[1][2]
Molecular Formula C₇H₉NO₂S[3]
Molecular Weight 171.22 g/mol [3]
Appearance Solid[1][2]
Melting Point 40-45 °C[1][2]
Boiling Point 109-112 °C at 0.3 mmHg[1]
Storage Temperature 2-8°C[1][2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a quartet for the ethyl group, signals for the thiophene ring protons, and a broad singlet for the amino group protons. For a similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, the ethyl ester protons appear as a triplet around 1.35 ppm and a quartet around 4.23 ppm.[2] The NH₂ protons typically appear as a broad singlet.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl group.

IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1650-1700 cm⁻¹), and C-H stretching vibrations.[2]

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction .[5][6][7] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6]

The Gewald Reaction: A General Overview

The Gewald reaction is a powerful tool in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[5][7] The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[8]

digraph "Gewald Reaction Mechanism" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [fontname="Arial", color="#5F6368"];

reagents [label="Carbonyl Compound +\nActive Methylene Nitrile +\nSulfur + Base", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; knoevenagel [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="α,β-Unsaturated\nNitrile Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; sulfur_addition [label="Sulfur Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Aminothiophene\nDerivative", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> knoevenagel [label="Step 1"]; knoevenagel -> intermediate; intermediate -> sulfur_addition [label="Step 2"]; sulfur_addition -> cyclization [label="Step 3"]; cyclization -> product; }

Figure 2: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules, including antipsychotic and anti-inflammatory agents.[3] Its derivatives have been investigated for their potential as kinase inhibitors and receptor antagonists.[3]

Role in the Synthesis of Olanzapine

While not a direct precursor in all synthetic routes, thiophene derivatives are central to the structure of the atypical antipsychotic drug Olanzapine . The synthesis of Olanzapine often involves the construction of a thieno[2,3-b][9]benzodiazepine core, for which aminothiophene esters are key starting materials.[10][11][12]

Inhibition of Signaling Pathways

Thiophene derivatives have been shown to interfere with critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway and tubulin polymerization .[1][9][13][14][15]

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16] Aberrant activation of this pathway is a hallmark of many cancers.[1] Certain thiophene derivatives have been developed as highly selective inhibitors of PI3K, thereby blocking the downstream signaling and exhibiting antitumor activity.[1][17]

```dot digraph "PI3K_Akt_mTOR_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiophene [label="Thiophene-based\nPI3K Inhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Thiophene -> PI3K [label="Inhibits", color="#EA4335", style=bold]; }

Figure 4: Mechanism of tubulin polymerization inhibition.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the versatile reactivity of its functional groups provide access to a diverse array of complex heterocyclic structures. The demonstrated and potential applications of its derivatives as potent therapeutic agents, particularly in oncology, highlight the continued importance of this compound in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological significance, serving as a valuable resource for researchers in the field.

References

Ethyl 3-aminothiophene-2-carboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-aminothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and key applications, with a focus on its emerging role as a scaffold for potent enzyme inhibitors.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.

PropertyValue
CAS Number 31823-64-0
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance Pale yellow oil or solid
Melting Point 42-43 °C
Boiling Point 109-112 °C at 3 mmHg

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

One of the most significant applications of the 3-aminothiophene-2-carboxylic acid scaffold is in the development of inhibitors for the fat mass and obesity-associated protein (FTO), an RNA demethylase.[1] FTO is a validated drug target in acute myeloid leukemia (AML), where its inhibition leads to anti-leukemic effects.[1] Derivatives of 3-arylaminothiophene-2-carboxylic acid have been identified as potent FTO inhibitors with antileukemia activity.[1]

Furthermore, the closely related 3-aminothiophene-2-carboxamide derivatives have demonstrated notable antioxidant and antibacterial properties, suggesting a broader therapeutic potential for this class of compounds.

Experimental Protocols

Detailed methodologies for the synthesis of the core compound and relevant biological assays are provided to facilitate further research and development.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a strong base.[2]

  • Reagents:

    • Ethyl thioglycolate (30 g)

    • Alcohol-free sodium ethoxide (27 g)

    • α,β-dichloropropionitrile (24.8 g)

  • Procedure:

    • The reagents are reacted and subsequently worked up.

    • The resulting this compound is a pale yellow oil that solidifies upon cooling.

    • Purification can be achieved through crystallization from ethanol, yielding pale yellowish crystals.[2]

FTO Inhibition Assay

This in vitro assay is designed to determine the potency of compounds against the FTO enzyme.

  • Materials:

    • Recombinant human FTO protein

    • m6A-containing single-stranded RNA or DNA oligonucleotide substrate

    • Test compound (e.g., a derivative of this compound) dissolved in DMSO

    • Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.[3]

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 1 µL of the test compound at various concentrations.

    • Add 25 µL of a solution containing the FTO enzyme and the m6A-substrate.

    • Incubate the plate at 37°C for 1 hour.

    • The amount of demethylated product is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Antibacterial Activity Assay (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Luria Bertani (LB) broth and agar

    • Test compound

    • 96-well microtiter plates

  • Procedure:

    • Prepare a standardized bacterial suspension (typically 5 x 10⁵ Colony Forming Units (CFU)/mL).

    • Prepare a series of two-fold dilutions of the test compound in the microtiter plate using the broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[4]

Antioxidant Activity Assay (ABTS Method)

This assay measures the ability of a compound to scavenge the ABTS radical cation.

  • Materials:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Test compound

    • Ethanol or other suitable solvent

  • Procedure:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.

    • Add the test compound to the ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation period.

    • The antioxidant activity is calculated as the percentage of inhibition of the ABTS•+ radical.

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound to the evaluation of its derivatives' biological activity.

G Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Ethyl thioglycolate + α,β-dichloropropionitrile B Base-catalyzed Cyclization A->B C This compound B->C D Derivatization C->D E Bioactive Derivatives D->E F FTO Inhibition Assay E->F G Antibacterial Assay E->G H Antioxidant Assay E->H

Caption: Synthesis and evaluation workflow.

FTO Signaling Pathway in Acute Myeloid Leukemia

This diagram depicts the role of FTO in AML and the potential point of intervention for inhibitors derived from this compound.

FTO_Pathway FTO Signaling in AML and Inhibition cluster_rna RNA Regulation cluster_protein Protein Expression & Cell Fate m6A_mRNA m6A-modified mRNA (e.g., MYC, RARA, ASB2) FTO FTO Enzyme m6A_mRNA->FTO Substrate mRNA Demethylated mRNA Oncogenes Increased Oncogene Expression (e.g., MYC) mRNA->Oncogenes Differentiation Blocked Differentiation mRNA->Differentiation Inhibits Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis Differentiation->Leukemogenesis FTO->mRNA Demethylation Inhibitor 3-Aminothiophene-2-carboxylate Derivative (Inhibitor) Inhibitor->FTO Inhibits

Caption: FTO signaling pathway in AML.

References

A Technical Guide to the Spectroscopic Properties of Ethyl 3-Aminothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-aminothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published spectra for this specific molecule, this guide presents a compilation of expected data based on the analysis of closely related and substituted analogs. The experimental protocols provided are representative of the methods used for the synthesis and spectroscopic analysis of this class of compounds.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is extrapolated from published information on analogous compounds and serves as a reference for researchers working with this molecule.

Table 1: Expected ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d1HH-5 (Thiophene ring)
~6.0d1HH-4 (Thiophene ring)
~5.9br s2H-NH₂
4.2 - 4.3q2H-OCH₂CH₃
1.2 - 1.3t3H-OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Expected ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~160C-3 (Thiophene ring)
~128C-5 (Thiophene ring)
~115C-4 (Thiophene ring)
~105C-2 (Thiophene ring)
~60-OCH₂CH₃
~14-OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Expected FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric)
2980 - 2900MediumC-H stretching (aliphatic)
~1670StrongC=O stretching (ester)
~1620StrongN-H bending
~1550MediumC=C stretching (thiophene ring)
~1250StrongC-O stretching (ester)
~1100MediumC-S stretching (thiophene ring)

Sample preparation: KBr pellet.[1]

Experimental Protocols

The following protocols describe common methods for the synthesis and spectroscopic characterization of this compound and its derivatives.

2.1. Synthesis: Gewald Reaction

The Gewald reaction is a widely used method for the synthesis of 2-aminothiophenes.

  • Procedure: To a stirred solution of ethyl cyanoacetate and a suitable α-mercapto ketone or aldehyde in ethanol, elemental sulfur is added. A catalytic amount of a base, such as morpholine or diethylamine, is then added dropwise. The reaction mixture is typically heated at a moderate temperature (e.g., 45-50 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.

2.2. NMR Spectroscopy

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3. FT-IR Spectroscopy

  • Instrumentation: FT-IR spectra are commonly recorded on a spectrometer such as a Bruker IFS 85.[1]

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Ethyl 3-aminothiophene-2-carboxylate Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep_NMR NMR Sample Preparation Purification->Sample_Prep_NMR Sample_Prep_IR IR Sample Preparation (KBr Pellet) Purification->Sample_Prep_IR NMR_Acquisition ¹H and ¹³C NMR Spectra Acquisition Sample_Prep_NMR->NMR_Acquisition IR_Acquisition FT-IR Spectrum Acquisition Sample_Prep_IR->IR_Acquisition NMR_Analysis NMR Data Analysis (Chemical Shift, Multiplicity, Integration) NMR_Acquisition->NMR_Analysis IR_Analysis IR Data Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Navigating the Physicochemical Landscape of Ethyl 3-Aminothiophene-2-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 3-aminothiophene-2-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering critical data, detailed experimental protocols, and logical workflows to facilitate its use in further research and formulation.

This compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility in various solvent systems and stability under diverse environmental conditions, is paramount for its effective application in synthetic chemistry and pharmaceutical formulation.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in public literature. However, qualitative assessments and data from structurally similar compounds provide valuable guidance.

Qualitative Solubility:

SolventSolubilityCitation
WaterSlightly soluble[1]

Note: The term "slightly soluble" generally indicates a solubility range of 100 to 1000 parts of solvent for 1 part of solute.

For a closely related compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate , the following quantitative data has been reported, which can serve as a useful reference point:

SolventSolubilityCitation
Ethanol~20 mg/mL[2]
DMSO~20 mg/mL[2]
Dimethylformamide (DMF)~20 mg/mL[2]
Aqueous Buffers (1:10 DMSO:PBS, pH 7.2)~0.1 mg/mL[2]

Given the absence of specific quantitative data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems of interest. The following experimental protocols provide a robust framework for such determinations.

Stability Profile

Detailed stability data for this compound is limited. A related compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate , is reported to be stable for at least two years when stored at -20°C as a crystalline solid.[2] The stability of its aqueous solutions is limited, with a recommendation against storing for more than one day.[2]

To ensure the integrity and successful application of this compound, a comprehensive stability assessment is crucial. This should encompass evaluations of its response to thermal stress, light exposure (photostability), and varying pH conditions (hydrolytic stability).

Experimental Protocols

The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification & Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Filter to remove undissolved solid B->C Isolate Saturated Solution D Analyze filtrate by HPLC C->D Prepare for Analysis E Determine concentration (solubility) D->E Calculate Result

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to a range of stress conditions in parallel with control samples stored under normal conditions.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and its solution to UV light (e.g., 254 nm and 365 nm) and visible light. Thiophene derivatives are known to be susceptible to photodegradation.[4][5][6]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

G cluster_start Start cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_end Outcome Start This compound Sample Acid Acid Hydrolysis Start->Acid Expose to Stress Base Base Hydrolysis Start->Base Expose to Stress Oxidation Oxidative Stress Start->Oxidation Expose to Stress Thermal Thermal Stress Start->Thermal Expose to Stress Photo Photostability Start->Photo Expose to Stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidation->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points Photo->HPLC Analyze at Time Points Result Identify & Quantify Degradants HPLC->Result Evaluate Stability

Caption: Experimental Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from its degradation products.

General HPLC Method Parameters:

  • Column: A reversed-phase C18 column is often a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products exhibit significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

References

The Diverse Biological Landscape of Substituted 2-Aminothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in preclinical studies against a range of diseases, including cancer, inflammation, and microbial infections.[1][3] This technical guide provides an in-depth overview of the biological activities of substituted 2-aminothiophene derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and drug development efforts.

Anticancer Activity

Substituted 2-aminothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis and cell cycle arrest.[4][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted 2-aminothiophene derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Thieno[2,3-d]pyrimidine derivatives (5f-i, 7a) MDA-MB-468 (Breast)GI50Two-digit nanomolar[4]
Aniline-substituted thieno[2,3-d]pyrimidine (MS4e) HCT116 (Colon)IC50357.12 µg/ml[4]
2-aminothiophene-3-carboxylic acid ester derivatives T-cell lymphoma, prostate cancer, kidney carcinoma, hepatomaIC50High nanomolar range[7]
TP 5 (2,3-fused thiophene) HepG2, SMMC-7721 (Liver)Cell Viability<18% at 30 µg/mL[6]
6CN14, 7CN09 HeLa (Cervical), PANC-1 (Pancreatic)AntiproliferativeGreater than Doxorubicin[5]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) (4g) HCT-116 (Colon)IC507.1 ± 0.07 µM/ml[8]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) (4a) HCT-116 (Colon)IC5010.5 ± 0.07 µM/ml[8]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) (4c) HCT-116 (Colon)IC5011.9 ± 0.05 µM/ml[8]
Experimental Protocols

MTT Assay for Cytotoxicity:

The cytotoxicity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives for a specified period (e.g., 24-48 hours).[5]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Formazan Solubilization: The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry:

Flow cytometry is employed to determine the effect of 2-aminothiophene derivatives on the cell cycle progression of cancer cells.[5]

  • Cell Treatment: Cancer cells are treated with the test compounds for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.

Signaling Pathways in Anticancer Activity

Certain 2-aminothiophene derivatives, particularly thieno[2,3-d]pyrimidines, have been shown to target key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation 2_Aminothiophene 2-Aminothiophene Derivative 2_Aminothiophene->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 2-aminothiophene derivative.

Another critical mechanism involves the induction of apoptosis. Some derivatives can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the BCL-2 family, leading to programmed cell death.[4]

Apoptosis_Pathway 2_Aminothiophene 2-Aminothiophene Derivative Bcl2 Bcl-2 2_Aminothiophene->Bcl2 Inhibition Bax_Bak Bax/Bak Bcl2->Bax_Bak Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via inhibition of the anti-apoptotic protein Bcl-2.

Anti-inflammatory Activity

Several 2-aminothiophene analogs have demonstrated potent anti-inflammatory properties.[9][10] This activity is often evaluated by their ability to inhibit neutrophil activity or modulate the production of inflammatory mediators.

Quantitative Anti-inflammatory Activity Data
Compound% Anti-inflammatory ActivityIC50 (µM)Reference
1 61121[9]
2 94412[9]
3 30323[9]
4 75348[9]
5 71422[9]
6 81396[9]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) N/A (Selective COX-2 inhibitors)0.31 - 1.40[11]
Experimental Protocols

Inhibition of Neutrophil Respiratory Burst:

A common in vitro assay to assess anti-inflammatory potential measures the inhibition of the respiratory burst in neutrophils.

  • Neutrophil Isolation: Neutrophils are isolated from fresh blood (e.g., human or rat).

  • Compound Incubation: The isolated neutrophils are pre-incubated with the test 2-aminothiophene derivatives at various concentrations.

  • Stimulation: The respiratory burst is stimulated by adding an activating agent, such as phorbol myristate acetate (PMA).

  • Detection: The production of reactive oxygen species (ROS) is measured using a chemiluminescence or fluorescence-based assay.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the respiratory burst, is calculated.

Carrageenan-Induced Paw Edema in Rats:

This in vivo model is widely used to evaluate the anti-inflammatory effects of novel compounds.[11]

  • Animal Dosing: Rats are orally or intraperitoneally administered with the test compound or a vehicle control.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Antimicrobial Activity

Substituted 2-aminothiophenes have been reported to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]

Quantitative Antimicrobial Activity Data
CompoundBacterial StrainInhibition Zone (mm)% InhibitionReference
Amino thiophene-2-carboxamide (7b) P. aeruginosa2086.9[13]
Amino thiophene-2-carboxamide (7b) S. aureus2083.3[13]
Amino thiophene-2-carboxamide (7b) B. subtilis1982.6[13]
Hydroxy thiophene-2-carboxamide (3b) B. subtilis1878.3[13]
Hydroxy thiophene-2-carboxamide (3b) P. aeruginosa1878.3[13]
Hydroxy thiophene-2-carboxamide (3b) S. aureus1770.8[13]
Thiophene derivative 7 P. aeruginosaMore potent than gentamicinN/A[14]
Experimental Protocols

Agar Well Diffusion Method:

This is a standard method for screening the antimicrobial activity of new compounds.[14]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Synthesis of 2-Aminothiophene Derivatives

The Gewald three-component reaction is a cornerstone for the synthesis of substituted 2-aminothiophenes.[1][12] This one-pot synthesis involves the reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Gewald_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Ketone/ Aldehyde Product Substituted 2-Aminothiophene Ketone->Product Nitrile Activated Nitrile Nitrile->Product Sulfur Elemental Sulfur (S₈) Sulfur->Product Base Base Catalyst (e.g., Morpholine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: The Gewald three-component reaction for 2-aminothiophene synthesis.

Conclusion

Substituted 2-aminothiophene derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The synthetic accessibility of the 2-aminothiophene core, primarily through the robust Gewald reaction, allows for extensive structural modifications to optimize potency and selectivity. This guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this important heterocyclic scaffold. Continued research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

Mechanism of action for thiophene-based compounds in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Thiophene-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its bioisosterism with the phenyl ring, electron-rich nature, and ability to engage in diverse non-covalent interactions, have made it a cornerstone in the design of novel therapeutics.[1][2][3] Thiophene-containing compounds have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[2][4] This technical guide delves into the core mechanisms of action of thiophene-based compounds, providing detailed insights into their interactions with key biological targets, quantitative data on their activity, comprehensive experimental protocols, and visual representations of the underlying signaling pathways.

Thiophene-Based Compounds as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiophene-based compounds have been successfully developed as potent kinase inhibitors, primarily by targeting the ATP-binding site of these enzymes. The planar thiophene ring can mimic the adenine moiety of ATP, while its substituents can be tailored to form specific interactions with the surrounding amino acid residues, thereby conferring potency and selectivity.[5][6]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative thiophene-based kinase inhibitors against various cancer-related kinases.

Compound/SeriesTarget Kinase(s)Key Quantitative DataReference
Thieno[2,3-d]pyrimidine DerivativesFLT3Compound 5: IC50 = 32.435 ± 5.5 μM[7]
Compound 8: Kinase Inhibition ≥77%[7]
Compound 9b: Kinase Inhibition ≥77%[7]
Thiophene-based EGFR/HER2 InhibitorsEGFR, HER2Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM[5]
Fused Thiophene DerivativesVEGFR-2, AKTCompound 3b: IC50 (VEGFR-2) = 0.126 μM; IC50 (AKT) = 6.96 μM[6]
Compound 4c: IC50 (VEGFR-2) = 0.075 μM; IC50 (AKT) = 4.60 μM[6]
Thiophene carboxamidesVEGFR-2Compound 5: IC50 = 3.105 μM (HepG-2), 2.15 μM (PC-3)[8]
Compound 21: IC50 = 3.023 μM (HepG-2), 3.12 μM (PC-3)[8]

Signaling Pathway: Kinase Inhibition

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Activates ATP ATP ATP->Receptor_Tyrosine_Kinase Binds to active site Phosphorylated_Protein Phosphorylated Protein Substrate_Protein->Phosphorylated_Protein Phosphorylation Downstream_Signaling Downstream Signaling Phosphorylated_Protein->Downstream_Signaling Leads to Thiophene_Inhibitor Thiophene-based Kinase Inhibitor Thiophene_Inhibitor->Receptor_Tyrosine_Kinase Competes with ATP Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds

Caption: Thiophene-based kinase inhibitors compete with ATP for the active site of receptor tyrosine kinases, blocking downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a thiophene-based compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase

  • Kinase substrate peptide

  • Thiophene-based test compound

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent

  • 96-well white, flat-bottom microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thiophene-based test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Thiophene-Based Compounds as GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Thiophene derivatives have been developed as both agonists and antagonists for various GPCRs. The thiophene core can serve as a scaffold to present functional groups that interact with specific residues in the ligand-binding pocket of the receptor, thereby modulating its activity.[9][10]

Quantitative Data: GPCR Modulatory Activity

The following table presents data on the modulatory effects of thiophene-based compounds on different GPCRs.

CompoundTarget GPCRActivityKey Quantitative DataReference
TiotropiumMuscarinic M3 ReceptorAntagonistHigh affinity (pM range)[9]
OlanzapineDopamine and Serotonin ReceptorsAntagonist-[2]
ClopidogrelP2Y12 ReceptorAntagonist (active metabolite)-[2]
PrasugrelP2Y12 ReceptorAntagonist (active metabolite)-[2]

Signaling Pathway: GPCR Modulation (Antagonist Action)

gpcr_antagonist cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G Protein-Coupled Receptor (GPCR) G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Binds Thiophene_Antagonist Thiophene-based GPCR Antagonist Thiophene_Antagonist->GPCR Blocks Binding

Caption: Thiophene-based GPCR antagonists bind to the receptor and block the binding of the endogenous ligand, thereby inhibiting the downstream signaling cascade and cellular response.

Experimental Protocol: Cell-Based GPCR Functional Assay (cAMP Measurement)

This protocol describes a common method to assess the antagonist activity of a thiophene-based compound on a Gs-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the target GPCR

  • Thiophene-based test compound

  • Known GPCR agonist

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the thiophene-based test compound.

  • Agonist Stimulation: Add a fixed concentration of the known GPCR agonist to the wells to stimulate the receptor.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Thiophene-Based Compounds as COX/LOX Inhibitors

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Several thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. The thiophene ring in these molecules often serves as a central scaffold, with acidic and other functional groups attached that are crucial for binding to the active site of COX and LOX enzymes.[11][12][13]

Quantitative Data: COX/LOX Inhibitory Activity

The following table provides IC50 values for some thiophene-based COX and LOX inhibitors.

CompoundTarget Enzyme(s)Key Quantitative DataReference
Tiaprofenic acidCOX-[11]
SuprofenCOX-[2]
Zileuton5-LOX-[4]
Compound 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide)COX-2, 5-LOXCOX-2 IC50 = 5.45 μM; 5-LOX IC50 = 4.33 μM[14]
Compound 21COX-2, LOXCOX-2 IC50 = 0.67 μM; LOX IC50 = 2.33 μM[13]

Signaling Pathway: COX/LOX Inhibition

cox_lox_inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_NSAID Thiophene-based NSAID Thiophene_NSAID->COX_Enzymes Inhibits Thiophene_NSAID->LOX_Enzymes Inhibits

Caption: Thiophene-based NSAIDs inhibit COX and/or LOX enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to screen for thiophene-based COX-2 inhibitors by measuring the peroxidase activity of the enzyme.

Materials:

  • Recombinant human COX-2

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Thiophene-based test compound

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, COX-2 enzyme, heme, and arachidonic acid in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the colorimetric substrate.

  • Inhibitor Incubation: Add the thiophene-based test compound to the wells and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Thiophene-Based Compounds as Neuraminidase Inhibitors

Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed viral particles from infected cells. Inhibiting this enzyme can prevent the spread of the virus. Thiophene derivatives have been designed as potent neuraminidase inhibitors, with the thiophene ring often serving as a key structural element that interacts with the enzyme's active site.[15][16][17]

Quantitative Data: Neuraminidase Inhibitory Activity

The following table shows the inhibitory potency of a thiophene-based compound against influenza neuraminidase.

CompoundTargetKey Quantitative DataReference
Compound 4bInfluenza NeuraminidaseIC50 = 0.03 μM[15][16][17]
Oseltamivir Carboxylate (Control)Influenza NeuraminidaseIC50 = 0.06 μM[15][16][17]

Signaling Pathway: Neuraminidase Inhibition in Viral Release

neuraminidase_inhibition cluster_host_cell Infected Host Cell cluster_virion New Virion Host_Cell_Receptor Host Cell Receptor (Sialic Acid) Released_Virion Released Virion Host_Cell_Receptor->Released_Virion Enables Release Virion_HA Hemagglutinin (HA) Virion_HA->Host_Cell_Receptor Binds to Virion_NA Neuraminidase (NA) Virion_NA->Host_Cell_Receptor Cleaves Sialic Acid Thiophene_Inhibitor Thiophene-based Neuraminidase Inhibitor Thiophene_Inhibitor->Virion_NA Inhibits

Caption: Thiophene-based neuraminidase inhibitors block the active site of the viral neuraminidase enzyme, preventing the cleavage of sialic acid residues and thus trapping new virions on the surface of the infected cell, inhibiting viral propagation.

Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibitory activity of thiophene compounds against influenza neuraminidase using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Influenza virus stock (source of neuraminidase)

  • MUNANA substrate

  • Thiophene-based test compound

  • Assay buffer

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the thiophene-based test compound. Dilute the virus stock to an appropriate concentration in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted virus and the test compound. Include controls for 100% enzyme activity (virus only) and background fluorescence (buffer only).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission).

  • Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The thiophene moiety is a versatile and highly valuable scaffold in drug discovery, contributing to a diverse range of therapeutic agents with various mechanisms of action. This guide has provided an in-depth overview of the role of thiophene-based compounds as inhibitors of kinases, COX/LOX, and neuraminidase, as well as modulators of GPCRs. The presented quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working in this exciting field. The continued exploration of the chemical space around the thiophene nucleus promises to yield even more innovative and effective medicines in the future.

References

Potential therapeutic targets of aminothiophene carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active Dimer) VEGFR2_inactive->VEGFR2_active Dimerization P P VEGFR2_active->P Autophosphorylation ADP ADP VEGFR2_active->ADP PLCg PLCg P->PLCg PI3K PI3K P->PI3K FAK FAK P->FAK ATP ATP ATP->VEGFR2_active Aminothiophene_Carboxylate Aminothiophene_Carboxylate Aminothiophene_Carboxylate->VEGFR2_active Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition by Aminothiophene Carboxylates.

Tubulin_Polymerization_Inhibition Tubulin_dimer α/β-Tubulin Heterodimer Colchicine_site Tubulin_dimer->Colchicine_site Polymerization Polymerization Tubulin_dimer->Polymerization Normal Process Aminothiophene_Carboxylate Aminothiophene Carboxylate Aminothiophene_Carboxylate->Colchicine_site Binding Aminothiophene_Carboxylate->Polymerization Inhibition GTP GTP GTP->Tubulin_dimer GDP GDP Microtubule Microtubule Polymerization->Microtubule Cell_Cycle_Arrest G2/M Phase Arrest Polymerization->Cell_Cycle_Arrest Leads to Microtubule->GDP Depolymerization Depolymerization Microtubule->Depolymerization Dynamic Instability Depolymerization->Tubulin_dimer Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Aminothiophene Carboxylates.

Apoptosis_Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway Aminothiophene_Carboxylate Aminothiophene Carboxylate G1_Arrest G1 Arrest Aminothiophene_Carboxylate->G1_Arrest Induces G2M_Arrest G2/M Arrest Aminothiophene_Carboxylate->G2M_Arrest Induces p53 p53 Upregulation Aminothiophene_Carboxylate->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) Aminothiophene_Carboxylate->Bcl2 Downregulates G1 G1 Phase S S Phase G2 G2 Phase M M Phase Apoptosis_Outcome Apoptosis G1_Arrest->Apoptosis_Outcome Can lead to G2M_Arrest->Apoptosis_Outcome Can lead to Bax Bax (Pro-apoptotic) Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation

Caption: Induction of Cell Cycle Arrest and Apoptosis by Aminothiophene Carboxylates.

DAO_Inhibition_Pathway cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron DAO D-Amino Acid Oxidase (DAO) Metabolites α-keto acids, NH3, H2O2 DAO->Metabolites Aminothiophene_Carboxylate Aminothiophene Carboxylate Aminothiophene_Carboxylate->DAO Inhibition D_Serine_synapse Increased D-Serine Aminothiophene_Carboxylate->D_Serine_synapse Leads to D_Serine_in D-Serine D_Serine_in->DAO Metabolized by Glutamate Glutamate NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ Influx Neuronal_Signaling Enhanced Neuronal Signaling Therapeutic_Effect Potential Therapeutic Effect for Schizophrenia

Caption: DAO Inhibition and Enhancement of NMDA Receptor Signaling.

GLP1R_PAM_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binding Aminothiophene_Carboxylate Aminothiophene Carboxylate (PAM) Aminothiophene_Carboxylate->GLP1 Enhances Affinity & Efficacy Aminothiophene_Carboxylate->GLP1R Allosteric Binding G_protein Gαs AC Adenylyl Cyclase ATP ATP cAMP cAMP (Increased) PKA PKA CREB CREB Phosphorylation Insulin_Vesicle Insulin Vesicle Insulin_Secretion Insulin Secretion

Caption: Positive Allosteric Modulation of the GLP-1 Receptor.

A1AR_Enhancer_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1AR Adenosine A1 Receptor (A1AR) Adenosine->A1AR Binding Aminothiophene_Carboxylate Aminothiophene Carboxylate (Enhancer) Aminothiophene_Carboxylate->Adenosine Enhances Agonist Binding Aminothiophene_Carboxylate->A1AR Allosteric Binding G_protein Gαi AC Adenylyl Cyclase ATP ATP cAMP cAMP (Decreased) Downstream_Effects Downstream Physiological Effects (e.g., Cardioprotection, Anti-inflammatory)

Caption: Allosteric Enhancement of the Adenosine A1 Receptor.

Antimicrobial_Screening_Workflow Start Synthesized Aminothiophene Carboxylate Library Primary_Screening Primary Screening (e.g., Agar Well/Disk Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification, Efflux Pump Assays) MBC_Determination->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Caption: General Workflow for Antimicrobial Screening of Aminothiophene Carboxylates.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a well-established anticancer strategy. Certain aminothiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules, disrupting the formation of the mitotic spindle and causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.

Induction of Cell Cycle Arrest and Apoptosis

In addition to specific targets like VEGFR-2 and tubulin, aminothiophene carboxylates can exert their anticancer effects by directly inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

Mechanism of Action: These compounds have been observed to cause an accumulation of cells in the G1 or G2/M phases of the cell cycle.[1] This is often accompanied by the upregulation of the tumor suppressor protein p53, an increase in the pro-apoptotic/anti-apoptotic Bax/Bcl-2 ratio, and the activation of effector caspases such as caspase-3 and caspase-9, leading to programmed cell death.[2]

Quantitative Data: Anticancer Activity
Compound ClassTarget/AssayCell LineIC50 / ActivityReference
Thiophene CarboxamideVEGFR-2 Inhibition-0.59 µM (Compound 5)[2][3]
Thiophene CarboxamideVEGFR-2 Inhibition-1.29 µM (Compound 21)[2][3]
Thiophene-3-carboxamideVEGFR-2 Inhibition-191.1 nM (Compound 14d)[4]
PiperazinylquinoxalineVEGFR-2 Inhibition-0.19 µM (Compound 11)[5]
Thiophene Carboxamideβ-tubulin polymerization-73% inhibition[2][3]
Thiophene Carboxamideβ-tubulin polymerization-86% inhibition[2][3]
ArylthioindoleTubulin polymerization-2.0 µM[6]
Thieno[2,3-d]pyrimidineCytotoxicityMCF-70.013 µM (Compound 2)[7]
Thieno[2,3-d]pyrimidineCytotoxicityMCF-70.023 µM (Compound 3)[7]
Thiophene CarboxamideCytotoxicityHep3B5.46 µM (Compound 2b)[8]
2-Aminothiophene EsterCytotoxicityT-cell lymphoma, etc.High nanomolar range[1]
Experimental Protocols: Anticancer Assays

1.5.1. In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol measures the amount of ATP remaining after the kinase reaction to quantify the inhibitory activity of a test compound.[9][10]

  • Materials: Recombinant Human VEGFR-2, PTK Substrate (e.g., Poly(Glu,Tyr 4:1)), 5x Kinase Buffer, ATP, Test Compound, DMSO, 96-well solid white plates, Luminescence-based detection kit (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare serial dilutions of the aminothiophene carboxylate test compound in 1x Kinase Buffer with a constant percentage of DMSO.

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compound dilutions to the "Test Inhibitor" wells. Add buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Add diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

    • Add the detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and measure the remaining ATP.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a non-linear regression model.

1.5.2. In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.[11][12]

  • Materials: Purified tubulin (e.g., porcine brain), Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, Glycerol, Test Compound, DMSO, temperature-controlled spectrophotometer with 96-well plate reader.

  • Procedure:

    • Prepare serial dilutions of the aminothiophene carboxylate test compound.

    • In a pre-warmed 96-well plate, add the tubulin solution dissolved in polymerization buffer containing GTP and glycerol.

    • Add the test compounds or DMSO (negative control) to the respective wells.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the change in optical density at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect is quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of the treated samples to the control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

1.5.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[13][14]

  • Materials: Cancer cell line of interest, culture medium, test compound, PBS, 70% cold ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

  • Procedure:

    • Seed cells in a culture plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the aminothiophene carboxylate compound for a specified duration (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA-bound PI.

  • Data Analysis: The fluorescence intensity data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

1.5.4. Apoptosis Assay by Annexin V Staining

This assay detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early marker of apoptosis.[15][16]

  • Materials: Cancer cell line, culture medium, test compound, Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI), 1X Binding Buffer, flow cytometer.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest all cells, wash with cold PBS, and centrifuge.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Analysis: The results are typically displayed as a quadrant plot: Annexin V-negative/PI-negative (viable cells), Annexin V-positive/PI-negative (early apoptotic cells), and Annexin V-positive/PI-positive (late apoptotic/necrotic cells).

Antimicrobial Activity

Aminothiophene carboxylates have demonstrated notable activity against a range of bacterial and fungal pathogens, positioning them as a promising scaffold for the development of new anti-infective agents.

Mechanism of Action: The precise mechanisms of antimicrobial action are still under investigation and may vary between different derivatives. Some studies suggest that these compounds may act as pro-drugs that are activated by bacterial nitroreductases. Other research indicates that the carboxamide moiety is a crucial pharmacophore, and some derivatives have shown the potential to inhibit essential bacterial enzymes. A general workflow for screening and identifying lead antimicrobial compounds is presented below.

Quantitative Data: Antimicrobial Activity
Compound ClassOrganismMIC (µg/mL)Reference
2-Thiophene Carboxylic Acid ThioureidesGram-negative clinical strains31.25 - 250[8]
2-Thiophene Carboxylic Acid ThioureidesBacillus subtilis7.8 - 125[8]
2-Thiophene Carboxylic Acid ThioureidesCandida albicans31.25 - 62.5[8]
Thiophene Carboxamide AnaloguesE. coli ST131>50 (for some derivatives)[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][10]

  • Materials: Bacterial strain, Mueller-Hinton Broth (MHB), test compound, DMSO (or other suitable solvent), sterile 96-well microtiter plates, bacterial inoculum standardized to ~5x10^5 CFU/mL.

  • Procedure:

    • Prepare a stock solution of the aminothiophene carboxylate test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

    • Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neurological Disorders: D-Amino Acid Oxidase (DAO) Inhibition

Aminothiophene carboxylates have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.

Mechanism of Action: DAO is a flavoenzyme that degrades D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptor hypofunction is a leading hypothesis for the cognitive and negative symptoms of schizophrenia. By inhibiting DAO, aminothiophene carboxylates increase the synaptic levels of D-serine, thereby enhancing NMDA receptor signaling and potentially ameliorating these symptoms.

Quantitative Data: DAO Inhibition
CompoundTargetIC50Reference
Thiophene-2-carboxylic acidDAO7.8 µM[9][17]
Thiophene-3-carboxylic acidDAO4.4 µM[9][17]
5-methylpyrazole-3-carboxylic acidDAO0.9 µM[18]
Experimental Protocol: D-Amino Acid Oxidase (DAO) Activity Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.[4][11]

  • Materials: DAO enzyme source (recombinant or tissue lysate), D-amino acid substrate (e.g., D-serine), DAAO Assay Buffer, fluorescent probe (e.g., Amplex Red or similar), Horseradish Peroxidase (HRP), test compound, black 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the aminothiophene carboxylate inhibitor.

    • Prepare a reaction mix containing DAAO Assay Buffer, the D-amino acid substrate, the fluorescent probe, and HRP.

    • Add the test inhibitor dilutions and controls to the wells of a black 96-well plate.

    • Add the DAO enzyme to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percent inhibition of DAO activity for each compound concentration and determine the IC50 value.

Metabolic Disorders: Positive Allosteric Modulation of GLP-1R

Certain aminothiophene derivatives act as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity.

Mechanism of Action: These compounds bind to an allosteric site on the GLP-1R, distinct from the binding site of the endogenous ligand, GLP-1. This binding enhances the affinity and/or efficacy of GLP-1 for its receptor. The potentiation of GLP-1R signaling in pancreatic β-cells leads to an increase in cAMP production and subsequent glucose-dependent insulin secretion.

Quantitative Data: GLP-1R PAM Activity
Compound ClassAssayActivityReference
2-Aminothiophene derivative (S-1)Insulin Secretion1.5-fold increase at 5 µM (with GLP-1)
2-Aminothiophene-3-arylketone (7)Insulin Secretion~2-fold increase at 5 µM (with GLP-1)
Tetrahydro-epiminoazocino[4,5-b]indole (9)Insulin Secretion (INS-1 cells)EC50 = 0.25 nM
Experimental Protocol: cAMP Accumulation Assay

This assay measures the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon GLP-1R activation.[2]

  • Materials: HEK293 cells stably expressing human GLP-1R, culture medium, test compound (PAM), GLP-1 peptide, cAMP assay kit (e.g., LANCE Ultra cAMP kit).

  • Procedure:

    • Seed the GLP-1R expressing cells in a 384-well plate.

    • Prepare serial dilutions of the aminothiophene carboxylate PAM and a range of concentrations of the GLP-1 peptide.

    • Treat the cells with the PAM and GLP-1 at various combinations.

    • Incubate for a specified time (e.g., 40 minutes) to allow for cAMP production.

    • Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions (e.g., by adding Eu-cAMP tracer and ULight-anti-cAMP).

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Plot the cAMP levels against the concentration of GLP-1 in the presence and absence of the PAM. A leftward shift in the dose-response curve and/or an increase in the maximal response indicates PAM activity. The EC50 value for the potentiation can be determined.

Inflammatory and Other Disorders: Allosteric Enhancement of Adenosine A1 Receptor

Aminothiophene carboxylates have been developed as allosteric enhancers of the adenosine A1 receptor (A1AR), a G-protein coupled receptor with roles in cardiovascular protection, pain, and inflammation.

Mechanism of Action: These compounds bind to an allosteric site on the A1AR and enhance the binding and/or function of the endogenous agonist, adenosine. Activation of the A1AR, which is coupled to the inhibitory G-protein (Gαi), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and downstream physiological effects such as reduced heart rate and anti-inflammatory responses.

Quantitative Data: A1AR Allosteric Enhancement
Compound ClassAssayPotency / EfficacyReference
5-phenyl-2-amino-4-(3-trifluoromethylphenyl)thiophene-3-benzoylA1AR EnhancementED50 = 2.1 µM, AE score = 18%
2-amino-4-(3-trifluoromethylphenyl)thiophene-3-benzoylA1AR EnhancementED50 = 15.8 µM, AE score = 77%
5-(4-chlorophenyl)-2-amino-4-(3-trifluoromethylphenyl)thiophene-3-ethoxycarbonylA1AR EnhancementED50 = 6.6 µM, AE score = 57%
2-aminothiophene-3-carboxylate derivative (6)A1AR EnhancementAE score = 79.5%
Experimental Protocol: Radioligand Binding Assay for A1AR Allosteric Enhancers

This assay measures the ability of a compound to slow the dissociation rate of a radiolabeled agonist from the A1AR, which is a hallmark of allosteric enhancement.[5]

  • Materials: Cell membranes from cells expressing human A1AR (e.g., CHO-hA1), radiolabeled A1AR agonist (e.g., [125I]ABA), test compound (enhancer), GTPγS, A1AR antagonist (e.g., CPX), filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled agonist to reach equilibrium binding.

    • Add the aminothiophene carboxylate test compound at various concentrations and incubate.

    • Initiate dissociation of the radioligand by adding an excess of GTPγS and an A1AR antagonist.

    • At various time points, filter the samples through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

    • Measure the radioactivity remaining on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of radioligand remaining bound over time. An allosteric enhancer will slow the dissociation rate compared to the control. The "AE score" can be calculated as the percentage of the ternary complex remaining after a set time of dissociation.

This guide highlights the significant therapeutic potential of aminothiophene carboxylates across multiple disease areas. The versatility of this scaffold, coupled with a growing understanding of its interactions with various biological targets, provides a strong foundation for the future design and development of novel therapeutics.

References

Discovery and significance of the thiophene ring in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Significance, and Application in Drug Design

Executive Summary

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents one of the most important scaffolds in medicinal chemistry. Initially discovered as an impurity in coal tar-derived benzene, its remarkable similarity in physicochemical properties to the phenyl ring led to its classification as a classical bioisostere. This designation has paved the way for its integration into countless drug candidates, where its unique electronic and metabolic profile often imparts superior pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the discovery of thiophene, its role as a benzene bioisostere, quantitative comparisons of its impact on biological activity, and its application in the design of blockbuster drugs. Detailed experimental protocols for the synthesis of key thiophene intermediates and graphical representations of relevant signaling pathways are included to provide a practical resource for researchers and drug development professionals.

Discovery and Historical Context

The discovery of thiophene is a classic tale in the history of organic chemistry. In 1882, Victor Meyer, while demonstrating a lecture experiment, found that the typical indophenine color reaction (a blue dye formed with isatin and sulfuric acid) worked with benzene derived from coal tar but failed with pure benzene synthesized from the decarboxylation of benzoic acid.[1][2] This discrepancy led him to correctly deduce the presence of a sulfur-containing impurity in the coal tar benzene that was responsible for the color reaction.[2] Through a process of sulfonation and subsequent distillation, Meyer successfully isolated this compound in 1883 and named it "thiophene," from the Greek words theion (sulfur) and phaino (to shine), alluding to its discovery.[2][3] Meyer's subsequent work demonstrated the striking chemical similarities between thiophene and benzene, establishing the foundation for the concept of bioisosterism.[2]

The Thiophene Ring as a Benzene Bioisostere

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group possessing similar physical and chemical properties, is a fundamental tactic in drug design to enhance potency, selectivity, and metabolic stability.[4] The thiophene ring is considered a classical bioisostere of the phenyl ring due to their comparable size, planarity, and aromatic character.[3] This bioisosteric relationship is a cornerstone of thiophene's significance in medicinal chemistry.

Physicochemical Properties Comparison

The substitution of a -CH=CH- group in benzene with a sulfur atom in thiophene results in subtle yet impactful changes in electronic distribution and reactivity. Thiophene is more electron-rich than benzene, which makes it more reactive towards electrophilic aromatic substitution.[4][5] However, its aromatic stabilization energy is lower than that of benzene, meaning the energy barrier to breaking aromaticity during a reaction is lower.[5] These properties can significantly influence drug-receptor interactions and metabolic pathways.

PropertyThiopheneBenzeneRationale for Significance in Drug Design
Molecular Formula C₄H₄SC₆H₆Similar size and shape allow for steric mimicry in receptor binding pockets.
Molecular Weight ( g/mol ) 84.1478.11Minor difference, generally maintaining similar diffusion and transport properties.
Boiling Point (°C) 8480.1Similar volatility and intermolecular forces.[6]
Dipole Moment (D) 0.550The slight polarity of thiophene can introduce favorable dipole-dipole interactions.
Aromaticity (Resonance Energy, kcal/mol) ~29~36Lower resonance energy makes thiophene more susceptible to metabolic oxidation but also more reactive for synthetic functionalization.[5][7]
Reactivity More reactive towards electrophilic substitutionLess reactiveAllows for easier chemical modification but can also indicate sites of metabolic attack.[4]
The Bioisosteric Replacement Workflow

The decision to replace a phenyl ring with a thiophene ring in a drug candidate follows a logical workflow aimed at optimizing the molecule's properties. This strategy is often employed to modulate metabolism, improve potency, or alter the selectivity profile.

G cluster_0 Problem Identification cluster_1 Strategy cluster_2 Execution & Analysis A Lead Compound with Phenyl Ring B Identified Liabilities: - Poor Potency - Metabolic Instability (e.g., P450 oxidation) - Off-Target Effects - Poor Solubility A->B C Bioisosteric Replacement Strategy B->C D Synthesize Thiophene Analog C->D E Comparative Analysis: - In Vitro Potency (IC50, Ki) - Selectivity Assays - ADME Profiling (logP, pKa, Stability) - In Vivo Efficacy D->E F Decision Point E->F G Optimized Candidate F->G Improved Properties H Re-design / Further Iteration F->H No Improvement or New Liabilities

Bioisosteric Replacement Workflow

Quantitative Impact on Biological Activity

Replacing a phenyl ring with a thiophene ring can have a profound, quantifiable impact on a drug's interaction with its biological target. The sulfur atom can act as a hydrogen bond acceptor and alter the electronic landscape of the molecule, leading to changes in binding affinity and enzyme inhibition.

Case Study: COX Enzyme Inhibition (Lornoxicam vs. Piroxicam)

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, which contains a thiophene ring. Its direct phenyl analog is piroxicam. Both drugs exert their effect by inhibiting cyclooxygenase (COX) enzymes. A comparison of their inhibitory concentrations (IC₅₀) reveals the potent effect of the thiophene substitution.

CompoundRing SystemTargetIC₅₀ (µM)Reference
Lornoxicam ThiopheneCOX-10.005[6][8]
COX-20.008[6][8]
Piroxicam PhenylCOX-1>100[8]
COX-23.3[8]

Note: IC₅₀ values were determined in intact human cell systems.

As the data indicates, lornoxicam is a significantly more potent and balanced inhibitor of both COX-1 and COX-2 compared to piroxicam.[6][8] This demonstrates a case where the thiophene ring dramatically enhances the desired biological activity.

Physicochemical Properties of Lornoxicam vs. Piroxicam

The difference in activity can be partially attributed to altered physicochemical properties which affect absorption, distribution, and target engagement.

PropertyLornoxicamPiroxicamReference
logP 2.621.58[9][10]
pKa 1.1 / 5.55.3 - 5.7[9][10]

Role in Marketed Drugs & Associated Signaling Pathways

The versatility of the thiophene ring is evident in the wide range of therapeutic areas where thiophene-containing drugs have been successful. Below are two examples illustrating their mechanisms of action.

Raltitrexed (Tomudex®) - Anticancer Agent

Raltitrexed is a folate analog antimetabolite used in the treatment of colorectal cancer.[11] It functions as a specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][12] By blocking this pathway, raltitrexed leads to a "thymineless death" in rapidly dividing cancer cells.[1]

G dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTTP dTTP dTMP->dTTP DNA DNA Synthesis & Replication dTTP->DNA TS->dTMP Methylation DHF Dihydrofolate TS->DHF THF Tetrahydrofolate THF->TS Raltitrexed Raltitrexed Raltitrexed->TS Inhibition

Raltitrexed Inhibition of Thymidylate Synthase Pathway
Clopidogrel (Plavix®) - Antiplatelet Agent

Clopidogrel is a prodrug whose active metabolite irreversibly inhibits the P2Y₁₂ subtype of adenosine diphosphate (ADP) receptors on the platelet surface.[13][14] This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is the final common pathway for platelet aggregation.[13] This mechanism is crucial for preventing thrombosis in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention.

G cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Gi protein cAMP cAMP AC->cAMP converts ATP PKA PKA cAMP->PKA VASP VASP-P PKA->VASP GPIIbIIIa_inactive Inactive GPIIb/IIIa VASP->GPIIbIIIa_inactive Inhibits Activation GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation ADP ADP ADP->P2Y12 Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversible Inhibition

Clopidogrel Inhibition of P2Y12 Signaling Pathway

Experimental Protocols: Synthesis of Thiophene Scaffolds

The synthesis of substituted thiophenes is a mature field with several named reactions providing access to diverse structures. The Gewald aminothiophene synthesis is a particularly powerful multi-component reaction for creating polysubstituted 2-aminothiophenes, which are valuable precursors for many pharmaceuticals, including the NSAID Tinoridine.[11]

General Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile

This protocol describes the one-pot synthesis of a 2-aminothiophene derivative from a ketone, malononitrile, and elemental sulfur, using a base catalyst.

Reaction Scheme: (Ketone) + (Malononitrile) + S₈ --(Base)--> 2-Amino-3-cyano-4,5-disubstituted-thiophene

Materials:

  • Cyclohexanone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (S₈) (1.1 eq)

  • Morpholine (Base catalyst, 0.5 eq)

  • Ethanol (Solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL), cyclohexanone (1.0 eq), and malononitrile (1.0 eq).

  • Addition of Reagents: Stir the mixture at room temperature and add elemental sulfur (1.1 eq), followed by the dropwise addition of morpholine (0.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (100 mL).

  • Precipitation: Acidify the aqueous mixture with 2M HCl until a precipitate forms. Stir for 15 minutes.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-aminothiophene product.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Safety Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • Malononitrile is toxic and should be handled with care.

  • Ethanol is flammable.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion and Future Outlook

From its serendipitous discovery to its current status as a privileged scaffold, the thiophene ring has proven to be an invaluable tool for medicinal chemists. Its ability to act as a bioisostere for the phenyl ring provides a reliable strategy for modulating the properties of drug candidates, often leading to enhanced potency and improved pharmacokinetic profiles. The continued exploration of novel synthetic methodologies and a deeper understanding of its metabolic pathways will ensure that the thiophene nucleus remains a cornerstone of drug discovery efforts for the foreseeable future, contributing to the development of new therapeutics across a wide range of diseases.

References

Physicochemical Characteristics of Aminothiophene Building Blocks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of aminothiophene building blocks, essential scaffolds in medicinal chemistry and drug discovery. Aminothiophenes are five-membered heterocyclic compounds that are integral to the development of a wide range of therapeutic agents due to their versatile biological activities.[1][2] Their structure allows for diverse substitutions, enabling the fine-tuning of properties critical for drug efficacy, such as solubility, lipophilicity, and target affinity.[2] This document outlines key physicochemical data, details experimental protocols for their determination, and visualizes relevant chemical and biological pathways to aid researchers in the effective utilization of these valuable building blocks.

Core Physicochemical Data of Aminothiophene Building Blocks

The following tables summarize the available quantitative physicochemical data for several common aminothiophene building blocks. It is important to note that while melting and boiling points are relatively well-documented for simpler structures, experimental pKa and logP values are less commonly reported in the literature for these foundational molecules.

Table 1: General Physicochemical Properties of Selected Aminothiophene Building Blocks

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
2-AminothiopheneC₄H₅NS99.1512-13194.5Colorless liquid
Ethyl 2-aminothiophene-3-carboxylateC₇H₉NO₂S171.2242273.6 (Predicted)Crystalline solid[3][4]
Methyl 3-aminothiophene-2-carboxylateC₆H₇NO₂S157.19100-102-White to off-white crystalline solid[5]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileC₉H₁₀N₂S178.26--Solid[6][7]

Table 2: Solubility and Lipophilicity of Selected Aminothiophene Building Blocks

Compound NamepKa (Predicted/Experimental)logP (Predicted/Experimental)Aqueous SolubilityOrganic Solvent Solubility
2-Aminothiophene-2.5 (XLogP3)[8]--
Ethyl 2-aminothiophene-3-carboxylate--Slightly soluble in water[3][4]Soluble in ethanol, DMSO, DMF[4]
Mthis compound--Slightly soluble in water-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile--Low (predicted)[6]Soluble in common organic solvents[6]

Table 3: Spectral Characteristics of Ethyl 2-aminothiophene-3-carboxylate

Spectral Data TypeKey Peaks/Shifts
¹H NMR (CDCl₃, δ in ppm)1.30 (t, 3H, ester CH₃), 4.29 (q, 2H, -OCH₂), 6.30 (s, 1H, thiophene H)[9]
¹³C NMR Data not readily available in summarized format.
IR (KBr, cm⁻¹)3398 (N-H str), 1682 (C=O str), 1448 (C=C str)[9]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for the characterization of novel aminothiophene derivatives. The following are standard protocols for pKa, logP, and kinetic solubility determination.

Determination of pKa by UV-Metric Titration

This method is suitable for compounds containing a chromophore in proximity to the ionizable center, which is common for many aminothiophene derivatives.

1. Materials and Equipment:

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

  • pH meter

  • Automated pipettes

  • A series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2-12)

  • 10 mM stock solution of the test aminothiophene in DMSO

  • Data analysis software

2. Procedure:

  • Plate Preparation: Dispense a fixed volume of each buffer solution into the wells of the 96-well plate. Prepare replicate wells for each buffer.

  • Compound Addition: Add a small, fixed volume of the aminothiophene stock solution to each well containing buffer, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on the pKa. Leave some wells with only buffer as blanks.

  • Spectrophotometric Measurement: Place the microplate in the spectrophotometer and record the UV-Vis spectrum (e.g., 230-500 nm) for each well.

  • Data Analysis:

    • Subtract the absorbance of the corresponding blank buffer from the absorbance of each compound-containing well.

    • Plot absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffers.

    • Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch) to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

1. Materials and Equipment:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Test aminothiophene compound

2. Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Compound Addition: Prepare a stock solution of the aminothiophene in the aqueous phase. Add a known volume of this solution to a vial containing a known volume of the n-octanol phase.

  • Partitioning: Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the aminothiophene in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

1. Materials and Equipment:

  • 96-well filter plates (e.g., with a 1 µm filter) and corresponding collection plates

  • Automated liquid handling system or multichannel pipettes

  • Plate shaker/incubator

  • Plate reader (UV-Vis or other detection method)

  • 10 mM stock solution of the test aminothiophene in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

2. Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 1-2 µL) of the aminothiophene DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentration and a final DMSO concentration typically between 1-5%.

  • Incubation: Seal the plate and shake it at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Filtration: Place the filter plate on top of a collection plate and centrifuge to separate any precipitate from the saturated solution.

  • Quantification: Determine the concentration of the dissolved aminothiophene in the filtrate using a suitable analytical method. This can be done by comparing the UV absorbance of the filtrate to a standard curve of the compound prepared in a mixture of buffer and DMSO.

  • Solubility Determination: The measured concentration is reported as the kinetic solubility of the compound under the tested conditions.

Visualizations

The following diagrams illustrate key concepts related to aminothiophene building blocks, from their synthesis to their application in drug discovery.

Gewald_Reaction_Workflow Ketone α-Methylene Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S₈) Addition Michael Addition of Sulfur Sulfur->Addition Base Base Catalyst (e.g., Morpholine, Diethylamine) Base->Knoevenagel Base->Addition Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Intermediate->Addition Cyclization Ring Closure & Tautomerization Addition->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product

Caption: Workflow of the Gewald multicomponent reaction for the synthesis of 2-aminothiophenes.

Kinase_Inhibition_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Upstream Kinase (e.g., Ras/Raf) Receptor->Kinase1 Activation Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Gene Expression Aminothiophene Aminothiophene-based Kinase Inhibitor Aminothiophene->Kinase3 Inhibition

Caption: Conceptual diagram of an aminothiophene derivative inhibiting a generic kinase signaling pathway.

References

In-Depth Technical Guide: Health and Safety Information for Ethyl 3-aminothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail its physical and chemical properties, hazard identification, handling procedures, and emergency response measures, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
CAS Number 31823-64-0[1][2]
Molecular Formula C₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol [1][3]
Appearance Solid[2]
Melting Point 40-45 °C[4]
Purity ≥ 95%[2]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification is summarized below. It is important to note that classifications may vary slightly between suppliers.

ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4) GHS07: Harmful/IrritantWarning H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2) GHS07: Harmful/IrritantWarning H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2) GHS07: Harmful/IrritantWarning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation GHS07: Harmful/IrritantWarning H335: May cause respiratory irritation.[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

TypeCodeStatementReference
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.[2]
P264Wash hands thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[1][2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing and eye/face protection.[2]
Response P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
P330Rinse mouth.[1]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
Disposal P501Dispose of contents/container in accordance with local regulation.[1]

Toxicological Information

Experimental Protocols

Specific experimental protocols for the determination of the toxicological and safety data presented in this guide are not publicly available. The information is derived from supplier Safety Data Sheets (SDS), which are typically based on internal studies, established calculation methods, or data from analogous compounds.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are crucial to minimize risk.

AspectRecommendationReference
Handling Avoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1]
Storage Keep container tightly sealed in a cool, well-ventilated area. Recommended storage temperature: 2-8°C. Protect from light and store under an inert atmosphere.[1][3][6]
Eye Protection Wear safety goggles with side-shields.[1]
Hand Protection Wear protective gloves.[1]
Skin and Body Protection Wear impervious clothing.[1]
Respiratory Protection Use a suitable respirator if dust or aerosols are generated.[1]

First Aid and Fire-Fighting Measures

MeasureProtocolReference
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out mouth with water; Do NOT induce vomiting; call a physician.[1]
Suitable Extinguishing Media Use water spray, dry chemical, foam, and carbon dioxide fire extinguisher.[1]
Specific Hazards from Combustion May emit irritant fumes during combustion.[1]
Fire-fighter Protection Wear self-contained breathing apparatus and protective clothing.[1]

Accidental Release and Disposal

AspectProcedureReference
Accidental Release Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Prevent further leakage or spillage. Keep the product away from drains or water courses. Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Disposal Dispose of contaminated material according to local, state, and federal regulations.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.

Hazard_Response_Workflow cluster_hazard Hazard Identification cluster_response First Aid Response H302 H302 Harmful if Swallowed Ingestion Rinse mouth Do NOT induce vomiting Call Physician H302:f0->Ingestion If Ingested H315 H315 Skin Irritant Skin Rinse with water Remove contaminated clothing Call Physician H315:f0->Skin If on Skin H319 H319 Eye Irritant Eye Flush with water Remove contacts Call Physician H319:f0->Eye If in Eyes H335 H335 Respiratory Irritant Inhalation Move to fresh air CPR if needed H335:f0->Inhalation If Inhaled

Caption: Hazard statements and corresponding first aid responses.

Safe_Handling_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_storage Storage & Disposal Prep Assess Risks Work in Ventilated Area / Fume Hood PPE Wear Safety Goggles Wear Protective Gloves Wear Impervious Clothing Prep->PPE Handling Avoid creating dust Avoid contact and inhalation Do not eat, drink, or smoke PPE->Handling Storage Store at 2-8°C Protect from light Keep container sealed Handling->Storage Disposal Dispose according to local regulations Handling->Disposal

Caption: Recommended safe handling workflow for the chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aminothiophenes via Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Ethyl 3-aminothiophene-2-carboxylate and Related Isomers via Gewald Reaction Audience: Researchers, scientists, and drug development professionals.

Application Notes

The Gewald reaction is a versatile and efficient one-pot, multi-component synthesis for creating highly substituted 2-aminothiophenes.[1][2] This reaction has become a cornerstone in heterocyclic chemistry due to the wide availability of starting materials and the mild reaction conditions often employed.[3] The resulting aminothiophene core is a significant pharmacophore found in a multitude of biologically active compounds.[4]

Key Applications:

  • Pharmaceutical Intermediates: Aminothiophene derivatives are crucial building blocks in the synthesis of pharmaceuticals. They form the core of various drugs, including anti-inflammatory agents, antipsychotics like Olanzapine, and kinase inhibitors.[5][6]

  • Drug Discovery: The versatility of the Gewald reaction allows for the creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.[7] The amino and ester functional groups on the thiophene ring permit diverse chemical modifications to explore structure-activity relationships.[5]

  • Agrochemicals and Materials Science: Beyond medicine, these compounds are used in agrochemical research to design novel pesticides and in materials science for the development of dyes and π-conjugated polymers for electronics.[5][6]

While the classical Gewald reaction reliably produces 2-aminothiophenes, the synthesis of isomers such as this compound often requires modified procedures or alternative synthetic routes.[7][8] The protocol detailed below focuses on a representative example of the standard Gewald synthesis for an Ethyl 2-aminothiophene-3-carboxylate derivative, which is extensively documented in the literature.

Reaction Mechanism and Experimental Workflow

The Gewald reaction mechanism proceeds through three primary stages.[1][9] The overall experimental process is a straightforward one-pot synthesis followed by purification.

2.1. General Reaction Mechanism

The synthesis is initiated by a Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile, such as ethyl cyanoacetate, catalyzed by a base.[1][6] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile.[9] The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene product.[1][9]

Gewald_Mechanism reactants Ketone + Ethyl Cyanoacetate + Sulfur (S8) step1 Knoevenagel Condensation reactants->step1 Base (e.g., Morpholine) intermediate1 α,β-Unsaturated Nitrile step1->intermediate1 step2 Sulfur Addition intermediate1->step2 intermediate2 Sulfur Adduct (Thiolate Intermediate) step2->intermediate2 step3 Cyclization & Tautomerization intermediate2->step3 product Ethyl 2-Aminothiophene- 3-carboxylate step3->product

Caption: Generalized mechanism of the Gewald reaction.

2.2. Experimental Workflow

The typical laboratory workflow involves combining the reactants in a suitable solvent, heating the mixture to drive the reaction to completion, and then isolating the product through precipitation and recrystallization.

Experimental_Workflow A 1. Mix Reactants (Ketone, Ethyl Cyanoacetate, Sulfur) in Solvent (Ethanol) B 2. Add Base Catalyst (e.g., Morpholine) A->B C 3. Heat and Stir (e.g., Reflux for 3-4 h) B->C D 4. Cool Reaction Mixture (Ice Bath) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Wash Product (e.g., with Water) E->F G 7. Purify by Recrystallization (e.g., from Ethanol) F->G H 8. Dry and Characterize (Final Product) G->H

Caption: Standard experimental workflow for the Gewald synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a representative product of the Gewald reaction.[10]

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
CyclohexanoneC₆H₁₀O98.141.0 eq.
Ethyl CyanoacetateC₅H₇NO₂113.121.0 eq.
Elemental SulfurS32.071.0 eq.
Morpholine (Catalyst)C₄H₉NO87.12Catalytic amount
Ethanol (Solvent)C₂H₅OH46.07~10-15 mL
Water (for washing)H₂O18.02As needed

3.2. Procedure

  • To a solution of cyclohexanone (1.0 eq.) and ethyl cyanoacetate (1.0 eq.) in ethanol (10 mL), add elemental sulfur (1.0 eq.).

  • Add a catalytic amount of morpholine (e.g., 2-3 drops) to the mixture.

  • Reflux the reaction mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[10]

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the crude product with cold water (5 mL).[10]

  • Recrystallize the solid from ethanol to obtain the pure product.[10]

  • Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the expected results and characterization data for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[10]

ParameterValue
Product Name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Appearance Cream-colored crystals
Yield 70-85%
Melting Point 118-119 °C
IR (KBr, ν cm⁻¹) 3400, 3298 (N-H stretch of NH₂); 2987, 2939 (C-H stretch); 1649 (C=O stretch of ester); 1265 (C-O stretch)
¹H NMR (CDCl₃, δ ppm) 5.95 (s, 2H, NH₂); 4.23 (q, J = 7.1 Hz, 2H, OCH₂); 2.71-2.49 (m, 4H, cyclohexane); 1.80-1.74 (m, 4H, cyclohexane); 1.35 (t, J = 7.1 Hz, 3H, ester CH₃)
Elemental Analysis Calculated (%): C, 58.64; H, 6.71; N, 6.22; S, 14.23. Found (%): C, 58.71; H, 6.63; N, 6.24; S, 14.27.

References

One-Pot Synthesis of 2-Aminothiophene Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot synthesis of 2-aminothiophene derivatives, a critical scaffold in medicinal chemistry and materials science. The primary focus is on the Gewald three-component reaction, a versatile and widely adopted method for constructing this heterocyclic motif.

Substituted 2-aminothiophenes are foundational components in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Their synthesis through a one-pot reaction, which combines multiple steps into a single procedure, offers significant advantages in terms of efficiency, resource conservation, and waste reduction.[3] The Gewald reaction, which condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base, is a cornerstone of this synthetic approach.[4][5]

Reaction Principle

The one-pot synthesis of 2-aminothiophenes via the Gewald reaction proceeds through a sequence of key steps. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[5][6] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring.[5] Various modifications to the classical Gewald protocol have been developed, including the use of different catalysts, solvents, and energy sources like microwave irradiation to enhance reaction rates and yields.[7][8]

Experimental Protocols

This section outlines a general procedure for the one-pot synthesis of 2-aminothiophene derivatives using conventional heating, as well as a microwave-assisted alternative for accelerated synthesis.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol describes a typical one-pot synthesis using an amine base as a catalyst.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent.

  • Add the amine base (1.0 equiv) to the reaction mixture.

  • Heat the mixture with stirring to a temperature between 50-70 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethanol and allow it to dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure of the final compound using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., L-proline, 10 mol%)[2]

  • Solvent (e.g., DMF)[2]

  • Microwave vial

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the base (e.g., L-proline, 10 mol%).

  • Add the solvent (e.g., DMF) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a predetermined temperature and time (e.g., 60°C for a specified duration, which is typically much shorter than conventional heating).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 6-9).

Data Presentation

The following tables summarize representative quantitative data from various one-pot syntheses of 2-aminothiophene derivatives, showcasing the influence of different catalysts and reaction conditions on product yields.

Table 1: Effect of Different Catalysts on the Gewald Reaction

EntryCarbonyl CompoundActive Methylene NitrileCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
1CyclohexanoneMalononitrileL-proline (10)DMF601.5 h84[2]
2CyclohexanoneMalononitrilePiperidinium borate (20)Ethanol/Water (9:1)10020 min96[1]
3Butan-2-oneEthyl cyanoacetateCaO (1.0 mmol)EthanolReflux1-1.5 hModerate to Good
4Various ketonesMalononitrileNano-ZnO (2.5)-1006 h37-86[9]

Table 2: Synthesis of Various 2-Aminothiophene Derivatives

EntryCarbonyl CompoundActive Methylene NitrileProductYield (%)Reference
1CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile94
2AcetophenoneMalononitrile2-Amino-4-phenylthiophene-3-carbonitrileHigh
3Butan-2-oneEthyl cyanoacetateEthyl 2-amino-4,5-dimethylthiophene-3-carboxylateGood

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 2-aminothiophene derivatives via the Gewald reaction.

Gewald_Workflow A Reactant Mixing (Ketone/Aldehyde, Nitrile, Sulfur, Base, Solvent) B Reaction (Heating or Microwave Irradiation) A->B Initiate Reaction C Reaction Monitoring (TLC) B->C During Reaction C->B Incomplete D Work-up (Cooling, Precipitation, Filtration) C->D Complete E Purification (Recrystallization) D->E Crude Product F Characterization (NMR, IR, MS) E->F Pure Product G Final Product (2-Aminothiophene Derivative) F->G Structure Confirmed

Caption: General workflow for the one-pot synthesis of 2-aminothiophenes.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Ethyl-2-Amino-4-Phenylthiophene-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of ethyl-2-amino-4-phenylthiophene-3-carboxylate and its derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The core of this synthetic approach is the Gewald three-component reaction, a versatile method for obtaining polysubstituted 2-aminothiophenes.[1][2][3]

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The 2-aminothiophene scaffold, in particular, serves as a crucial building block for the synthesis of various therapeutic agents.[1][4] Ethyl-2-amino-4-phenylthiophene-3-carboxylate and its derivatives are valuable intermediates in drug development, with applications in the synthesis of compounds targeting cancer and bacterial infections.[4][6]

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of ethyl-2-amino-4-phenylthiophene-3-carboxylate derivatives is achieved through the Gewald reaction. This reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[1][2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.

Table 1: Synthesis of Ethyl-2-amino-4-arylthiophene-3-carboxylate Derivatives

EntryAryl KetoneBaseSolventTemperature (°C)Time (min)Yield (%)Reference
14-Nitroacetophenone-Ethanol12046-[7]
23-Hydroxyacetophenone-Ethanol12048-[7]
34-FluoroacetophenonePyridine/TiCl₄DichloromethaneRoom Temp18 h (conventional)-[8]
4AcetophenoneDiethylamineEthanol50180 (conventional)-[9]

Table 2: Synthesis of Various 2-Aminothiophene Derivatives via Microwave-Assisted Gewald Reaction

EntryAldehyde/KetoneActive Methylene NitrileBaseSolventTemperature (°C)Time (min)Yield (%)Reference
1ButyraldehydeMethyl cyanoacetateVarious screenedDMF-3057-95[2]
2PhenylacetaldehydeEthyl cyanoacetateMorpholineEthanol7020High[10]
3CyclohexanoneEthyl cyanoacetate---8-10-[3]
4VariousEthyl cyanoacetate--50-1202-48-[1]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Ethyl-2-amino-4-phenylthiophene-3-carboxylate Derivatives

This protocol is a generalized procedure based on common practices in the literature.[1][2][7] Researchers should optimize the conditions for their specific substrates.

Materials:

  • Appropriate ketone or aldehyde (e.g., acetophenone for the title compound) (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., triethylamine, piperidine, morpholine) (1.0 mmol)[1][2]

  • Solvent (e.g., ethanol, DMF) (3 mL)[1][2][7]

  • 5 mL microwave reaction vial with a stir bar

  • Microwave reactor

  • Thin Layer Chromatography (TLC) supplies

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane/ethyl acetate eluent system

Procedure:

  • Reaction Setup: In a 5 mL microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[1]

  • Add the appropriate solvent (3 mL) to the vial.[1]

  • Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[1] The optimal temperature and time should be determined for each specific substrate.

  • Reaction Monitoring: If possible, monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[1]

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.[1]

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of ethyl-2-amino-4-phenylthiophene-3-carboxylate derivatives.

G reagents 1. Reagent Preparation (Ketone, Ethyl Cyanoacetate, Sulfur, Base, Solvent) mixing 2. Mixing in Microwave Vial reagents->mixing microwave 3. Microwave Irradiation (Controlled Temperature and Time) mixing->microwave cooling 4. Cooling to Room Temperature microwave->cooling workup 5. Aqueous Work-up (Extraction and Washing) cooling->workup drying 6. Drying and Concentration workup->drying purification 7. Purification (Column Chromatography) drying->purification characterization 8. Characterization (NMR, MS) purification->characterization product Pure Product characterization->product

Caption: General workflow for the microwave-assisted synthesis.

Application in Drug Discovery

The synthesis of these thiophene derivatives is an early and crucial step in the drug discovery and development pipeline.

G synthesis Synthesis of Thiophene Derivatives (Microwave-Assisted Gewald Reaction) screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

References

Application Notes and Protocols for the Synthesis of Thienopyridines using Ethyl 3-aminothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of thienopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential, utilizing Ethyl 3-aminothiophene-2-carboxylate as a key building block. Thienopyridines are scaffolds of interest in drug discovery, with applications as kinase inhibitors and antiplatelet agents.

Introduction

This compound is a versatile starting material for the synthesis of various fused heterocyclic systems, including the medicinally important thienopyridine core. The amino and ester functionalities of this molecule allow for a range of cyclocondensation reactions to construct the pyridine ring fused to the thiophene core. This document outlines two primary and effective methods for this transformation: the Friedländer Annulation and the Gould-Jacobs Reaction. Additionally, it provides insights into the biological relevance of thienopyridine derivatives as kinase inhibitors.

Synthetic Methodologies

Two classical and reliable methods for the construction of the thienopyridine skeleton from this compound are the Friedländer Annulation and the Gould-Jacobs Reaction.

Friedländer Annulation

The Friedländer synthesis involves the condensation of an ortho-aminoaryl carbonyl compound (in this case, the amino group of this compound and an adjacent electrophilic center) with a compound containing a reactive α-methylene group, such as a β-ketoester. This reaction is typically catalyzed by acid or base and proceeds via an initial aldol or Claisen-type condensation followed by cyclization and dehydration to form the fused pyridine ring.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline-type compound with an alkoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxy-substituted quinoline (or in this case, a thienopyridine) derivative. Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxythienopyridine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-methyl-4-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate via Friedländer Annulation

This protocol describes the synthesis of a thieno[3,2-b]pyridine derivative through the acid-catalyzed condensation of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a stirred solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).

  • Slowly add polyphosphoric acid (PPA) (5-10 eq by weight) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and stir until the PPA is fully hydrolyzed.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure Ethyl 7-methyl-4-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate.

Protocol 2: Synthesis of Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate via Gould-Jacobs Reaction

This protocol details the synthesis of a 4-hydroxythienopyridine derivative from this compound and diethyl ethoxymethylenemalonate (DEEM).

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether or Dowtherm A

  • Ethanol

  • Hexane

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Step 1: Condensation. A mixture of this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 1-2 hours. The ethanol formed during the reaction is allowed to distill off. The reaction is monitored by TLC until the starting aminothiophene is consumed. The intermediate, diethyl 2-(((2-(ethoxycarbonyl)thiophen-3-yl)amino)methylene)malonate, can be isolated or used directly in the next step.

  • Step 2: Cyclization. The crude intermediate from Step 1 is added to a high-boiling solvent such as diphenyl ether or Dowtherm A. The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure Ethyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylate.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thienopyridines from aminothiophene precursors using the described methods.

Table 1: Friedländer Annulation of Aminothiophenes with Active Methylene Compounds

Starting AminothiopheneActive Methylene CompoundProductCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
3-Aminothiophene-2-carbonitrileEthyl acetoacetate4-Methyl-2-oxo-1,2-dihydrothieno[3,2-b]pyridine-3-carbonitrileK2CO3 / DMFReflux1275General Procedure
3-Aminothiophene-2-carbonitrileDiethyl malonateEthyl 2-oxo-1,2-dihydrothieno[3,2-b]pyridine-3-carboxylateK2CO3 / DMFReflux1272General Procedure
This compoundEthyl benzoylacetateEthyl 4-phenyl-2-oxo-1,2-dihydrothieno[3,2-b]pyridine-3-carboxylateK2CO3 / DMFReflux1278General Procedure

Table 2: Gould-Jacobs Reaction for the Synthesis of Hydroxythienopyridines

Starting AminothiopheneReagentProductSolventTemp (°C)Time (h)Yield (%)Reference
This compoundDEEMEthyl 7-hydroxythieno[3,2-b]pyridine-6-carboxylateDiphenyl ether2500.5-165-75Adapted from similar syntheses
Methyl 2-aminothiophene-3-carboxylateDEEMMethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylateDowtherm A2500.570Adapted from similar syntheses

Visualizations

Reaction Workflows

Friedlander_Workflow start Start mix Mix this compound, ethyl acetoacetate, and ethanol start->mix add_ppa Add Polyphosphoric Acid (PPA) mix->add_ppa reflux Heat to Reflux (80-90°C, 4-6h) add_ppa->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete hydrolyze Pour into ice, stir cool->hydrolyze neutralize Neutralize with sat. NaHCO3 hydrolyze->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify end Pure Product purify->end

Caption: Experimental workflow for the Friedländer Annulation.

Gould_Jacobs_Workflow start Start step1 Step 1: Condensation Mix this compound and DEEM. Heat at 120-130°C. start->step1 monitor1 Monitor by TLC step1->monitor1 monitor1->step1 Incomplete step2 Step 2: Cyclization Add intermediate to Diphenyl Ether. Heat to Reflux (250°C). monitor1->step2 Complete cool Cool to Room Temperature step2->cool precipitate Dilute with Hexane cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Hexane filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the Gould-Jacobs Reaction.
Signaling Pathway Inhibition

Thienopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. One such important pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Thieno Thienopyridine Inhibitor Thieno->PI3K Inhibition Thieno->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thienopyridine derivatives.

Biological Significance

Thienopyridine derivatives are of high interest in medicinal chemistry due to their diverse biological activities. Notably, they have been developed as potent inhibitors of various protein kinases.[2][3] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The thienopyridine scaffold can be functionalized to target the ATP-binding site of specific kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways that promote tumor growth and survival. For instance, various thienopyridine derivatives have shown inhibitory activity against:

  • PIM kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.[2][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth.

  • PI3K/Akt/mTOR pathway components: This is a central signaling pathway that regulates cell proliferation, growth, and survival.[5]

  • NF-κB signaling pathway: This pathway is involved in inflammation and cell survival.

The ability to selectively inhibit these kinases makes thienopyridines a promising class of compounds for the development of targeted cancer therapies.

Conclusion

This compound serves as a readily available and versatile precursor for the efficient synthesis of the thienopyridine core structure. The Friedländer Annulation and Gould-Jacobs Reaction are robust methodologies that allow for the construction of a variety of substituted thienopyridines. The resulting compounds are valuable scaffolds in drug discovery, particularly in the development of novel kinase inhibitors for therapeutic applications. The protocols and data provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.

References

Application of Ethyl 3-aminothiophene-2-carboxylate in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminothiophene-2-carboxylate serves as a versatile scaffold in the discovery and development of novel agrochemicals. Its inherent structural features, including a reactive amino group and an ester functionality on a thiophene ring, provide a fertile ground for chemical modification, leading to a diverse range of derivatives with potent biological activities. This document provides a comprehensive overview of its application in fungicidal, insecticidal, and herbicidal research, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Fungicidal Applications

Derivatives of this compound have demonstrated significant promise as fungicidal agents against a variety of plant pathogens. The structural modifications often involve the acylation of the amino group or the formation of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines.

Quantitative Fungicidal Activity Data

The following tables summarize the in vitro and in vivo fungicidal activities of various thiophene derivatives.

Compound IDTarget PathogenAssay TypeEC₅₀ (mg/L)Reference CompoundEC₅₀ (mg/L)
4a Pseudoperonospora cubensis (Cucumber Downy Mildew)In vivo4.69Diflumetorim21.44
4f Pseudoperonospora cubensis (Cucumber Downy Mildew)In vivo1.96Flumorph7.55
4i Sclerotinia sclerotiorum (Rape Sclerotinia Rot)In vitro0.140 ± 0.034Boscalid0.645 ± 0.023
4g Sclerotinia sclerotiorum (Rape Sclerotinia Rot)In vitro-Boscalid-

Table 1: Fungicidal efficacy of selected thiophene derivatives.

Compound/FungicideConcentration (mg/L)Control Efficacy (%)
4f (10% EC) 10070
4f (10% EC) 20079
Flumorph 20056
Mancozeb 100076

Table 2: Field trial control efficacy of a 10% EC formulation of compound 4f against cucumber downy mildew.[1]

Experimental Protocols for Fungicidal Screening

A critical step in the evaluation of new chemical entities is the robust and reproducible assessment of their biological activity.

This protocol is adapted for the evaluation of compounds against cucumber downy mildew in a greenhouse setting.[1][2]

Materials:

  • Cucumber plants (at the two-true-leaf stage)

  • Test compounds and reference fungicides

  • Acetone or DMSO (for dissolving compounds)

  • Tween-80 or similar surfactant

  • Spore suspension of Pseudoperonospora cubensis

  • Pressurized sprayer

  • Humid chamber or greenhouse with humidity control (20-25°C, >90% relative humidity)

Procedure:

  • Compound Preparation: Dissolve the test compounds and reference fungicides in a minimal amount of acetone or DMSO. Dilute with water containing 0.1% Tween-80 to achieve the desired final concentrations.

  • Protective Activity:

    • Evenly spray the cucumber leaves with the prepared test solutions until runoff.

    • Allow the leaves to air-dry for 24 hours.

    • Inoculate the treated leaves by spraying with a spore suspension of P. cubensis (typically 1 x 10⁵ spores/mL).

  • Curative Activity:

    • Inoculate the cucumber leaves with the spore suspension of P. cubensis.

    • Place the plants in a high-humidity environment for 24 hours to allow for infection to establish.

    • Spray the infected leaves with the prepared test solutions.

  • Incubation: Maintain the treated and inoculated plants in a humid chamber or greenhouse at 20-25°C for 7 days.

  • Assessment: Evaluate the disease severity on each leaf based on a rating scale (e.g., 0 = no symptoms, 4 = severe sporulation covering most of the leaf).

  • Data Analysis: Calculate the control efficacy using the following formula:

    • Control Efficacy (%) = [(Disease Index of Control - Disease Index of Treatment) / Disease Index of Control] x 100

G cluster_protective Protective Activity Workflow cluster_curative Curative Activity Workflow p1 Prepare Test Solutions p2 Spray Cucumber Leaves p1->p2 p3 Air-dry for 24h p2->p3 p4 Inoculate with P. cubensis p3->p4 incubation Incubate for 7 Days (High Humidity) p4->incubation c1 Inoculate with P. cubensis c2 Incubate for 24h c1->c2 c3 Spray with Test Solutions c2->c3 c3->incubation assessment Assess Disease Severity incubation->assessment analysis Calculate Control Efficacy assessment->analysis

In vivo fungicidal screening workflow.

This method is used to determine the direct inhibitory effect of compounds on fungal growth.[3]

Materials:

  • Pure cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds and reference fungicides

  • Sterile petri dishes

  • Sterile cork borer or scalpel

Procedure:

  • Compound-Medium Preparation: Dissolve the test compounds in a suitable solvent and add to molten PDA to achieve the desired final concentrations. Pour the mixture into sterile petri dishes and allow to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture onto the center of each compound-amended PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.

  • Assessment: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (medium with solvent only) reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100

    • Determine the EC₅₀ value by probit analysis of the inhibition data at different concentrations.

Insecticidal Applications

While less explored than their fungicidal counterparts, derivatives of this compound have also shown potential as insecticides, particularly against lepidopteran pests.

Quantitative Insecticidal Activity Data
Target PestCompound IDLC₅₀ (mg/L)
Plutella xylostella (Diamondback Moth)15i 0.0022
Plutella xylostella (Diamondback Moth)15j 0.0081
Plutella xylostella (Diamondback Moth)15k 0.0034
Plutella xylostella (Diamondback Moth)15l 0.0045
Plutella xylostella (Diamondback Moth)15m 0.0063

Table 3: Insecticidal activity of piperazine-containing heterocyclic amide derivatives against the diamondback moth.

Experimental Protocol for Insecticidal Screening

This is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.[4][5]

Materials:

  • Host plant leaves (e.g., cabbage, cauliflower)

  • Test compounds and reference insecticides

  • Solvent (e.g., acetone) and surfactant

  • Second or third instar larvae of Plutella xylostella

  • Ventilated containers (e.g., petri dishes with a moistened filter paper)

Procedure:

  • Solution Preparation: Prepare a series of concentrations of the test compounds and a reference insecticide in water containing a small amount of solvent and surfactant.

  • Leaf Dipping: Dip host plant leaves into the test solutions for approximately 10 seconds with gentle agitation. A control group of leaves should be dipped in the solvent-surfactant solution without the test compound.

  • Drying: Place the treated leaves on a paper towel to air-dry.

  • Infestation: Place the dried leaves into the ventilated containers. Introduce a known number of larvae (e.g., 10-20) into each container.

  • Incubation: Maintain the containers at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 h light:dark).

  • Mortality Assessment: Assess larval mortality after a specific period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula and calculate the LC₅₀ values using probit analysis.

G start Start prep Prepare Test Solutions start->prep dip Leaf Dipping prep->dip dry Air-dry Leaves dip->dry infest Infest with Larvae dry->infest incubate Incubate infest->incubate assess Assess Mortality incubate->assess analyze Calculate LC50 assess->analyze end End analyze->end

Leaf-dip bioassay workflow for insecticides.

Herbicidal Applications

The exploration of this compound derivatives for herbicidal activity is an emerging area of research. Thiophene-based compounds, in general, have been investigated for their phytotoxic effects.

Experimental Protocol for Herbicidal Screening

This protocol provides a general framework for assessing the herbicidal potential of new compounds.[6][7]

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots or trays filled with a suitable soil mix

  • Test compounds and reference herbicides

  • Solvent and surfactant

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Pre-emergence Application:

    • Sow the weed seeds in the pots.

    • Apply the test compounds, formulated as a sprayable solution, evenly to the soil surface.

    • Water the pots and place them in a greenhouse.

    • Assess the percentage of weed emergence and any injury symptoms (e.g., chlorosis, necrosis, stunting) after a set period (e.g., 14-21 days).

  • Post-emergence Application:

    • Sow the weed seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compounds as a foliar spray to the emerged weeds.

    • Return the pots to the greenhouse.

    • Assess the percentage of weed control (phytotoxicity) based on a visual rating scale (e.g., 0 = no effect, 100 = complete kill) after a set period (e.g., 14-21 days).

Mechanism of Action

Understanding the mode of action of a potential agrochemical is crucial for its development and for managing resistance.

Fungicidal Mechanism: Succinate Dehydrogenase Inhibition

Several thiophene carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[8][9][10] Inhibition of SDH disrupts the electron transport chain, leading to a halt in ATP production and ultimately, fungal cell death.

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain (Mitochondrial Inner Membrane) succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate Reduction q Ubiquinone (Q) sdh->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii atp_synthesis ATP Synthesis complex_iii->atp_synthesis thiophene Thiophene Carboxamide Derivative thiophene->sdh Inhibition

Inhibition of Succinate Dehydrogenase (SDH) by thiophene derivatives.

Herbicidal Mechanism: Protoporphyrinogen IX Oxidase (PPO) Inhibition

Some thieno[2,3-d]pyrimidine-2,4-dione derivatives have been shown to be potent inhibitors of protoporphyrinogen IX oxidase (PPO).[11] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Conclusion

This compound is a valuable building block in the synthesis of novel agrochemicals. Its derivatives have demonstrated significant potential, particularly as fungicides, with some compounds showing efficacy superior to commercial standards. The exploration of its derivatives for insecticidal and herbicidal applications is also a promising avenue for future research. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of agrochemical discovery and development.

References

Application Notes and Protocols: Ethyl 3-aminothiophene-2-carboxylate as a Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 3-aminothiophene-2-carboxylate as a versatile intermediate in the synthesis of potent kinase inhibitors. The focus is on the synthesis of thieno[2,3-d]pyrimidine derivatives, a scaffold known for its significant activity against various protein kinases implicated in cancer and other diseases.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature, possessing both an amino and an ester group. This allows for facile construction of fused heterocyclic systems, most notably the thieno[2,3-d]pyrimidine core. This scaffold serves as a bioisostere for the purine nucleus, enabling it to effectively compete for the ATP-binding site of various kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents. Thienopyrimidine derivatives synthesized from this compound have demonstrated significant inhibitory activity against key kinases such as FLT3, EGFR, and VEGFR-2, as well as cytotoxic effects against a range of cancer cell lines.

Data Presentation

The following tables summarize the biological activity of various thienopyrimidine derivatives synthesized using this compound as a starting material.

Table 1: In vitro Cytotoxicity of Thienopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 MCF-77.301 ± 4.5[1]
HepG-25.3 ± 1.6[1]
Compound 8 MCF-74.132 ± 0.5[1]
HepG-23.3 ± 0.90[1]
Compound 9a HT-291.21 ± 0.34[2]
HepG-26.62 ± 0.7[2]
MCF-77.2 ± 1.9[2]
Compound 9b HT-290.85 ± 0.16[2]
HepG-29.11 ± 0.3[2]
MCF-716.26 ± 2.3[2]
Compound 3b HepG-2< 5-FU[3][4][5]
MCF-7< 5-FU[3][4][5]
Compound 3g HepG-2< 5-FU[3][4][5]
MCF-7< 5-FU[3][4][5]
Compound 15 A5490.94[6]
Compound 19 MCF-7, A549, PC-9, PC-3Active[6]
Compound 2 MCF-70.013[7]
Compound 5f MCF-71.73-fold > Erlotinib[8]

Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 5 FLT332.435 ± 5.5[1]
Compound 8 FLT340.55 ± 6.3[1]
Compound 9b FLT339.61 ± 4.6[1]
Compound 10 FLT340.04 ± 5.5[1]
Compound 9a FLT320.4 ± 2.8[2][9]
Compound 12 FLT327.22 ± 5.6[2][9]
Compound 10a FLT317.83 ± 3.8[9]
Compound 5b EGFR (wild-type)0.037[10][11]
EGFR (T790M mutant)0.204[10][11]
Compound 5f EGFR1.18-fold > Erlotinib[8]
VEGFR-21.23[8]
Compound 8k ROCK I0.004[12]
ROCK II0.001[12]

Experimental Protocols

Protocol 1: Synthesis of this compound (Gewald Reaction)

This protocol describes the synthesis of the key intermediate, this compound, via the Gewald reaction.[13][14][15][16]

Materials:

  • Ketone or aldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base (e.g., morpholine, diethylamine, or triethylamine)

  • Ethanol

Procedure:

  • To a stirred solution of the ketone or aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add the base (1.1 equivalents).

  • Add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture.

  • Heat the mixture at a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol outlines the cyclization of this compound with formamide to form the core thienopyrimidine structure.

Materials:

  • This compound

  • Formamide

Procedure:

  • A mixture of this compound (1 equivalent) and an excess of formamide is heated at reflux for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with water and then ethanol to remove any remaining formamide.

  • The product is dried under vacuum to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Protocol 3: Synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol describes a one-pot, three-component synthesis of more complex thienopyrimidine derivatives.[6][17]

Materials:

  • 2H-thieno[2,3-d][3][17]oxazine-2,4(1H)-dione (can be synthesized from this compound)

  • Aromatic aldehyde

  • Primary amine (e.g., benzylamine)

  • Ethanol

  • Potassium hydroxide

Procedure:

  • Suspend 2H-thieno[2,3-d][3][17]oxazine-2,4(1H)-dione (1 equivalent) in ethanol.

  • Add the aromatic aldehyde (1 equivalent) and the primary amine (1 equivalent) to the suspension.

  • Heat the mixture at reflux for 10-14 hours.

  • Add potassium hydroxide (1.2 equivalents) to the reaction mixture and continue heating at reflux for an additional 6-10 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and dried to afford the 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.

Mandatory Visualizations

Signaling Pathways

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle AKT AKT PI3K->AKT AKT->Cell_Cycle

Caption: EGFR Signaling Pathway

Experimental Workflow

Kinase_Inhibitor_Workflow Start This compound Synthesis Synthesis of Thienopyrimidine Derivatives Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Screening In vitro Kinase Assay (e.g., FLT3, EGFR) Purification->Screening Cytotoxicity Cytotoxicity Assays (e.g., MCF-7, HepG-2) Purification->Cytotoxicity Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis Cytotoxicity->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Kinase Inhibitor Synthesis and Evaluation Workflow

References

Preparation of Bioactive Molecules from Thiophene Carboxylate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from thiophene carboxylate esters. The thiophene scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its versatile chemical properties and ability to mimic a phenyl ring, which can enhance biological activity and pharmacokinetic profiles.[1] This guide focuses on the preparation of 2-aminothiophene-3-carboxylate esters and their subsequent derivatization to yield compounds with potential anticancer and anti-inflammatory activities.

Application Notes: Significance in Research and Drug Development

Thiophene derivatives, particularly those derived from thiophene carboxylate esters, are of significant interest in drug discovery. The 2-aminothiophene core, readily accessible through methods like the Gewald reaction, serves as a versatile starting point for creating diverse chemical libraries.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Many thiophene derivatives exhibit potent cytotoxic effects against various cancer cell lines.[3][4] Mechanisms of action often involve the inhibition of crucial cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5][6] Some derivatives also target key signaling pathways like the JAK-STAT and NF-κB pathways, which are often dysregulated in cancer.[7]

  • Anti-inflammatory Activity: The thiophene scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism can involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, which regulates the expression of various inflammatory mediators.[4]

  • Antimicrobial Activity: Thiophene derivatives have also shown promise as antibacterial and antifungal agents.[1][8]

The structural versatility of the thiophene ring allows for fine-tuning of steric and electronic properties through substitution, enabling the optimization of potency, selectivity, and pharmacokinetic parameters in drug candidates.

Experimental Protocols

Synthesis of 2-Aminothiophene-3-Carboxylate Esters via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[1][9]

Materials:

  • An α-methylene ketone or aldehyde (e.g., acetone, cyclohexanone)

  • An active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine, or diethylamine)[10]

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-methylene ketone (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Cool the flask in an ice bath.

  • Slowly add the basic catalyst (0.5 equivalents) dropwise to the stirred mixture.

  • After the addition of the catalyst, remove the ice bath and allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) for 2-24 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carboxylate ester.[10]

Synthesis of Thiophene Carboxamide Derivatives

Thiophene carboxamides are a common class of bioactive molecules derived from thiophene carboxylate esters.

Materials:

  • 2-Aminothiophene-3-carboxylate ester

  • Appropriate acid chloride or carboxylic acid

  • Coupling agents (if starting from a carboxylic acid, e.g., EDC, DMAP)[11]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

Procedure (from Acid Chloride):

  • Dissolve the 2-aminothiophene-3-carboxylate ester (1 equivalent) in an anhydrous solvent under an inert atmosphere.

  • Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution.

  • Cool the mixture to 0°C.

  • Slowly add the acid chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][12]

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiophene derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Prepare serial dilutions of the thiophene derivatives in the complete cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][13]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[14]

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer)

  • Synthesized thiophene derivatives

  • Positive control (e.g., colchicine) and negative control (e.g., DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare various concentrations of the test compound in the polymerization buffer.

  • On ice, add the tubulin solution to the wells of a 96-well plate.

  • Add the test compound, positive control, or negative control to the respective wells.

  • Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time.[5][14]

  • Plot absorbance versus time to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the negative control.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of representative thiophene derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3b (chloro derivative)HepG2 (Liver)3.105 ± 0.14Doxorubicin-
3b (chloro derivative)PC-3 (Prostate)2.15 ± 0.12Doxorubicin-

Data sourced from[4]. IC50 values represent the concentration required for 50% inhibition of cell growth.

Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2aMultiple cell lines---
2bMultiple cell lines---
2cMultiple cell lines---
2dMultiple cell lines---
2eMultiple cell lines---

Specific IC50 values for compounds 2a-2e are presented in the source literature[11].

Table 3: Antioxidant Activity of Thiophene-2-Carboxamide Derivatives

Compound IDAntioxidant Activity (% inhibition)
7a62.0
7b55.3
7c46.9

Data sourced from[15]. Activity measured by the ABTS method, with ascorbic acid as a reference (88.44% inhibition).

Visualizations

Synthesis and Bioactivity Workflow

G cluster_synthesis Synthesis cluster_testing Biological Evaluation Start Thiophene Carboxylate Ester Precursors Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Aminothiophene-3-carboxylate Gewald->Aminothiophene Derivatization Derivatization (e.g., Amidation) Aminothiophene->Derivatization Bioactive Bioactive Thiophene Molecules Derivatization->Bioactive InVitro In Vitro Assays (MTT, Tubulin Polymerization) Bioactive->InVitro Data IC50, % Inhibition InVitro->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for the synthesis and evaluation of bioactive thiophene molecules.

Anticancer Mechanism: Tubulin Polymerization Inhibition

G Thiophene Thiophene Derivative Tubulin α/β-Tubulin Dimers Thiophene->Tubulin binds to Polymerization Microtubule Polymerization Thiophene->Polymerization inhibits Tubulin->Polymerization undergoes Microtubule Dynamic Microtubules Polymerization->Microtubule Disruption Microtubule Disruption Microtubule->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by bioactive thiophene derivatives.

NF-κB Signaling Pathway Inhibition

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome Translocation Nuclear Translocation NFkB->Translocation Transcription Gene Transcription (Inflammation) Translocation->Transcription Thiophene Thiophene Derivative Thiophene->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by thiophene derivatives.

JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates Dimerization STAT Dimerization STAT->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Transcription Gene Transcription (Proliferation, Survival) Translocation->Transcription Thiophene Thiophene Derivative Thiophene->JAK inhibits

Caption: The JAK-STAT signaling pathway and its potential inhibition.

References

Application Notes and Protocols: Ethyl 3-aminothiophene-2-carboxylate as a Precursor for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 3-aminothiophene-2-carboxylate, a versatile precursor for the synthesis of functionalized conductive polythiophenes. This document details the synthesis of the monomer via the Gewald reaction and outlines protocols for its subsequent polymerization to yield conductive polymers. The influence of the amino and carboxylate functional groups on the polymer's properties and potential applications are also discussed.

Introduction

Conductive polymers have garnered significant interest for their potential applications in electronics, sensors, and biomedical devices.[1] Polythiophenes, a class of conductive polymers, are particularly notable for their environmental stability and tunable electronic properties.[2] The functionalization of the thiophene monomer is a key strategy for tailoring the properties of the resulting polymer. This compound is a promising precursor that incorporates both an electron-donating amino group and an electron-withdrawing carboxylate group, which can influence the electronic, optical, and processing characteristics of the final polymer.[3]

Monomer Synthesis: The Gewald Reaction

The most common and efficient method for synthesizing this compound is the Gewald reaction.[4][5] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a base.[6]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dialkylthiophene-3-carboxylate

This protocol is a general procedure adapted from established Gewald reaction methodologies.[7][8]

Materials:

  • Ketone (e.g., 2-butanone for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base (e.g., morpholine or diethylamine)

  • Ethanol (absolute)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 mL).

  • To this solution, add elemental sulfur (0.1 mol) and the base (e.g., 20 mL of diethylamine).

  • Heat the reaction mixture to 55-65°C with constant stirring for 2-3 hours.

  • After the reaction is complete, cool the mixture in an ice bath or refrigerate overnight to facilitate the precipitation of the product.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Ethyl 2-aminothiophene-3-carboxylate derivative.

Expected Yield: 70-85%[7]

Polymerization of this compound

The polymerization of thiophene derivatives can be achieved through either chemical or electrochemical methods. The resulting polymer, poly(this compound), is expected to have unique properties due to the presence of the functional groups.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common method for synthesizing polythiophenes.[9] It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), in an organic solvent.[9]

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform

  • Methanol

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (10 mmol) in anhydrous chloroform (50 mL) in a flask under an inert atmosphere.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (40 mmol) in anhydrous chloroform (100 mL).

  • Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • Precipitate the polymer by adding methanol (200 mL) to the reaction mixture.

  • Filter the polymer and wash it extensively with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers.

  • Dry the resulting polymer under vacuum.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface.[10] This method offers excellent control over the film thickness and morphology.

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄)

  • Three-electrode electrochemical cell (working electrode: e.g., platinum or glassy carbon; counter electrode: platinum wire; reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M LiClO₄ and 0.1 M this compound in anhydrous acetonitrile.

  • Assemble the three-electrode cell with the prepared electrolyte solution.

  • Purge the solution with an inert gas (e.g., nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Polymerize the monomer onto the working electrode using cyclic voltammetry, typically by sweeping the potential between the monomer's oxidation potential and a suitable negative potential for a set number of cycles. Alternatively, potentiostatic or galvanostatic methods can be used.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structural, morphological, and electronic properties.

Characterization Technique Information Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of polymerization and presence of functional groups.
UV-Vis Spectroscopy Determination of the polymer's electronic transitions and optical bandgap.
Cyclic Voltammetry (CV) Electrochemical behavior, redox potentials, and stability.
Scanning Electron Microscopy (SEM) Surface morphology of the polymer film.
Four-Point Probe Measurement Electrical conductivity of the polymer film.

Influence of Substituents on Polymer Properties

The amino and carboxylate groups on the thiophene ring are expected to significantly influence the properties of the resulting polymer.

  • Amino Group (-NH₂): As an electron-donating group, the amino group is expected to increase the electron density of the thiophene ring, which may lower the oxidation potential of the monomer and facilitate polymerization. It can also enhance the polymer's solubility and provide a site for further functionalization.

  • Carboxylate Group (-COOC₂H₅): As an electron-withdrawing group, the carboxylate group can influence the polymer's electronic properties, potentially increasing its electron affinity.[3] This group can also impact the polymer's processability and morphology. The interplay between the electron-donating amino group and the electron-withdrawing carboxylate group can lead to a polymer with unique optoelectronic properties.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₉NO₂S[11]
Molecular Weight 171.22 g/mol [11]
Appearance Brown solid[12]
Melting Point 42°C[12]
Boiling Point 273.6°C at 760 mmHg[12]
Table 2: Hypothetical Electrochemical and Conductive Properties of Poly(this compound)

Note: The following data are hypothetical and represent expected values based on similar polythiophene derivatives. Experimental verification is required.

PropertyExpected Value
Oxidation Potential (monomer) +0.8 to +1.2 V (vs. Ag/AgCl)
Optical Bandgap (Eg) 2.0 - 2.5 eV
Electrical Conductivity (doped) 10⁻³ to 10¹ S/cm

Visualizations

cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Ketone/Aldehyde Condensation Knoevenagel Condensation Ketone->Condensation Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Condensation Sulfur Sulfur Cyclization Michael Addition & Cyclization Sulfur->Cyclization Base Base (e.g., Morpholine) Base->Condensation Condensation->Cyclization Intermediate Monomer This compound Cyclization->Monomer

Caption: Workflow of the Gewald synthesis for this compound.

Monomer This compound in Solution Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant Oxidizing Agent (e.g., FeCl3) Oxidant->Polymerization Precipitation Precipitation with Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Experimental workflow for chemical oxidative polymerization.

cluster_cell Electrochemical Cell WE Working Electrode Polymerization Electropolymerization (Cyclic Voltammetry) WE->Polymerization CE Counter Electrode CE->Polymerization RE Reference Electrode RE->Polymerization Electrolyte Monomer + Supporting Electrolyte in Acetonitrile Electrolyte->Polymerization Rinsing Rinsing with Acetonitrile Polymerization->Rinsing PolymerFilm Polymer Film on Electrode Rinsing->PolymerFilm

Caption: Experimental workflow for electrochemical polymerization.

Conclusion

This compound is a readily accessible monomer that holds significant promise as a building block for novel conductive polymers. The presence of both amino and carboxylate functionalities provides a unique opportunity to fine-tune the electronic, physical, and chemical properties of the resulting polythiophene. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and explore the potential of this interesting class of materials in various fields, including organic electronics and biomedical applications. Further research is warranted to fully elucidate the structure-property relationships of poly(this compound) and its derivatives.

References

Application Notes and Protocols: Purification of Substituted Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted 2-aminothiophenes are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The synthesis of these compounds, most commonly through the Gewald reaction, often yields crude products containing unreacted starting materials, intermediates, and byproducts.[3][4] Therefore, effective purification is a critical step to isolate the desired substituted aminothiophene with high purity for subsequent applications and characterization. This document provides detailed protocols for the most common purification techniques: recrystallization, column chromatography, and washing/extraction.

Primary Purification Techniques

The choice of purification method depends on the physical state (solid or oil) and purity of the crude product. A general workflow is presented below, starting from a crude reaction mixture.

G crude Crude Reaction Mixture workup Aqueous Workup / Washing crude->workup extract Liquid-Liquid Extraction (e.g., with Dichloromethane or Ethyl Acetate) workup->extract dry Dry Organic Phase (e.g., over Na2SO4) extract->dry evap Evaporate Solvent dry->evap crude_product Crude Product evap->crude_product is_solid Is it a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Silica Gel Column Chromatography is_solid->column No (Oil) is_pure Is it pure? recrystallize->is_pure is_pure->column No pure_solid Pure Solid Product is_pure->pure_solid Yes column->pure_solid (if solidifies) pure_oil Pure Oily Product column->pure_oil (if oil)

Caption: General workflow for purification of substituted aminothiophenes.

Experimental Protocols

Recrystallization

Recrystallization is the most effective method for purifying solid substituted aminothiophenes.[3] The principle relies on the differential solubility of the compound in a hot solvent versus a cold solvent.[5]

Protocol 1.1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the aminothiophene is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper.[6]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance.[7] Crystal formation should occur as the solution cools and becomes supersaturated.[7]

  • Cooling: To maximize yield, place the flask in an ice-water bath to further decrease the compound's solubility.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]

  • Drying: Air-dry the purified crystals or place them in a vacuum desiccator to remove all residual solvent.[5][6]

Protocol 1.2: Two-Solvent Recrystallization

This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is very soluble ("good" solvent) and one in which it is poorly soluble ("bad" solvent).[5]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Induce Precipitation: While the solution is hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.

  • Redissolution: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.[5]

  • Cooling and Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.

Data Presentation: Recrystallization Solvents

SolventBoiling Point (°C)Common Co-SolventPolarity
Water100Methanol, EthanolHigh
Methanol65Water, Diethyl EtherMedium-High
Ethanol78Water, HexaneMedium-High
Ethyl Acetate77HexaneMedium
Dichloromethane40HexaneMedium-Low
Hexane69Ethyl Acetate, EthanolLow

This table is adapted from common laboratory practice and search results.[3][4][5]

Column Chromatography

For aminothiophenes that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[3][8] This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[8]

Protocol 2.1: Silica Gel Column Chromatography

  • Eluent Selection: Choose an appropriate solvent system (mobile phase) by analyzing the crude mixture with Thin Layer Chromatography (TLC). A common eluent system is a gradient of ethyl acetate in hexanes.[3]

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of a glass column. Add a layer of sand.[9]

    • Prepare a slurry of silica gel in the initial, least polar eluent.[9]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[9] Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the eluent through until the silica bed is stable and the solvent level is just above the top sand layer. Never let the column run dry.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

  • Elution:

    • Carefully add the eluent to the top of the column and apply pressure (e.g., from a pump or compressed air) to begin the separation.[9]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If using a solvent gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified substituted aminothiophene.

Note for Basic Amines: Standard silica gel is acidic and can cause poor separation or degradation of basic aminothiophenes. To mitigate this, consider adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent or using an amine-functionalized silica column.[11]

Data Presentation: Column Chromatography Conditions

ParameterDescription
Stationary Phase Silica Gel (most common), Alumina, Amine-functionalized Silica[3][11]
Common Eluents Hexanes/Ethyl Acetate, Dichloromethane/Methanol[3][11]
Typical Yields 26-96% depending on the specific reaction and substrate[4]
Liquid-Liquid Extraction and Washing

This is a standard workup procedure used after the reaction is complete to perform an initial purification by separating the organic product from inorganic salts and water-soluble impurities.[3][12]

Protocol 3.1: General Workup Procedure

  • Quenching: After the reaction is deemed complete, cool the reaction mixture and pour it into water or a saturated aqueous solution (e.g., NaHCO₃ to neutralize acids).

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent in which the aminothiophene is highly soluble (e.g., ethyl acetate, dichloromethane).[12][13]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the organic layer. If the product is in the aqueous layer, re-extract the aqueous layer with fresh organic solvent 2-3 times.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine (saturated NaCl solution) to remove residual water-soluble impurities and water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product, which can then be further purified by recrystallization or chromatography.[14]

Data Presentation: Purification Method Examples

Compound TypePurification MethodYield (%)Reference
2-Aminothiophenes from ketones, malononitrile, and sulfurRecrystallization from ethanol42-90%[4]
2-Aminothiophenes from ketones and nitrilesRecrystallization from ethyl acetate/hexanes75-98%[4]
3,4-Substituted-2-aminothiophenesSilica gel chromatography26-84%[4]
2-Aminothiophenes from thioamides and alkynesSilica gel chromatography35-96%[4]
N-(3-Acetyl-5-nitro-2-thienyl)acetamideRecrystallization from MeOH–DMF91%[14]

References

Analytical methods for the characterization of novel thiophene compounds

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols for the Analytical Characterization of Novel Thiophene Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials in organic electronics.[1][2][3] The versatile pharmacological and electronic properties of these compounds are highly dependent on their specific molecular structure, purity, and physicochemical characteristics.[4] Therefore, rigorous analytical characterization is a critical step in the research and development pipeline to establish structure-activity relationships (SAR), ensure quality control, and meet regulatory requirements.

This document provides a comprehensive overview of key analytical techniques, complete with detailed application notes and experimental protocols, for the thorough characterization of novel thiophene compounds.

General Analytical Workflow

The characterization of a newly synthesized thiophene compound typically follows a multi-step analytical workflow. This process begins with preliminary purity assessments, moves to definitive structural elucidation, and concludes with quantitative analysis and property characterization.

Analytical_Workflow_for_Thiophene_Compounds cluster_0 Synthesis & Purity cluster_1 Structural Elucidation cluster_2 Quantification & Properties Synthesis Novel Thiophene Compound (Post-Synthesis) TLC Purity Check (TLC, NMR) Synthesis->TLC Purification Purification (Column Chromatography) TLC->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS Mass Spectrometry (HR-MS) MS->Structure_Confirmed FTIR FTIR Spectroscopy FTIR->Structure_Confirmed Chroma Quantitative Analysis (HPLC, GC) Structure_Confirmed->Chroma Final Fully Characterized Compound Chroma->Final UV_Vis Electronic Properties (UV-Vis Spectroscopy) UV_Vis->Final Thermal Thermal Properties (TGA, DSC) Thermal->Final

Caption: General workflow for the characterization of novel thiophene compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including novel thiophene derivatives.[5] ¹H NMR provides information about the chemical environment of protons, their connectivity, and the substitution pattern on the thiophene ring.[6][7] For instance, protons on the thiophene ring typically appear as doublets or multiplets in the aromatic region (~7-8 ppm).[8][9] ¹³C NMR helps in identifying the carbon framework of the molecule.[1][10] Advanced 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing proton-proton and proton-carbon correlations, which is essential for assigning the complete structure of complex derivatives.[11][12]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified thiophene compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈) in a standard 5 mm NMR tube.[8][11] The choice of solvent is critical to ensure the compound is fully dissolved.

  • Internal Standard: Use the residual solvent peak as the primary internal standard for referencing the chemical shifts (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10] Alternatively, a small amount of tetramethylsilane (TMS) can be added.

  • Instrument Setup:

    • Record spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[10][11]

    • Shim the magnetic field to obtain optimal resolution and peak shape.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 10-20 ppm, 8-32 scans, relaxation delay of 1 second.[11][12]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Data Summary: Characteristic NMR Shifts
Proton / CarbonTypical Chemical Shift (ppm)NotesReferences
¹H NMR
Thiophene α-H7.18 - 7.33Protons adjacent to the sulfur atom.[7][9]
Thiophene β-H6.99 - 7.12Protons beta to the sulfur atom.[7][9]
Vinylene H~8.01Proton on a vinylene bridge in conjugated thiophene polymers.[9]
¹³C NMR
Thiophene α-C120 - 140Carbons adjacent to the sulfur atom; highly dependent on substituents.[10][11]
Thiophene β-C125 - 135Carbons beta to the sulfur atom.[10][11]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of novel thiophene compounds.[6] High-Resolution Mass Spectrometry (HR-MS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.[8] The fragmentation patterns observed in the mass spectrum can offer additional structural information.[6] For volatile or semi-volatile thiophenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, as it combines separation with identification and quantification.[13][14] For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[14][15]

Experimental Protocol: GC-MS for Volatile Thiophenes

This protocol is based on methods for analyzing thiophene derivatives in various matrices.[13][16][17]

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile organic solvent (e.g., hexane, dichloromethane).[16]

    • For samples from a complex matrix (e.g., plant extracts), a prior extraction step like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary.[13][17]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[16]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[16]

    • Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[16]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[16]

    • Inlet Temperature: 250°C.[16]

    • Injection Mode: 1 µL injection in splitless mode for trace analysis or split mode for concentrated samples.[16][17]

    • Oven Temperature Program: An initial temperature of 40-50°C, held for 2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C, held for 5 minutes. This program should be optimized based on the volatility of the specific compound.[16]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Ion Source Temperature: 230°C.[16]

    • MS Transfer Line Temperature: 280°C.[16]

    • Scan Range: A mass-to-charge (m/z) range of 40-500 amu is typical.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve in Volatile Solvent Inject Injection (1µL Splitless) Prep->Inject Column Separation on HP-5ms Column Inject->Column Ionize Ionization (EI) Column->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Result Identify Compound via Mass Spectrum & RT Detect->Result

Caption: A typical experimental workflow for GC-MS analysis of thiophenes.

Vibrational Spectroscopy (FTIR)

Application Note

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For thiophene derivatives, FTIR can confirm the presence of the thiophene ring through its characteristic C-S, C=C, and C-H vibrations.[9][18] It is particularly useful for identifying key functional groups attached to the thiophene core, such as carbonyl (C=O), amine (N-H), nitrile (C≡N), or nitro (NO₂) groups, which have distinct and strong absorption bands.[1][6]

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation:

    • Grind 1-2 mg of the solid thiophene compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.

  • Data Acquisition:

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹.[19]

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The spectral resolution is typically set to 4 cm⁻¹.

Data Summary: Characteristic FTIR Absorption Bands
Functional Group / VibrationTypical Wavenumber (cm⁻¹)NotesReferences
Thiophene C=C Stretch1420 - 1550Antisymmetric and symmetric stretching vibrations of the thiophene ring.[9][20]
Thiophene C-H Stretch~3100Aromatic C-H stretching.[18]
Thiophene C-H Bending700 - 900Out-of-plane bending, characteristic of substitution pattern.[9][19]
Thiophene C-S-C Deformation650 - 800Ring deformation modes involving the sulfur atom.[9][19]
Nitro (NO₂) Asymmetric Stretch1490 - 1550Strong absorption band.[6]
Nitro (NO₂) Symmetric Stretch1315 - 1355Strong absorption band.[6]
Nitrile (C≡N) Stretch2210 - 2230Characteristic weak to medium band.[6][9]
Carbonyl (C=O) Stretch1660 - 1720Strong absorption, position depends on the specific carbonyl group.[21]

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy is used to study the electronic transitions within conjugated systems. For novel thiophene compounds, particularly polymers and oligomers, this technique provides valuable information about the π-π* transitions and the extent of conjugation.[9][22] The position of the maximum absorption wavelength (λ_max) is related to the energy gap (HOMO-LUMO gap) of the molecule.[9] Factors such as increased conjugation length, substituent effects, and aggregation can cause shifts in the absorption spectra (bathochromic or hypsochromic shifts), which can be correlated with the material's electronic properties.[22][23]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the thiophene compound in a UV-transparent solvent (e.g., chloroform, THF, acetonitrile).[24]

    • The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert law. Typically, concentrations are in the micromolar (µM) range.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a pair of matched quartz cuvettes (typically 1 cm path length).

  • Measurement:

    • Fill one cuvette with the pure solvent to be used as a reference (blank).

    • Fill the second cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Run a baseline correction with the solvent-filled cuvette.

    • Scan the sample over a suitable wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

  • Film Analysis (for polymers):

    • Thin films can be prepared by drop-casting or spin-coating a solution of the polymer onto a quartz slide.[22]

    • The spectrum of the film is then recorded directly.

Data Summary: Typical UV-Vis Absorption Maxima
Compound TypeAbsorption Region (λ_max)Transition TypeNotesReferences
Simple Thiophenes230 - 260 nmπ → πCharacteristic of the isolated thiophene ring.[9][25]
Conjugated Thiophene Oligomers/Polymers380 - 650 nmπ → π (bandgap)The λ_max shifts to longer wavelengths (red-shifts) with increasing conjugation.[22][9][22]
Thiophenes with Conjugated Side ChainsTwo peaks (UV and Vis)π → π*One peak for the main chain and one for the side chain.[22]

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a premier technique for the separation, quantification, and purity assessment of non-volatile or thermally unstable thiophene derivatives.[16][26] Reverse-phase HPLC (RP-HPLC) is most commonly used, where compounds are separated based on their hydrophobicity.[27] A validated HPLC method can provide precise and accurate determination of a novel compound's purity, identify impurities, and quantify its concentration in various samples, which is crucial for drug development and quality control.[26]

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for reverse-phase separations.[26]

  • Mobile Phase Preparation:

    • Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[26][27]

    • Filter and degas the mobile phase components before use to prevent pump and column blockage.

  • Chromatographic Conditions:

    • Mobile Phase Composition: An isocratic elution (constant mobile phase composition, e.g., 90:10 acetonitrile:water) or a gradient elution (composition changes over time) can be used.[26] Isocratic methods are simpler and faster, while gradient methods are better for separating complex mixtures.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[26]

    • Column Temperature: Maintain a constant temperature (e.g., 30°C) to ensure reproducible retention times.

    • Detection Wavelength: Set the UV detector to the λ_max of the thiophene compound, as determined by UV-Vis spectroscopy, for maximum sensitivity.

  • Analysis:

    • Prepare a standard solution of the purified compound at a known concentration to determine its retention time.

    • Inject the sample solution (typically 10-20 µL).

    • The purity of the sample can be calculated from the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Information_Relationships Main Novel Thiophene Compound Prop1 Molecular Structure & Connectivity Main->Prop1 Prop2 Functional Groups Main->Prop2 Prop3 Molecular Weight & Formula Main->Prop3 Prop4 Purity & Quantification Main->Prop4 Prop5 Electronic Properties (Conjugation) Main->Prop5 Tech1 NMR (1D & 2D) Prop1->Tech1 Tech2 FTIR Prop2->Tech2 Tech3 HR-MS Prop3->Tech3 Tech4 HPLC / GC Prop4->Tech4 Tech5 UV-Vis Prop5->Tech5

Caption: Relationship between compound properties and analytical techniques.

References

Application Notes and Protocols: Ethyl 3-aminothiophene-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-aminothiophene-2-carboxylate as a versatile building block for the synthesis of advanced materials with applications in organic electronics. Detailed protocols for the synthesis of the monomer and its subsequent polymerization are provided, along with expected material properties and characterization techniques.

Introduction

This compound is a multifunctional thiophene derivative that serves as a key precursor in the synthesis of a variety of heterocyclic compounds.[1][2] Its amino and ester functional groups allow for diverse chemical modifications, making it an attractive starting material for the development of novel organic materials. Thiophene-based polymers are of significant interest in materials science due to their potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[3][4] The presence of both electron-donating (amino) and electron-withdrawing (carboxylate) groups on the thiophene ring can influence the electronic properties of the resulting polymers.

Synthesis of this compound via Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes, such as this compound, is the Gewald reaction.[5][6] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[4]

Experimental Protocol: Gewald Reaction

This protocol is a general procedure adapted from established methods for the Gewald reaction.[4][7]

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base like triethylamine or piperidine)[1][4]

  • Methanol or Ethanol

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol or ethanol.

  • With stirring, slowly add the basic catalyst, such as morpholine (0.5 eq), to the mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Expected Yield: 60-85%[4]

Characterization: The structure and purity of the synthesized this compound can be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amine N-H, ester C=O, C-S bonds).

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Ketone Ketone/Aldehyde Reaction One-Pot Reaction Ketone->Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Morpholine) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Heat Heat (40-50°C) Heat->Reaction Workup Work-up & Purification Reaction->Workup Product Ethyl 3-aminothiophene- 2-carboxylate Workup->Product

Polymerization of this compound

The presence of reactive sites on the thiophene ring allows for the polymerization of this compound to form a conducting polymer, poly(this compound). Oxidative chemical polymerization is a common method for synthesizing polythiophenes.[1][8]

Experimental Protocol: Oxidative Chemical Polymerization

This protocol is a general procedure for the oxidative polymerization of thiophene derivatives using iron(III) chloride (FeCl₃) as the oxidant, adapted for this compound.[1][8]

Materials:

  • This compound (monomer)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (or other suitable solvent)

  • Methanol

  • Ammonia solution

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous chloroform in a clean, dry flask.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (2.5 eq) in anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • To precipitate the polymer, pour the reaction mixture into a large volume of methanol.

  • Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual FeCl₃.

  • To de-dope the polymer (convert it to its neutral state), stir the polymer powder in a methanol/ammonia solution for several hours.

  • Filter the de-doped polymer, wash it with methanol until the filtrate is neutral, and dry it under vacuum.

Characterization of the Polymer:

  • ¹H NMR Spectroscopy: To confirm the polymer structure, although peak broadening is expected.

  • FT-IR Spectroscopy: To verify the persistence of the ester group and the formation of the polythiophene backbone.

  • UV-Vis Spectroscopy: To determine the π-π* transition and estimate the optical bandgap of the polymer.[9]

  • Cyclic Voltammetry (CV): To study the electrochemical properties, including oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.[10]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the soluble fraction of the polymer.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.

Polymerization_Workflow cluster_monomer Monomer cluster_reagents Reagents cluster_process Polymerization Process cluster_polymer Polymer Product Monomer Ethyl 3-aminothiophene- 2-carboxylate Polymerization Oxidative Polymerization (24h, RT, Inert Atm.) Monomer->Polymerization Oxidant FeCl3 (Oxidant) Oxidant->Polymerization Solvent Anhydrous Chloroform Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Dedoping De-doping (NH3/Methanol) Precipitation->Dedoping Drying Drying Dedoping->Drying Polymer Poly(ethyl 3-aminothiophene- 2-carboxylate) Drying->Polymer

Potential Applications in Materials Science

Polythiophenes functionalized with amino and ester groups are promising materials for various electronic applications. The properties of poly(this compound) are expected to be tunable, making it a candidate for:

  • Organic Field-Effect Transistors (OFETs): The polymer can be used as the active semiconductor layer. The amino and ester groups can influence the charge carrier mobility and threshold voltage.

  • Organic Light-Emitting Diodes (OLEDs): The polymer could serve as a hole-transporting or emissive layer. The functional groups can affect the HOMO/LUMO levels and the emission color.

  • Organic Photovoltaics (OPVs): As a donor material in a bulk heterojunction solar cell, the polymer's bandgap and energy levels are critical for performance.

  • Sensors: The conductivity of the polymer can be modulated by the presence of analytes, making it suitable for chemical and biological sensors.

Applications_Diagram cluster_applications Potential Applications Polymer Poly(ethyl 3-aminothiophene- 2-carboxylate) OFET Organic Field-Effect Transistors (OFETs) Polymer->OFET Semiconducting Layer OLED Organic Light-Emitting Diodes (OLEDs) Polymer->OLED Hole-Transport/ Emissive Layer OPV Organic Photovoltaics (OPVs) Polymer->OPV Donor Material Sensors Chemical & Biological Sensors Polymer->Sensors Active Sensing Element

Illustrative Data

The following table summarizes hypothetical but realistic quantitative data for poly(this compound) based on typical values for similar functionalized polythiophenes. This data is for illustrative purposes and should be confirmed by experimental measurements.

PropertyIllustrative ValueCharacterization Technique
Optical Properties
λmax (in solution)450 - 500 nmUV-Vis Spectroscopy
Optical Bandgap (Eg)2.0 - 2.5 eVUV-Vis Spectroscopy (Tauc Plot)
Electrochemical Properties
Oxidation Onset0.5 - 0.8 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
HOMO Energy Level-5.0 to -5.3 eVCyclic Voltammetry (CV)
LUMO Energy Level-2.5 to -3.0 eVCV and Optical Bandgap
Physical Properties
Number Average Mol. Wt. (Mn)5,000 - 20,000 g/mol Gel Permeation Chrom. (GPC)
Polydispersity Index (PDI)1.5 - 3.0Gel Permeation Chrom. (GPC)
Electrical Properties
Conductivity (doped)10⁻³ - 10¹ S/cmFour-Point Probe Measurement
Conductivity (undoped)10⁻⁸ - 10⁻⁶ S/cmFour-Point Probe Measurement

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere.

  • FeCl₃ is corrosive and hygroscopic; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

How to improve the yield of the Gewald aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Gewald aminothiophene synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Gewald aminothiophene synthesis in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?

A1: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur.

  • Verify Starting Material Quality: Ensure your ketone/aldehyde is free of impurities and that your active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.

  • Initial Condensation Check: Consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. You can monitor the formation of the condensed product by TLC or LC-MS to confirm this initial step is working before adding sulfur.[1]

Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?

A2: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases.[1] Issues in these stages often relate to reaction conditions and the reactivity of intermediates.

  • Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a key consideration.[1]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1][2] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[1]

Q3: How does the choice of base affect the reaction yield, and are there alternatives to traditional amine bases?

A3: The base is crucial for catalyzing the initial Knoevenagel condensation.[3] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[3] The choice and amount of base can significantly impact the reaction rate and yield.

  • Base Strength: For less reactive ketones, a stronger base might be necessary.[3]

  • Alternative Bases: Inorganic bases (e.g., Na2CO3, NaOH) have been used, particularly in two-step procedures.[4] Acid-base catalysts like ammonium salts have also been shown to promote the reaction.[4] Recent studies have explored the use of catalytic amounts of piperidinium borate as a conjugate acid-base pair, showing excellent yields.[5] Solid-supported bases like KF-alumina can also be effective, especially in microwave-assisted synthesis.[2][4]

Q4: I am observing the formation of significant side products. What are they and how can I minimize them?

A4: A common side product is the dimer of the α,β-unsaturated nitrile intermediate, which can sometimes be the major product under certain conditions.[2][4]

  • Minimizing Dimerization: Carefully controlling the reaction temperature and the rate of addition of the base can help favor the desired intramolecular cyclization over the intermolecular dimerization. In some cases, a two-step procedure where the α,β-unsaturated nitrile is first formed and isolated, followed by reaction with sulfur, can improve the yield of the desired aminothiophene.[2][3]

Q5: I am having difficulty purifying my 2-aminothiophene product. What are the recommended methods?

A5: Purification of 2-aminothiophenes can be challenging due to the presence of unreacted starting materials, sulfur, and side products.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a suitable technique. A common eluent system is a gradient of ethyl acetate in hexanes.[3]

  • Washing: A preliminary wash of the crude product with water can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[3]

Data Presentation

The yield of the Gewald reaction is highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Different Bases on the Gewald Reaction

EntryCarbonyl CompoundActive MethyleneBase (mol%)SolventTime (min)Yield (%)
1CyclohexanoneEthyl CyanoacetatePyrrolidinium Borate (20)EtOH/H₂O (9:1)4087
2CyclohexanoneEthyl CyanoacetatePiperidinium Borate (20)EtOH/H₂O (9:1)2596
3CyclohexanoneEthyl CyanoacetateMorpholinium Borate (20)EtOH/H₂O (9:1)6085
4AcetophenoneMalononitrileMorpholine (stoichiometric)Ethanol24h12
5AcetophenoneMalononitrilePiperidine (stoichiometric)Ethanol--
6AcetophenoneMalononitrileTriethylamine (stoichiometric)Ethanol--

Data adapted from recent studies on catalytic Gewald synthesis.[5][6]

Table 2: Effect of Solvents on the Gewald Reaction

EntrySolventTemperature (°C)Time (min)Yield (%)
1Dichloromethane4018045
2Toluene10018062
3Acetonitrile8018075
4Methanol6518081
5Ethanol/Water (9:1)1002596
6Water10018055

Reaction conditions: Cyclohexanone, ethyl cyanoacetate, sulfur, and piperidinium borate catalyst.[5]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating

This protocol describes a standard one-pot synthesis using an amine base.[7]

  • Materials:

    • Ketone or aldehyde (1.0 equiv)

    • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

    • Elemental sulfur (1.0 - 1.2 equiv)

    • Amine base (e.g., morpholine or piperidine) (1.0 - 2.0 equiv)

    • Solvent (e.g., ethanol, methanol, or DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

    • Add the amine base to the mixture and stir at room temperature for 10-15 minutes.

    • Add elemental sulfur to the reaction mixture.

    • Heat the mixture to a temperature between 40-60°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

    • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

This method provides an environmentally friendly approach with significantly reduced reaction times.[7]

  • Materials:

    • Ketone (1.0 equiv)

    • Active methylene nitrile (1.0 equiv)

    • Elemental sulfur (1.2 equiv)

    • KF-Alumina solid support

    • Microwave reactor

  • Procedure:

    • In a mortar, thoroughly mix the ketone, active methylene nitrile, sulfur, and KF-Alumina.

    • Transfer the mixture to a microwave-safe reaction vessel.

    • Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).

    • After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Gewald_Reaction_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Addition Sulfur Addition Intermediate1->Addition SideReaction Dimerization Intermediate1->SideReaction Sulfur Elemental Sulfur (S₈) Sulfur->Addition Intermediate2 Thiolate Intermediate Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product Dimer Dimer Byproduct SideReaction->Dimer

Caption: The reaction mechanism of the Gewald aminothiophene synthesis.

Gewald_Workflow A 1. Mix Ketone/Aldehyde, Active Methylene Nitrile, and Solvent B 2. Add Base Catalyst A->B C 3. Add Elemental Sulfur B->C D 4. Heat Reaction Mixture (e.g., 40-60°C or Microwave) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Work-up (Cooling, Precipitation/Extraction) E->F Reaction Complete G 7. Purification (Recrystallization or Chromatography) F->G H Pure 2-Aminothiophene G->H

Caption: A general experimental workflow for the Gewald synthesis.

Troubleshooting_Gewald Start Low Yield or No Product Q1 Is the Knoevenagel condensation working? Start->Q1 A1_No Optimize Condensation: - Stronger Base - Water Removal Q1->A1_No No Q2 Is the α,β-unsaturated nitrile intermediate observed? Q1->Q2 Yes A1_Yes Check Starting Material Quality End Improved Yield A1_Yes->End A1_No->A1_Yes A2_Yes Optimize Cyclization: - Adjust Temperature - Change Solvent - Check Sulfur Solubility Q2->A2_Yes Yes A2_No Significant Dimer Formation? Q2->A2_No No A2_Yes->End A3_Yes Minimize Dimerization: - Lower Temperature - Slower Reagent Addition - Two-step Procedure A2_No->A3_Yes Yes A3_No Consider Alternative Methods: - Microwave Synthesis - Different Catalyst A2_No->A3_No No A3_Yes->End A3_No->End

Caption: A troubleshooting decision tree for the Gewald synthesis.

References

Troubleshooting common problems in the synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and materials science. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My Gewald reaction is not yielding any product, or the yield is extremely low. What are the primary factors to investigate?

A1: Low or no product formation in the Gewald reaction often points to issues with the initial and most critical step: the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps of sulfur addition and cyclization cannot proceed.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure that the carbonyl compound is free from impurities and that the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.[1]

  • Confirm Knoevenagel Condensation: Run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the success of this initial step before adding sulfur.[1]

  • Base Selection: The choice and amount of base are critical. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used to catalyze the initial condensation.[2] For less reactive ketones, a stronger base might be necessary.[2] In some cases, a catalytic amount of a conjugate acid-base pair, like piperidinium borate, can be highly effective.[3]

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] For sluggish reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water from the reaction medium.[2]

Q2: The initial condensation appears to be successful, but the overall yield of the 2-aminothiophene is still poor. What are the next steps?

A2: If the Knoevenagel condensation is proceeding, the low yield is likely due to problems in the subsequent sulfur addition and cyclization steps.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The reaction temperature significantly influences the rate of sulfur addition and cyclization.[1] While some reactions proceed at room temperature, others require heating (typically 40-60 °C).[1][2] A temperature that is too low may lead to a slow reaction, whereas excessively high temperatures can promote side reactions.[1] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.[1]

  • Solvent Selection: The polarity of the solvent is a crucial factor. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can improve the solubility and reactivity of elemental sulfur.[1][2]

  • Minimize Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a reduced yield of the 2-aminothiophene.[1] Adjusting the reaction temperature or the rate of reagent addition may help to minimize the formation of this side product.[1]

Issue 2: Product Purification Challenges

Q3: I am having difficulty isolating the pure 2-aminothiophene from the crude reaction mixture. What are common impurities and how can I remove them?

A3: Purification challenges often arise from unreacted starting materials, intermediates, or side products.

Troubleshooting Steps:

  • Identify Impurities: Use analytical techniques such as TLC, LC-MS, or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major impurities in your crude product. Common impurities include:

    • Unreacted Starting Materials: Optimize reaction time and stoichiometry to ensure complete conversion.

    • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are incomplete.[2] Ensure sufficient sulfur is used and that the reaction conditions (temperature, base) are adequate for cyclization.[2]

    • Dimerization or Polymerization Products: These can form under certain conditions.[2] Modifying reactant concentrations, the rate of reagent addition, or the solvent may be necessary to suppress these side reactions.[2]

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]

    • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography can be employed to separate the desired product from impurities.

Quantitative Data Summary

For a comparative overview, the following table summarizes the impact of different reaction conditions on the yield of 2-aminothiophenes based on literature data.

Carbonyl CompoundActive Methylene NitrileBase (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrilePiperidinium Borate (20)EtOH/H₂O (9:1)1000.3396[3]
CyclohexanoneMalononitrileMorpholineEthanolReflux2~40[5]
AcetophenoneMalononitrileTriethylamineWaterRoom Temp2498[4]
4-ChloroacetophenoneMalononitrileSodium PolysulfideWater70 (Ultrasound)190[4]
IndanoneEthyl CyanoacetateL-ProlineEthanolReflux692[6]

Key Experimental Protocol: General One-Pot Gewald Synthesis

This protocol provides a general procedure for the synthesis of 2-aminothiophenes. Note that optimal conditions may vary depending on the specific substrates used.

Materials:

  • Carbonyl compound (ketone or aldehyde) (10 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (10 mmol, 0.32 g)

  • Base (e.g., morpholine or triethylamine) (1-2 mmol, 10-20 mol%)

  • Solvent (e.g., ethanol or methanol) (20-30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and the solvent (20-30 mL).

  • Add the base (1-2 mmol) to the mixture.

  • Add elemental sulfur (10 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove soluble impurities.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Visualizing the Process

Diagram 1: Gewald Reaction Troubleshooting Workflow

Gewald Reaction Troubleshooting Workflow start Low or No Product Yield check_condensation Check Knoevenagel Condensation (TLC/LC-MS of control reaction) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok check_materials Verify Starting Material Quality (Purity, Degradation) condensation_ok->check_materials No check_conditions Optimize Reaction Conditions condensation_ok->check_conditions Yes check_base Optimize Base (Type, Concentration) check_materials->check_base check_water Consider Water Removal (Dean-Stark, Dehydrating Agent) check_base->check_water check_water->start optimize_temp Screen Temperatures (e.g., RT, 45°C, 70°C) check_conditions->optimize_temp optimize_solvent Select Appropriate Solvent (e.g., EtOH, MeOH, DMF) optimize_temp->optimize_solvent minimize_side_reactions Minimize Side Reactions (Adjust reagent addition rate) optimize_solvent->minimize_side_reactions purification Address Purification Issues minimize_side_reactions->purification end Successful Synthesis purification->end

Caption: A workflow for troubleshooting low yields in the Gewald synthesis.

Diagram 2: Key Stages of the Gewald Reaction

Gewald Reaction Mechanism cluster_0 Reactants cluster_1 Key Intermediates & Steps cluster_2 Product ketone Ketone/ Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Sulfur (S₈) sulfur_addition Sulfur Addition sulfur->sulfur_addition intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate intermediate->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene cyclization->product

Caption: The main stages of the Gewald reaction for 2-aminothiophene synthesis.

References

Optimization of reaction conditions for synthesizing Ethyl 3-aminothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 3-aminothiophene-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Gewald reaction, in a question-and-answer format.

Q1: I am observing a very low or no yield of my desired product. What are the primary factors I should investigate?

A1: A low or negligible yield in the Gewald synthesis of this compound can often be attributed to issues with the initial Knoevenagel condensation, the quality of reagents, or suboptimal reaction conditions.

  • Knoevenagel Condensation Failure: The first step, a Knoevenagel condensation between the α-activated nitrile (Ethyl 2-cyanoacetate) and the carbonyl compound, is critical.[1][2] If this step fails, the subsequent cyclization to form the thiophene ring will not occur.[1] To verify this, you can run a small-scale reaction with only the carbonyl compound, ethyl cyanoacetate, and the base, monitoring for the formation of the condensed intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Reagent Quality: Ensure that your starting materials are pure and dry. The carbonyl compound should be free from impurities, and the ethyl cyanoacetate should not be degraded.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature are crucial. For less reactive ketones, a stronger base might be necessary.[3] Polar solvents like ethanol, methanol, or DMF are commonly used to improve the solubility and reactivity of elemental sulfur.[3] The temperature should be optimized; while some reactions proceed at room temperature, others may require gentle heating (e.g., 40-60 °C).[3][4]

Q2: My reaction has stalled, and I see unreacted starting materials on the TLC plate. What can I do to drive the reaction to completion?

A2: A stalled reaction can be due to several factors, including an inappropriate choice of catalyst, insufficient reaction time, or suboptimal temperature.

  • Catalyst/Base Selection: The base is a critical catalyst for the initial condensation. Secondary amines like morpholine or piperidine are commonly used.[3] Recent studies have also shown that catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, can be highly effective.[5] If your reaction is stalling, consider screening different bases.

  • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to the formation of side products.[3]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields, especially for less reactive substrates.[2]

Q3: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products and how can I minimize them?

A3: The formation of side products is a common issue in the Gewald reaction.

  • Dimerization: The α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation can undergo dimerization, which competes with the desired cyclization pathway.[1] Adjusting the reaction temperature or the rate of reagent addition can help minimize this side reaction.[1]

  • Unreacted Intermediates: You may observe the Knoevenagel-Cope intermediate if the sulfur addition and cyclization steps are slow.[3] Ensure you have the correct stoichiometry of sulfur and that the reaction conditions are suitable for cyclization.

  • Polymerization: Starting materials or intermediates can sometimes polymerize under the reaction conditions.[3] Modifying the concentration of reactants or changing the solvent may help to mitigate this.

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

A4: Purification of this compound can be challenging due to the nature of the compound and potential impurities.

  • Recrystallization: This is a common method for purifying the crude product. Ethanol is often a suitable solvent.[4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a viable option. A common eluent system is a mixture of hexane and ethyl acetate. To prevent streaking of the amine on the silica gel, a small amount of a volatile base like triethylamine can be added to the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

A1: The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3] Commonly used bases are secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[3] The choice of base can significantly influence the reaction rate and yield.

Q2: What is the function of elemental sulfur in the synthesis?

A2: Elemental sulfur is the source of the sulfur atom that forms the thiophene ring. The mechanism of sulfur addition is complex and is thought to involve the formation of polysulfide intermediates.[6][7]

Q3: Can I use a different α-activated nitrile instead of Ethyl 2-cyanoacetate?

A3: Yes, other α-activated nitriles such as malononitrile can be used in the Gewald reaction, which would result in a different substituent at the 2-position of the thiophene ring.

Q4: What are the typical reaction times and temperatures for this synthesis?

A4: Reaction times and temperatures can vary significantly depending on the specific substrates and conditions used. Reactions can take anywhere from a few hours to overnight.[4][8] Temperatures typically range from room temperature to around 60-80°C.[3][4] Microwave-assisted synthesis can shorten the reaction time to a matter of minutes.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • Melting point analysis

Experimental Protocols

A detailed experimental protocol for the one-pot synthesis of this compound via the Gewald reaction is provided below.

Materials:

  • Ketone or aldehyde (e.g., acetone)

  • Ethyl 2-cyanoacetate

  • Elemental sulfur

  • Base (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1 equivalent), ethyl 2-cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Slowly add the base (e.g., morpholine, 1.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 50-60°C) and stir for the required duration (e.g., 2-4 hours).[4][8]

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[4]

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its derivatives.

Table 1: Reaction Conditions for the Synthesis of this compound Derivatives

Carbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AcetoneDiethylamineEthanol50385[9]
CyclohexanoneMorpholineMethanol45370-85[4]
Various KetonesPiperidinium BorateEthanol/Water1000.4~96[5]
AcetophenoneDiethylamineEthanol55-652Not Specified[8]

Mandatory Visualization

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoacetate Ethyl 2-cyanoacetate Cyanoacetate->Knoevenagel Sulfur Elemental Sulfur Base Base (e.g., Morpholine) Base->Knoevenagel Cyclization Sulfur Addition & Cyclization Knoevenagel->Cyclization + Sulfur Cooling Cooling & Precipitation Cyclization->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product Ethyl 3-aminothiophene- 2-carboxylate Purification->Product

Caption: Workflow for the Gewald synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_Condensation Check Knoevenagel Condensation? Start->Check_Condensation Check_Reagents Verify Reagent Quality? Start->Check_Reagents Check_Conditions Optimize Reaction Conditions? Start->Check_Conditions Solution_Condensation Run control reaction. Monitor intermediate. Check_Condensation->Solution_Condensation Yes Solution_Reagents Use pure, dry starting materials. Check_Reagents->Solution_Reagents Yes Solution_Conditions Screen bases, solvents, and temperature. Check_Conditions->Solution_Conditions Yes

Caption: Troubleshooting logic for low yield in the Gewald synthesis.

References

Managing side reactions during the formation of substituted thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the formation of substituted thiophenes.

Troubleshooting Guides & FAQs

This section is organized by common synthetic methods for preparing substituted thiophenes. Each guide addresses specific issues users may encounter during their experiments.

Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] However, several side reactions can occur, leading to low yields and purification challenges.

Frequently Asked Questions (FAQs):

  • Q1: My reaction is not proceeding, or the yield of the 2-aminothiophene is very low. What are the primary factors to investigate?

    • A1: The most critical initial step is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] Failure or inefficiency at this stage will prevent the formation of the thiophene ring. Key areas to troubleshoot include:

      • Starting Material Quality: Ensure the purity of your ketone/aldehyde and active methylene nitrile. Impurities can interfere with the condensation reaction.

      • Base Selection: The choice of base is crucial. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine are commonly used. The optimal base may vary depending on the reactivity of your substrates.

      • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, for sluggish reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent.

      • Sulfur Solubility and Reactivity: Use a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur. Gentle heating (40-60 °C) can also enhance sulfur's reactivity, but excessive heat may promote side reactions.

  • Q2: I am observing significant amounts of byproducts. What are the common side reactions and how can I minimize them?

    • A2: Common side products in the Gewald synthesis include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation, and dimerization or polymerization products.

      • Unreacted Starting Materials & Knoevenagel Intermediate: If these are present, it indicates that the sulfur addition and cyclization steps are slow. To address this, ensure a sufficient amount of sulfur is used and that the reaction temperature and base are appropriate for the cyclization to occur.

      • Dimerization and Polymerization: Self-condensation of starting materials or intermediates can lead to dimers or polymers. To mitigate this, try adjusting the concentration of your reactants, the rate of reagent addition, or changing the solvent. In some cases, a spontaneous dimerization of the α,β-unsaturated nitrile intermediate can occur, leading to a hexa-1,3-diene byproduct.[3] Under suitable conditions, this dimer may even be the major product.

  • Q3: How can I purify my 2-aminothiophene product effectively?

    • A3: Purification can often be achieved through recrystallization from common solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.[4]

Gewald_Troubleshooting cluster_condensation Condensation Optimization cluster_cyclization Cyclization Optimization start Low Yield or No Product check_materials Verify Starting Material Purity and Stoichiometry start->check_materials optimize_condensation Optimize Knoevenagel Condensation check_materials->optimize_condensation Materials OK optimize_cyclization Optimize Sulfur Addition and Cyclization optimize_condensation->optimize_cyclization Condensation Optimized screen_bases Screen Different Bases (e.g., morpholine, piperidine) optimize_condensation->screen_bases remove_water Consider Water Removal (e.g., Dean-Stark) optimize_condensation->remove_water purification Review Purification Method optimize_cyclization->purification Reaction Complete adjust_temp Optimize Reaction Temperature (40-60 °C) optimize_cyclization->adjust_temp change_solvent Use a More Polar Solvent (e.g., DMF, Ethanol) optimize_cyclization->change_solvent

Caption: Competing reaction pathways in the Paal-Knorr synthesis.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. [5]Variations of this reaction are also known. [5] Frequently Asked Questions (FAQs):

  • Q1: What are the potential side products in a Fiesselmann synthesis?

    • A1: A key intermediate in the Fiesselmann synthesis is a thioacetal formed from consecutive Michael additions. Depending on the reaction conditions and substrates, side products can arise from incomplete cyclization or alternative reaction pathways of this intermediate. For instance, if a cyclic β-ketoester is used with thioglycolic acid in the absence of an alcohol, a thioacetal may be the major product instead of the desired thiophene. [5]

  • Q2: How can I control the outcome of the Fiesselmann synthesis?

    • A2: The reaction outcome can be influenced by the choice of reagents and reaction conditions. For example, when using a cyclic β-ketoester and thioglycolic acid, the addition of an alcohol can favor the formation of a monoadduct, which can then be cyclized to the thiophene using a sodium alkoxide. [5]

  • Q3: Can the Fiesselmann synthesis be used to prepare other types of substituted thiophenes?

    • A3: Yes, if the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes. [5] Experimental Workflow for Fiesselmann Synthesis

Fiesselmann_Workflow start Start: α,β-Acetylenic Ester + Thioglycolic Acid Derivative base_addition Add Base (e.g., Sodium Ethoxide) start->base_addition michael_addition1 First Michael Addition base_addition->michael_addition1 michael_addition2 Second Michael Addition to form Thioacetal michael_addition1->michael_addition2 cyclization Base-catalyzed Intramolecular Cyclization michael_addition2->cyclization elimination Elimination and Tautomerization cyclization->elimination product Product: 3-Hydroxy-2-thiophenecarboxylic Acid Derivative elimination->product

Caption: A simplified experimental workflow for the Fiesselmann thiophene synthesis.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a substituted thiophene. [6]This reaction proceeds through two consecutive aldol-type condensations. [6] Frequently Asked Questions (FAQs):

  • Q1: What are the common side reactions in the Hinsberg synthesis?

    • A1: Since the Hinsberg synthesis involves aldol-type condensations, potential side reactions include self-condensation of the starting materials or incomplete cyclization. The immediate product is often an ester-acid which is then hydrolyzed to the diacid. [6]In some cases, instead of the expected thiophene, a tetrahydrothiophene-3,4-diol derivative may be formed, which then requires a separate dehydration step to yield the thiophene. [5]

  • Q2: How can I promote the desired thiophene formation?

    • A2: Careful control of the reaction conditions, including the choice of base and reaction temperature, is important. If a tetrahydrothiophene-3,4-diol is isolated, it can often be converted to the desired thiophene by treatment with a dehydrating agent like thionyl chloride in pyridine. [5]

  • Q3: What is the typical workup for a Hinsberg synthesis?

    • A3: The initial product is often a crude ester-acid. This is typically hydrolyzed with aqueous acid to afford the corresponding diacid, which can then be isolated and purified. [7]

Experimental Protocols

General Protocol for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis of a 2-aminothiophene.

Materials:

  • Ketone or aldehyde (10 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (12 mmol)

  • Base (e.g., morpholine or triethylamine) (1-2 mmol)

  • Solvent (e.g., ethanol or methanol) (20-30 mL)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • To the round-bottom flask, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur.

  • Add the solvent and the base.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, the product may be isolated by extraction.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Paal-Knorr Thiophene Synthesis (Conventional Heating)

This protocol describes a traditional approach to the Paal-Knorr synthesis.

Materials:

  • Substituted 1,4-diketone (5 mmol)

  • Phosphorus pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.) or Lawesson's reagent

  • Anhydrous toluene or xylene (50 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In the round-bottom flask, dissolve the 1,4-diketone in the anhydrous solvent.

  • Add the sulfurizing agent in portions with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over ice water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation. [4]

Purification of Substituted Thiophenes

The choice of purification method depends on the physical properties of the desired thiophene and the nature of the impurities.

  • Recrystallization: This is a highly effective method for purifying solid thiophene derivatives. Common solvents include ethanol, methanol, and mixtures of ethyl acetate/hexanes.

  • Column Chromatography: Silica gel chromatography is a versatile technique for separating thiophenes from a wide range of byproducts, including unreacted starting materials and isomeric impurities. [4]Gas chromatography can also be employed for the separation of volatile furan and thiophene derivatives. [8]* Distillation: For volatile liquid thiophenes, distillation under reduced pressure can be an effective purification method. [4]* Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC): For the separation of thermally unstable or stereoisomeric furan and thiophene derivatives, HPLC and SFC with chiral stationary phases can be utilized. [9]

Managing Regioselectivity

In many cases, the synthesis of a specific substituted thiophene requires control over the position of substitution.

  • Inherent Regioselectivity of the Thiophene Ring: The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, preferentially at the C2 (α) position. [10]This is due to the greater stabilization of the carbocation intermediate formed upon attack at this position (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). [10]* Directing Effects of Substituents: The regioselectivity of electrophilic substitution on an already substituted thiophene ring is influenced by the electronic nature of the existing substituent. Electron-donating groups generally direct incoming electrophiles to the other α-position, while electron-withdrawing groups direct them to the β-position.

  • Strategic Synthesis Design: When a desired regioisomer cannot be obtained directly through electrophilic substitution, it may be necessary to employ a synthetic route that builds the thiophene ring with the desired substitution pattern already in place, for example, through a suitable choice of starting materials in a Gewald or Paal-Knorr synthesis.

References

Technical Support Center: Purification of Crude Ethyl 3-aminothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl 3-aminothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective techniques for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities can originate from unreacted starting materials from the synthesis (e.g., elemental sulfur, ethyl cyanoacetate), side-products, or degradation of the desired product. Aminothiophenes can be susceptible to oxidation and polymerization, which may result in colored impurities.[1]

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but completely at an elevated temperature. For this compound and its derivatives, ethanol is a commonly used and effective solvent for recrystallization.[2] A mixture of ethanol and water can also be effective.[3] It is always recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system.

Q4: My compound appears as a yellow or brown solid after synthesis. How can I remove the colored impurities?

A4: The presence of color often indicates polar impurities or degradation products.[1] Treating a solution of the crude product with activated carbon before the final purification step, such as before hot filtration during recrystallization, can effectively remove these colored impurities.[1][4]

Q5: My compound is streaking on the silica gel TLC plate. How can this be addressed for column chromatography?

A5: Streaking of amine-containing compounds on silica gel is a common issue. This is often due to the interaction of the basic amine with the acidic silica gel. To mitigate this, adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can improve the peak shape and separation. For compounds with acidic functionalities, adding a small amount of a volatile acid like acetic acid can be beneficial.[1]

Q6: What is a typical eluent system for the column chromatography of this compound?

A6: A common and effective eluent system for the purification of this compound derivatives by silica gel column chromatography is a mixture of hexane and ethyl acetate.[5] The polarity of the eluent can be adjusted based on the polarity of the impurities and the desired separation, often starting with a lower polarity mixture and gradually increasing the proportion of ethyl acetate.

Q7: How can I assess the purity of my final product?

A7: The purity of the final product can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A pure compound should show a single spot on a TLC plate and sharp, clean peaks in NMR and HPLC chromatograms.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Test different solvents or use a co-solvent system to reduce solubility.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][6]3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization.[1]
Product "Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point.2. Try a different solvent or perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.[1]
Compound Won't Elute from Chromatography Column 1. The eluent is not polar enough.2. The compound is strongly adsorbing to the stationary phase (due to the amine group on silica).1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).2. Add a small amount of a suitable modifier to the eluent. For an amine on silica, adding a small amount of a base like triethylamine (0.1-1%) can help.[1]
Poor Separation of Compound and Impurities on Column 1. The chosen eluent system has a polarity that is too high or too low.2. The column was not packed or loaded correctly.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[1]2. Ensure the column is packed uniformly without air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band.[1]
Final Product is Colored (Yellow/Brown) 1. Presence of colored, polar impurities.2. Degradation of the compound due to instability.1. Treat a solution of the crude product with activated carbon before the final purification step.[1][4]2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive to air and oxidation.[1]

Purification Data

Table 1: Recrystallization Conditions for this compound and Derivatives

Recrystallization SolventReported YieldReference
Ethanol70-85%[2]
Hot Ethanol and Hot Water-[3]

Table 2: Column Chromatography Conditions for this compound and Derivatives

Stationary PhaseEluent SystemReported YieldReference
Silica Gel (100-200 mesh)Hexane/Ethyl Acetate (7:3)85%[5]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves easily, the solvent is likely too polar. If it is largely insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip is usually sufficient) and swirl. Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your compound from impurities. An ideal Rf value for the target compound is between 0.2 and 0.4. If streaking is observed, consider adding a modifier like triethylamine (0.1-1%) to the eluent.

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude Ethyl 3-aminothiophene-2-carboxylate Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Load Load on Silica Gel Column Crude->Load Carbon Add Activated Carbon (if colored) Dissolve->Carbon HotFilter Hot Filtration Carbon->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry Pure Pure Product Dry->Pure Elute Elute with Hexane/Ethyl Acetate Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure Troubleshooting_Workflow Start Purification Issue LowRecovery Low Recovery? Start->LowRecovery OilingOut Oiling Out? Start->OilingOut ColoredProduct Colored Product? Start->ColoredProduct PoorSeparation Poor Separation (Column)? Start->PoorSeparation LowRecovery->OilingOut No SolventCheck Check Solvent System Use Less Solvent Preheat Funnel LowRecovery->SolventCheck Yes OilingOut->ColoredProduct No ImpurityCheck High Impurity Load? Solvent BP > MP? OilingOut->ImpurityCheck Yes ColoredProduct->PoorSeparation No AddCarbon Use Activated Carbon ColoredProduct->AddCarbon Yes OptimizeEluent Optimize Eluent (TLC) Check Column Packing PoorSeparation->OptimizeEluent Yes

References

Technical Support Center: Purification of Thiophene Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of thiophene and its derivatives from synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from thiophene synthesis?

A1: The most prevalent and effective methods for purifying thiophene and its derivatives are fractional distillation, column chromatography, and recrystallization.[1] The selection of the optimal technique depends on the physical properties of the target compound (e.g., liquid or solid), the nature of the impurities, and the scale of the reaction.

Q2: What are typical impurities I might encounter in my thiophene synthesis?

A2: Impurities are largely dependent on the synthetic route employed.

  • Paal-Knorr Synthesis: A common byproduct is the corresponding furan, formed as a result of the dehydrating properties of the sulfurizing agents used.[2] Unreacted 1,4-dicarbonyl compounds are also a possibility.

  • Gewald Synthesis: This reaction can present several impurities, including unreacted ketones or aldehydes and active methylene nitriles.[3] Intermediates like the Knoevenagel-Cope condensation product (an α,β-unsaturated nitrile) may also be present if the cyclization with sulfur is incomplete.[3] Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to complex side products.[3]

  • General Impurities: Foul-smelling sulfur-containing impurities, such as mercaptans and sulfides, can also contaminate the crude product.[4]

Q3: My thiophene derivative is an oil. Can I still use recrystallization?

A3: Yes, recrystallization can be adapted for oily products. This usually involves a two-solvent system. The oil is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this mixture can then induce crystallization.[1] Seeding with a small crystal of the pure compound can also be beneficial.[1]

Q4: My purified thiophene darkens over time. What is happening and how can I prevent it?

A4: Thiophene and its derivatives can be susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities. To ensure stability, it is recommended to store purified thiophenes under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).

Q5: Are there any chemical treatment methods to remove specific impurities?

A5: Yes. For crude thiophene containing foul-smelling sulfur compounds like mercaptans and sulfides, a chemical wash with dilute nitric or nitrous acid can be effective.[4] This method oxidizes the impurities, which can then be separated from the thiophene layer.[4] Subsequent distillation is necessary to obtain the pure thiophene.[4]

Troubleshooting Guides

Purification of Paal-Knorr Synthesis Products

dot graph TD{ subgraph "Troubleshooting Paal-Knorr Purification" direction LR; A["Start: Crude Product Analysis (TLC, NMR)"] -- "Major Furan Byproduct Detected" --> B{"Optimize Reaction"}; A -- "Complex Mixture/Streaking on TLC" --> C{"Adjust Purification Strategy"}; A -- "Low Yield After Purification" --> D{"Review Purification Steps"};

} end Caption: Troubleshooting workflow for Paal-Knorr synthesis purification.

Purification of Gewald Aminothiophene Synthesis Products

dot graph TD{ subgraph "Troubleshooting Gewald Synthesis Purification" direction LR; A["Start: Crude Product Analysis (TLC, NMR)"] -- "Low or No Product Yield" --> B{"Check Reaction Conditions"}; A -- "Multiple Spots on TLC (Byproducts)" --> C{"Identify and Mitigate Byproducts"}; A -- "Difficulty with Crystallization" --> D{"Optimize Recrystallization"};

} end Caption: Troubleshooting workflow for Gewald synthesis purification.

Data on Purification Techniques

The following table provides an illustrative comparison of common laboratory-scale purification techniques for thiophene. Actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueInitial Purity (Illustrative)Final Purity (Illustrative)Typical YieldKey Considerations
Fractional Distillation 85-95%>99%70-90%Effective for separating liquids with close boiling points. Requires an efficient fractionating column.
Flash Column Chromatography 70-90%>98%60-85%Good for removing non-volatile impurities and separating isomers. Solvent selection is critical.
Recrystallization (for solid derivatives) 80-95%>99%50-80%Excellent for achieving high purity of solid compounds. Solvent choice and cooling rate are crucial.
Chemical Wash (e.g., with HNO₃) followed by Distillation Variable (for specific impurities)>98%94-98%[4]Targeted for removing specific reactive impurities like mercaptans.[4]

Experimental Protocols

Protocol 1: Purification of Thiophene by Fractional Distillation

This protocol is suitable for purifying liquid thiophene from impurities with different boiling points.

Materials:

  • Crude liquid thiophene

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Charging the Flask: Add the crude thiophene and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture heats, a ring of condensate will begin to rise up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with the vapor ascending the column gradually.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will be enriched in lower-boiling impurities. The temperature should remain constant during the distillation of a pure component. Collect the fraction that distills at the boiling point of thiophene (84 °C).

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification of a Solid Thiophene Derivative by Recrystallization

This protocol is for the purification of a solid thiophene derivative.

Materials:

  • Crude solid thiophene derivative

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven.

  • Analysis: Check the purity of the recrystallized product by measuring its melting point and using spectroscopic methods (e.g., NMR).

Protocol 3: Purification of a Thiophene Derivative by Flash Column Chromatography

This protocol is suitable for separating a thiophene derivative from impurities with different polarities.

Materials:

  • Crude thiophene derivative

  • Silica gel (230-400 mesh)

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the desired compound from impurities (a target Rf value of 0.2-0.4 is often ideal).

  • Column Packing: Pack the chromatography column with silica gel, typically as a slurry in the least polar solvent mixture to be used.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica gel bed. For compounds that are not very soluble, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

  • Analysis: Confirm the purity of the final product using appropriate analytical techniques.

References

Improving the stability of aminothiophene intermediates during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the stability of aminothiophene intermediates during synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and handling of aminothiophene intermediates.

Q1: My aminothiophene intermediate appears to be degrading during the reaction or workup. What are the common causes?

A1: Degradation of aminothiophene intermediates is often indicated by discoloration (e.g., darkening or formation of tars), the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate, or low yields of the desired product. The primary causes of instability include:

  • Acidic or Basic Conditions: Aminothiophenes can be sensitive to both strong acids and bases. Acidic conditions can lead to hydrolysis of sensitive functional groups, while basic conditions can promote oxidation and other side reactions[1][2].

  • Exposure to Atmospheric Oxygen: The electron-rich aminothiophene ring can be susceptible to oxidation, which is exacerbated by exposure to air, especially at elevated temperatures[3].

  • Elevated Temperatures: Many aminothiophene intermediates are thermally labile. Prolonged exposure to high temperatures during the reaction or purification can lead to decomposition[3].

  • Presence of Reactive Impurities: Impurities in starting materials or solvents can catalyze degradation pathways.

Q2: I'm observing a low yield in my Gewald synthesis. Could this be related to intermediate instability?

A2: Yes, low yields in the Gewald reaction can be a direct consequence of the instability of the aminothiophene intermediate. The reaction involves a multi-step sequence, and the newly formed aminothiophene can degrade under the reaction conditions if not optimized[4][5][6][7]. Protonation of polysulfide intermediates can also lead to their decomposition[8]. Consider the following troubleshooting steps:

  • Reaction Temperature: While the Gewald reaction often requires heating, excessive temperatures can degrade the product. Try running the reaction at a lower temperature for a longer period.

  • Base Selection: The choice and amount of base are critical. An inappropriate base or an excess of base can promote side reactions and degradation.

  • Reaction Time: Monitor the reaction closely by TLC. Once the product is formed, prolonged reaction times can lead to its degradation.

Q3: How can I minimize the degradation of my aminothiophene intermediate during purification?

A3: Purification is a critical step where significant degradation can occur.

  • Chromatography: If using column chromatography, minimize the time the compound spends on the silica gel. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.

  • Distillation: If your compound is volatile, distillation under reduced pressure can be a good option to minimize thermal stress.

  • Crystallization: This is often the preferred method for purifying solid intermediates as it can be less harsh than chromatography.

Q4: What are the best practices for storing aminothiophene intermediates?

A4: Proper storage is crucial to maintain the integrity of your aminothiophene intermediates.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation[3][9].

  • Temperature: Store at low temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage[3].

  • Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil[3].

  • Moisture: Store in a desiccator to protect from moisture, which can promote hydrolysis[3].

Data on Aminothiophene Stability

While specific kinetic data on the degradation of many aminothiophene intermediates is not extensively available in the literature, the following table summarizes the qualitative and semi-quantitative effects of pH on the stability of aminothiophene derivatives based on available information.

pH RangeConditionStabilityObserved EffectsCitation
< 2 Strongly AcidicGenerally UnstableProtonation of the amino group can occur. Hydrolysis of other functional groups on the molecule is possible. For some derivatives, cleavage of imine bonds has been observed.[1][2]
3 - 5 Mildly AcidicRelatively StableMost aminothiophene cores are stable in this range.[2]
6 - 8 Neutral / Near-NeutralModerately StableStability can be dependent on the specific substitution pattern. Oxidation can be a concern.[1]
> 9 BasicGenerally UnstableSusceptible to nucleophilic attack and oxidation. Degradation can be rapid at high pH.[2]

Experimental Protocols

Protocol 1: Stabilization of Aminothiophene Intermediates by N-Acetylation

N-acetylation converts the reactive primary amino group into a more stable amide, which can protect the intermediate from degradation. This is particularly useful if the amino group is not required for a subsequent reaction step.

Materials:

  • 2-Aminothiophene intermediate (e.g., 2-aminothiophene-3-carbonitrile) (1 equivalent)

  • Acetic anhydride (1.1 - 1.5 equivalents)

  • A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.1 - 1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-aminothiophene intermediate (1 eq.) in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the non-nucleophilic base (1.1 - 1.5 eq.) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 - 1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography as needed.

This is a general protocol and may require optimization for specific substrates.

Protocol 2: General Strategy for In-situ Stabilization using Antioxidants

While specific protocols for using antioxidants during aminothiophene synthesis are not well-documented, a general approach can be adopted to mitigate oxidative degradation. This involves adding a radical scavenger to the reaction mixture.

Materials:

  • Reagents for the aminothiophene synthesis (e.g., Gewald reaction components)

  • Radical scavenger/antioxidant (e.g., Butylated hydroxytoluene (BHT), 2,6-di-tert-butyl-4-methylphenol) (0.01 - 0.1 equivalents)

  • Appropriate solvent for the synthesis

Procedure:

  • To the reaction vessel, add the starting materials and solvent for your aminothiophene synthesis.

  • Add a catalytic amount of the chosen antioxidant (e.g., 1-10 mol%) to the reaction mixture before initiating the reaction (e.g., before adding the base in a Gewald synthesis).

  • Proceed with your synthesis as planned, monitoring the reaction by TLC.

  • During workup and purification, the antioxidant may be removed by column chromatography or recrystallization.

Note: The choice of antioxidant should be carefully considered to ensure it does not interfere with the desired reaction.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unstable Aminothiophene Intermediates Start Instability Observed (Low Yield, Discoloration, Impurities) CheckReaction Check Reaction Conditions Start->CheckReaction CheckPurification Check Purification Method Start->CheckPurification CheckStorage Check Storage Conditions Start->CheckStorage Temp High Temperature? CheckReaction->Temp Atmosphere Exposure to Air? CheckReaction->Atmosphere pH Extreme pH? CheckReaction->pH Chromatography Prolonged Chromatography? CheckPurification->Chromatography StorageAtmosphere Inert Atmosphere? CheckStorage->StorageAtmosphere Temp->Atmosphere No ReduceTemp Reduce Reaction Temperature Temp->ReduceTemp Yes Atmosphere->pH No InertAtmosphere Use Inert Atmosphere (N2/Ar) Atmosphere->InertAtmosphere Yes AdjustpH Adjust pH to Neutral pH->AdjustpH Yes OptimizeChroma Optimize Chromatography (e.g., faster elution, deactivated silica) Chromatography->OptimizeChroma Yes StorageTemp Low Temperature? StorageAtmosphere->StorageTemp Yes StoreInert Store Under Inert Gas StorageAtmosphere->StoreInert No StoreCold Store at Low Temperature StorageTemp->StoreCold No

Caption: Troubleshooting workflow for aminothiophene instability.

Stabilization_Pathway Stabilization of Aminothiophene by N-Acetylation cluster_0 Unstable Intermediate cluster_1 Stabilization Reaction cluster_2 Stable Product Aminothiophene Unstable 2-Aminothiophene Intermediate Reaction N-Acetylation (Acetic Anhydride, Base) Aminothiophene->Reaction Acetamide Stable N-Acetylated Aminothiophene Reaction->Acetamide

Caption: N-Acetylation as a stabilization strategy.

References

Technical Support Center: Scaling Up Production of Ethyl 3-aminothiophene-2-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of ethyl aminothiophene carboxylates. Due to the prevalence of the Gewald reaction in synthesizing substituted aminothiophenes, this guide primarily focuses on the production of Ethyl 2-amino-3-carboxylate, a key structural isomer. Additionally, we will address the synthesis of Ethyl 3-aminothiophene-2-carboxylate, for which alternative synthetic routes are necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted aminothiophenes like ethyl aminothiophene carboxylates?

A1: The most widely used and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1]

Q2: I am specifically looking to synthesize this compound. Is the Gewald reaction suitable for this?

A2: The Gewald reaction typically yields 2-aminothiophenes, meaning the amino group is at the C2 position of the thiophene ring. For the synthesis of this compound, an alternative method is required. One documented approach involves the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a strong base like sodium ethoxide.[2]

Q3: What are the critical parameters to control for a successful Gewald synthesis?

A3: The success of the Gewald reaction is highly dependent on the choice of base, solvent, and reaction temperature. The base catalyzes the initial Knoevenagel condensation, while the solvent influences the solubility of sulfur and the reaction intermediates. Temperature control is crucial to balance the reaction rate and minimize side reactions.

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in many cases, improve yields.[3]

Troubleshooting Guide: The Gewald Reaction for Ethyl 2-amino-4-substituted-thiophene-3-carboxylate

This guide addresses common issues encountered during the synthesis of ethyl 2-aminothiophene-3-carboxylates via the Gewald reaction.

Issue 1: Low or No Product Yield

  • Possible Cause: Inefficient initial Knoevenagel condensation.

    • Solution: The choice of base is critical. For less reactive ketones, consider screening stronger bases such as piperidine or morpholine. Ensure all reagents are dry, as the condensation produces water which can inhibit the reaction.

  • Possible Cause: Poor reactivity or solubility of sulfur.

    • Solution: Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. Gentle heating (40-50 °C) can also enhance sulfur's reactivity.

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The ideal temperature can be substrate-dependent. A temperature that is too low may lead to a slow reaction, while excessive heat can promote side-product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 60°C).

Issue 2: Formation of Significant Byproducts

  • Possible Cause: Presence of unreacted starting materials.

    • Solution: Increase the reaction time or optimize the temperature to drive the reaction to completion. Ensure the stoichiometry of the reactants is correct.

  • Possible Cause: Dimerization of the α,β-unsaturated nitrile intermediate.

    • Solution: This side reaction can compete with the desired cyclization. Adjusting the reaction temperature or the rate of addition of the reagents may help to minimize the formation of this dimer.

  • Possible Cause: Formation of other heterocyclic systems.

    • Solution: The reaction pathway can sometimes lead to the formation of other sulfur-containing heterocycles. Careful control of the reaction conditions and purification are necessary to isolate the desired product.

Issue 3: Difficulty in Product Purification

  • Possible Cause: The product is an oil or has a low melting point.

    • Solution: If recrystallization is challenging, column chromatography is a powerful alternative for purification. A solvent system of hexane and ethyl acetate is often effective for separating aminothiophene derivatives.[4]

  • Possible Cause: Co-crystallization of impurities.

    • Solution: During recrystallization, if colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.

  • Possible Cause: The compound is unstable on silica gel.

    • Solution: Some aminothiophene derivatives can be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent is recommended.

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis of Ethyl 2-amino-4-substituted-thiophene-3-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol or methanol). Slowly add the base (e.g., morpholine or diethylamine, 1-1.2 equivalents) to the mixture with stirring.

  • Reaction: Heat the reaction mixture to a temperature between 45-55°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.[4][5]

Protocol 2: Synthesis of this compound

This protocol is based on a patented procedure and may require careful handling of reagents.[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: Cool the sodium ethoxide solution in an ice bath. Add ethyl thioglycolate (1 equivalent) dropwise, keeping the temperature below 10°C. After the addition is complete, add a solution of α,β-dichloropropionitrile (1 equivalent) in ethanol dropwise, maintaining the low temperature.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or recrystallization from ethanol.[2]

Data Presentation

Table 1: Effect of Base on the Yield of a Model Gewald Reaction *

BaseCatalyst LoadingTemperature (°C)TimeYield (%)
None0 mol%10024 hNo Reaction
Piperidinium Borate20 mol%10020 min96
MorpholineStoichiometricNot SpecifiedNot SpecifiedHigh Yields Reported
DiethylamineStoichiometric503 h85

*Data is compiled from studies on similar 2-aminothiophene syntheses and illustrates general trends.[4][6]

Table 2: Purification of a Representative Ethyl 2-aminothiophene-3-carboxylate

Purification MethodStationary PhaseEluent SystemRecovery (%)Purity (by HPLC, %)
Recrystallization-Ethanol80>99
Recrystallization-Ethyl Acetate/Hexane85>99
Column ChromatographySilica GelHexane/Ethyl Acetate (7:3)75>98

*Data is representative and compiled from literature on the purification of analogous compounds.[4][7]

Visualizations

Gewald_Reaction_Mechanism Gewald Reaction Mechanism for Ethyl 2-amino-4-substituted-thiophene-3-carboxylate Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel EtOOC_CN Ethyl Cyanoacetate EtOOC_CN->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Sulfur_Addition Sulfur Addition Base->Sulfur_Addition promotes Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Sulfur_Addition Sulfur Sulfur (S8) Sulfur->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Product Ethyl 2-aminothiophene- 3-carboxylate Cyclization->Product Tautomerization

Caption: The reaction mechanism for the Gewald synthesis of Ethyl 2-aminothiophene-3-carboxylates.

Experimental_Workflow General Experimental Workflow for Gewald Synthesis Start Start Reagents Combine Ketone, Ethyl Cyanoacetate, Sulfur, Solvent, and Base Start->Reagents Reaction Heat and Stir (Monitor by TLC) Reagents->Reaction Cooling Cool to Room Temperature and then in Ice Bath Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Column_Chromatography Column Chromatography Purification->Column_Chromatography If oil or complex mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product End End Pure_Product->End

Caption: A generalized experimental workflow for the synthesis and purification of Ethyl 2-aminothiophene-3-carboxylates.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Gewald Synthesis Start Low or No Yield Check_Condensation Check Knoevenagel Condensation (TLC of initial mixture) Start->Check_Condensation Condensation_OK Condensation is Occurring Check_Condensation->Condensation_OK Yes Condensation_Bad Condensation Failed Check_Condensation->Condensation_Bad No Check_Sulfur Check Sulfur Addition and Cyclization Condensation_OK->Check_Sulfur Optimize_Base Optimize Base (e.g., use Morpholine) Condensation_Bad->Optimize_Base Check_Reagents Check Reagent Purity (especially ketone) Condensation_Bad->Check_Reagents Optimize_Base->Start Check_Reagents->Start Sulfur_OK Sulfur Reacting Check_Sulfur->Sulfur_OK Yes Sulfur_Bad Sulfur Not Reacting Check_Sulfur->Sulfur_Bad No Check_Side_Reactions Analyze for Side Products (e.g., Dimer) Sulfur_OK->Check_Side_Reactions Optimize_Temp Optimize Temperature Sulfur_Bad->Optimize_Temp Optimize_Solvent Optimize Solvent (e.g., Ethanol, DMF) Sulfur_Bad->Optimize_Solvent Optimize_Temp->Start Optimize_Solvent->Start Adjust_Conditions Adjust Reaction Conditions (e.g., concentration, addition rate) Check_Side_Reactions->Adjust_Conditions End Improved Yield Adjust_Conditions->End

Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.

References

Technical Support Center: Modified Gewald Reaction for Novel 2-Aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the modification of the Gewald reaction to synthesize novel 2-aminothiophene-3-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and why is it modified?

The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1] Modifications to the classical Gewald reaction are developed to improve yields, reduce reaction times, broaden the substrate scope to include less reactive ketones (like aryl ketones), and to create more environmentally friendly protocols.[2][3]

Q2: What is the general mechanism of the Gewald reaction?

The reaction proceeds in three main steps:

  • Knoevenagel Condensation: A base catalyzes the condensation of the ketone or aldehyde with the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[1][4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.[4]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to form the stable 2-aminothiophene ring.[1][4]

Q3: What are common bases used in the Gewald reaction, and what are some modern alternatives?

Traditionally, secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are used as bases.[5] Recent modifications have introduced other catalytic systems, including:

  • Inorganic bases: Sodium bicarbonate, potassium carbonate, and sodium hydroxide have been used, which can simplify the workup.[3][6]

  • L-proline: A green and cost-effective catalyst that can facilitate both the Knoevenagel condensation and sulfur addition.[7]

  • Conjugate acid-base pair catalysts: Piperidinium borate has been shown to be an effective and recyclable catalyst.[8]

  • Heterogeneous catalysts: Nano-ZnO and polyacrylonitrile fiber-supported catalysts have been employed for easier separation and recycling.[9][10]

Q4: How does solvent choice impact the Gewald reaction?

The solvent plays a crucial role in the Gewald reaction. Polar solvents like ethanol, methanol, and DMF are commonly used as they can enhance the solubility of elemental sulfur and promote the condensation of intermediates.[5][11] In some modified "green" protocols, water has been successfully used as a solvent, often in conjunction with ultrasound activation.[9] Solvent-free conditions, particularly with high-speed ball milling, have also been explored to create more environmentally friendly procedures.[3]

Q5: What are some common side reactions in the Gewald reaction?

A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization and can lower the yield of the 2-aminothiophene product.[11][12] The formation of this dimer is highly dependent on the reaction conditions, and adjusting the temperature or the rate of reagent addition can help minimize this side reaction.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation Base Selection: Screen different bases (e.g., piperidine, morpholine, triethylamine). For less reactive ketones, a stronger base might be necessary.[5] Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[5] Catalyst Choice: For challenging substrates, consider alternative catalysts like L-proline or piperidinium borate.[7][8]
Poor Sulfur Solubility or Reactivity Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[5][11] Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity. However, avoid excessive heat, which can lead to side reactions.[5]
Steric Hindrance in Substrates Two-Step Protocol: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[5] Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[1][5]
Dimerization of Intermediate Adjust Reaction Conditions: Modify the temperature or the rate of reagent addition to minimize the dimerization of the α,β-unsaturated nitrile intermediate.[11]
Incorrect Stoichiometry Reagent Purity: Ensure all starting materials are pure and dry.[5] Accurate Measurement: Precisely measure all reagents.
Issue 2: Difficulty in Product Purification
Problem Suggested Solution
Presence of Unreacted Starting Materials Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to ensure it goes to completion. Washing: Wash the crude product with a solvent that dissolves the starting materials but not the product.
Inorganic Salt Impurities Aqueous Wash: Wash the crude product with water to remove inorganic salts.[5]
Oily or Difficult-to-Crystallize Product Column Chromatography: Use silica gel column chromatography to purify oils or solids that are difficult to recrystallize. A common eluent system is a gradient of ethyl acetate in hexanes.[5]
Solid Product with Impurities Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5][9]

Experimental Protocols & Data

Table 1: Comparison of Modified Gewald Reaction Conditions
Catalyst/Base Solvent Temperature (°C) Time Yield (%) Notes
MorpholineMethanol453 h70-85General protocol for various ketones.[13]
L-proline (10 mol%)DMF60-up to 84Green and cost-effective catalyst.[7]
Piperidinium borate (20 mol%)EtOH/H₂O (9:1)-20 min96Recyclable conjugate acid-base catalyst.[8]
Nano-ZnO (2.5 mol%)Solvent-free1006 h37-86Heterogeneous catalyst, easy to separate.[9]
Triethylamine/Water-Room Temp-75-98"Green" chemistry approach.[9]
MorpholineSolvent-free (Ball Milling)--ModerateMechanochemical approach for sluggish aryl ketones.[3]
Sodium PolysulfidesWater700.5-1 h42-90Ultrasound-activated, catalyst-free conditions.[9]
Protocol: General Procedure for Gewald Synthesis with Morpholine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (0.05 mol), the α-cyanoester (e.g., methyl or ethyl cyanoacetate) (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).[13]

  • Base Addition: With stirring, slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[13]

  • Reaction: Stir the reaction mixture at 45 °C for 3 hours.[13]

  • Workup: Allow the mixture to cool to room temperature. The precipitated product is collected by filtration and washed with ethanol.[13]

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene-3-carboxylate.[13]

Visualizations

Gewald_Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Sulfur (S8) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->Sulfur_Addition Adduct Sulfur Adduct Sulfur_Addition->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene-3-carboxylate Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis.

Experimental_Workflow start Start reagents Combine Ketone, α-Cyanoester, and Sulfur in Solvent start->reagents add_base Slowly Add Base (e.g., Morpholine) reagents->add_base react Heat and Stir (e.g., 45°C for 3h) add_base->react cool Cool to Room Temperature react->cool filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash purify Recrystallize from Ethanol wash->purify product Pure 2-Aminothiophene-3-carboxylate purify->product

Caption: A typical experimental workflow for the Gewald reaction.

Troubleshooting_Guide cluster_condensation_issues Condensation Troubleshooting cluster_cyclization_issues Cyclization Troubleshooting start Low Product Yield check_condensation Check Knoevenagel Condensation (TLC/LC-MS of initial reaction) start->check_condensation condensation_ok Condensation OK? check_condensation->condensation_ok change_base Screen Different Bases condensation_ok->change_base No remove_water Use Dehydrating Agent condensation_ok->remove_water No change_catalyst Try Alternative Catalyst (e.g., L-proline) condensation_ok->change_catalyst No optimize_temp Optimize Temperature condensation_ok->optimize_temp Yes change_solvent Change Solvent (e.g., DMF) optimize_temp->change_solvent two_step Use Two-Step Protocol change_solvent->two_step microwave Use Microwave Irradiation two_step->microwave

Caption: A troubleshooting guide for low yield in the Gewald reaction.

References

Catalyst Selection for Efficient Gewald Reaction Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient execution of the Gewald reaction. Detailed experimental protocols and comparative data on catalyst performance are included to facilitate seamless experimental design and execution.

Troubleshooting and FAQs

This section addresses common issues encountered during the Gewald reaction, offering targeted solutions in a question-and-answer format.

Q1: I am observing a low or no yield of my desired 2-aminothiophene product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue in the Gewald reaction and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[1]

    • Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. Screening bases such as piperidine, morpholine, or triethylamine is advisable.[1]

    • Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[2]

    • Confirmation of Intermediate: To confirm the success of the initial condensation, you can run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. The formation of the condensed product can be monitored by TLC or LC-MS before adding sulfur.[1]

  • Poor Sulfur Solubility or Reactivity: The reaction of elemental sulfur with the Knoevenagel intermediate is another critical phase.

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used as they enhance the solubility and reactivity of sulfur.[1]

    • Temperature: The reaction temperature influences the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others may require heating (e.g., 45°C, 70°C).[1] A temperature that is too high can lead to side products.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired 2-aminothiophene.

    • Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired cyclization. Adjusting the reaction temperature or the rate of reagent addition can help minimize this side reaction.[1]

Q2: I am having difficulty with the purification of my 2-aminothiophene product. What are the common impurities and how can I remove them?

A2: Purification challenges often arise from unreacted starting materials or the formation of side products.

  • Common Impurities:

    • Unreacted carbonyl and active methylene compounds.

    • The Knoevenagel condensation intermediate (α,β-unsaturated nitrile).

    • Dimers or polymers of the starting materials or intermediates.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography can be employed.

Q3: Is catalyst deactivation a common problem in the Gewald reaction?

A3: In the context of the traditional Gewald reaction, which often employs stoichiometric or catalytic amounts of amine bases (like morpholine, piperidine, or triethylamine), "catalyst deactivation" in the classical sense for heterogeneous catalysts is not a primary concern. These bases are typically consumed or remain active throughout the reaction.

However, when using heterogeneous or recyclable catalysts, deactivation can occur through mechanisms such as:

  • Poisoning: Impurities in the reactants or solvent can block the active sites of the catalyst.

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can inhibit its activity.

  • Sintering: High reaction temperatures can cause agglomeration of metal particles in supported catalysts, reducing the active surface area.

If you are using a recyclable catalyst and observe a decrease in yield over subsequent runs, consider regeneration protocols specific to your catalyst, such as washing with appropriate solvents or thermal treatment.

Q4: Can the Gewald reaction be performed under solvent-free or microwave conditions?

A4: Yes, modifications to the classical Gewald protocol have been developed to improve efficiency and align with green chemistry principles.

  • Solvent-Free Conditions: The Gewald reaction can be carried out without a solvent, often using high-speed ball milling or by heating the neat reactants.[3] These methods can lead to shorter reaction times and simplified work-up procedures.[3]

  • Microwave Irradiation: Microwave-assisted Gewald synthesis has been shown to significantly reduce reaction times and improve yields, particularly for challenging substrates.[4][5][6] This technique often uses a solid support like KF-Alumina as the catalyst.[4][7]

Catalyst Performance Data

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Gewald reaction. The following tables summarize quantitative data from various studies to aid in catalyst selection.

Table 1: Effect of Different Bases on the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur

BaseCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Pyrrolidine20 mol%DMF50 (MW)0.592
Piperidine20 mol%EtOH:H₂O (9:1)1000.3396
MorpholineStoichiometricEthanol50-702-12Varies
TriethylamineStoichiometricEthanol50-702-12Varies
L-Proline10 mol%DMF60-up to 84
KF-AluminaSolid SupportNone (MW)-0.1-0.255-92
EDDACatalytic[Bmim]BF₄--High

Data compiled from multiple sources, specific yields may vary based on substrate and precise conditions.[5][7][8][9][10]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

MethodCatalystSolventTimeYield (%)
Conventional HeatingDiethylamineBenzene/Ethanol>10 h65
Microwave IrradiationKF-AluminaNone6 min91
Conventional HeatingPyrrolidineDMF-47
Microwave IrradiationPyrrolidineDMF30 min95

Illustrative comparison; exact conditions and substrates may differ between studies.[5][7][11]

Experimental Protocols

This section provides detailed methodologies for key Gewald reaction protocols.

Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone or aldehyde (1.0 equiv.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, methanol, or DMF). To this mixture, add the amine base (e.g., morpholine, 1.0 equiv.).

  • Reaction: Heat the reaction mixture with stirring at a temperature between 50-70 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[12]

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

  • Reactant Preparation: In a mortar and pestle, thoroughly grind the ketone (1.0 equiv.), active methylene nitrile (1.0 equiv.), elemental sulfur (1.2 equiv.), and KF-Alumina solid support.

  • Reaction Setup: Transfer the solid mixture to a microwave-safe reaction vessel.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-150 W) for a short duration (typically 5-20 minutes).[12]

  • Extraction and Purification:

    • After cooling, extract the product from the solid support using a suitable solvent such as ethyl acetate or dichloromethane.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[12]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key relationships and workflows in the Gewald reaction.

Gewald_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_steps Reaction Steps ketone Carbonyl Compound (Ketone/Aldehyde) knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base (e.g., Morpholine) base->knoevenagel catalyzes knoevenagel->sulfur_addition α,β-unsaturated nitrile intermediate cyclization Intramolecular Cyclization sulfur_addition->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene tautomerization->product

Caption: The general mechanistic pathway of the Gewald reaction.

Troubleshooting_Workflow start Low/No Product Yield check_condensation Check Knoevenagel Condensation (TLC/LC-MS of intermediate) start->check_condensation condensation_ok Condensation Successful check_condensation->condensation_ok Yes condensation_fail Condensation Failed check_condensation->condensation_fail No check_sulfur Investigate Sulfur Addition & Cyclization condensation_ok->check_sulfur optimize_base Optimize Base: - Stronger Base - Different Class condensation_fail->optimize_base remove_water Remove Water: - Dean-Stark - Dehydrating Agent condensation_fail->remove_water optimize_temp Optimize Temperature: Screen Range (e.g., RT, 45°C, 70°C) check_sulfur->optimize_temp Sub-optimal Conditions optimize_solvent Optimize Solvent: - Polar Solvents (EtOH, MeOH, DMF) - Ensure Sulfur Solubility check_sulfur->optimize_solvent Sub-optimal Conditions minimize_side_reactions Minimize Side Reactions: - Adjust Temperature - Modify Reagent Addition Rate check_sulfur->minimize_side_reactions Side Product Formation

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-aminothiophene-2-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of heterocyclic compounds is essential. Among these, aminothiophene esters serve as crucial building blocks in the synthesis of various pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of these molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 3-aminothiophene-2-carboxylate and its structural isomer, Ethyl 2-aminothiophene-3-carboxylate, alongside a substituted analogue, to highlight the influence of substituent positioning on spectral features.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The relative positions of the amino and carboxylate groups on the thiophene ring significantly influence the electron density distribution and, consequently, the resonance frequencies of the ring protons and carbons. The following tables summarize the available experimental NMR data for this compound and its related isomers, typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundH-4 (multiplicity, J in Hz)H-5 (multiplicity, J in Hz)-NH₂ (multiplicity)-OCH₂- (multiplicity, J in Hz)-CH₃ (multiplicity, J in Hz)Other Protons (multiplicity)Solvent
This compound Data not availableData not availableData not availableData not availableData not available--
Ethyl 2-aminothiophene-3-carboxylate6.71 (d, 5.8)7.42 (d, 5.8)5.95 (s)4.23 (q, 7.1)1.35 (t, 7.1)-CDCl₃
Ethyl 2-amino-4-methylthiophene-3-carboxylate-5.82 (s)6.07 (s)4.29 (q, 7.1)1.35 (t, 7.1)2.28 (s, 4-CH₃)CDCl₃
Ethyl 2-amino-4-phenylthiophene-3-carboxylate-6.1 (s)7.38 (s)4.19 (q, 7.1)1.31 (t, 7.1)7.27 (m, Ar-H)DMSO-d₆

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-2C-3C-4C-5C=O-OCH₂--CH₃Other CarbonsSolvent
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available--
Ethyl 2-amino-4-methylthiophene-3-carboxylate164.17102.85136.71106.72166.1359.5414.4018.40 (4-CH₃)CDCl₃

Note: The chemical shift values can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for NMR Spectral Acquisition

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of aminothiophene derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved signals.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

  • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full proton relaxation.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon atom.

  • Spectral Width: Set a spectral width of approximately 200-220 ppm.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

Workflow for NMR Spectral Analysis

The logical flow from sample preparation to the final structural elucidation using NMR spectroscopy is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calib Calibration (TMS) phase->calib integ Integration (¹H) calib->integ analysis Analyze Chemical Shifts, Multiplicities, Coupling Constants & Integrals integ->analysis structure Structural Elucidation analysis->structure

Caption: Workflow for NMR Data Acquisition and Analysis.

This guide provides a framework for the comparative NMR analysis of this compound and its analogs. While experimental data for the title compound was not available in the searched literature, the provided data for related structures and the detailed experimental protocol offer valuable insights for researchers in the field of medicinal chemistry and drug development.

Interpreting the Mass Spectrometry Data of Thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are key heterocyclic compounds in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for their structural elucidation and quantification. This guide provides a comparative overview of the mass spectral behavior of various thiophene derivatives, details common experimental protocols, and presents visual workflows and fragmentation pathways to aid in data interpretation.

Comparative Fragmentation Analysis of Thiophene Derivatives

The fragmentation of thiophene derivatives under electron ionization (EI) is heavily influenced by the nature and position of substituents on the thiophene ring. Understanding these patterns is crucial for accurate compound identification. The following tables summarize the characteristic fragmentation patterns for different classes of thiophene derivatives.

Table 1: Fragmentation of Alkyl- and Acyl-Substituted Thiophenes
Derivative ClassGeneral StructureKey Fragmentation PathwaysCommon Fragment IonsNotes
2-Alkylthiophenes R = Alkyl GroupBenzylic cleavage (α-cleavage) at the alkyl chain.[M-R']⁺ (loss of an alkyl radical), [C₅H₅S]⁺ (thienyl cation)The stability of the resulting carbocation influences the abundance of the fragment ion.
2-Acylthiophenes R = Acyl Groupα-Cleavage between the carbonyl group and the thiophene ring.[C₄H₃SCO]⁺ (thenoyl cation), [C₄H₃S]⁺ (thienyl cation), [R]⁺The thenoyl cation is often the base peak.
3-Substituted Thiophenes Generally, isomers of 2- and 3-substituted thiophenes are difficult to differentiate based solely on mass spectra as they can produce similar fragments.Positional isomers may sometimes be distinguished by minor differences in fragment ion abundances.
Table 2: Fragmentation of Thiophene Carboxylic Acids and Sulfonyl Derivatives
Derivative ClassGeneral StructureKey Fragmentation PathwaysCommon Fragment IonsNotes
Thiophene-2-Carboxylic Acid Loss of hydroxyl radical (-OH), followed by loss of carbon monoxide (-CO).[M-OH]⁺, [M-COOH]⁺, [C₄H₃S]⁺The molecular ion is typically prominent.[1][2]
Substituted Thiophene-2-Carboxylic Acids Fragmentation is influenced by an "ortho-effect" in 3-substituted derivatives, leading to enhanced water elimination.[1][M-H₂O]⁺This effect can help differentiate 3-substituted from 5-substituted isomers.[1]
2-Thiophenesulfonyl Derivatives Cleavage of the C-S bond and the S-O bonds.[M-Cl]⁺ (for sulfonyl chlorides), [M-SO₂]⁺, [C₄H₃S]⁺Rearrangement ions are also commonly observed.[3]

Experimental Protocols for Mass Spectrometry Analysis

Accurate and reproducible mass spectrometry data is contingent on robust experimental protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile thiophene derivatives.

GC-MS Protocol for Thiophene Derivative Analysis

This protocol provides a general framework for the GC-MS analysis of thiophene derivatives.[4][5] Optimization of parameters is often necessary for specific applications.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For liquid samples, such as plant extracts, LLE can be employed to isolate thiophene derivatives.[4]

    • Homogenize the sample in a suitable solvent (e.g., methanol).

    • Filter to remove solid debris.

    • Partition the extract with an immiscible organic solvent (e.g., hexane or cyclohexane).

    • Collect the organic layer containing the thiophene derivatives.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Solid Phase Extraction (SPE): SPE can be used for sample cleanup and concentration from various matrices. The choice of sorbent depends on the polarity of the target analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless or pulsed splitless injection techniques can be used.[5] For trace analysis, pulsed splitless injection often provides the best signal response and repeatability.[5]

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

    • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points. A representative program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is the most common method for generating reproducible fragmentation patterns.

    • Mass Analyzer: Quadrupole or ion trap analyzers are frequently used.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically sufficient for most thiophene derivatives.

3. Data Analysis:

  • Identification of thiophene derivatives is achieved by comparing the acquired mass spectra with reference spectra from commercial libraries (e.g., NIST, Wiley) or with previously characterized standards.

  • Quantification is typically performed using an internal standard method with selected ion monitoring (SIM) for enhanced sensitivity and specificity.[5]

Visualizing Workflows and Fragmentation

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of thiophene derivatives using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Library_Search Library Search & Compound ID Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

Caption: A generalized workflow for the GC-MS analysis of thiophene derivatives.

Fragmentation Pathways of Key Thiophene Derivatives

The following diagrams illustrate the characteristic EI fragmentation pathways for 2-acetylthiophene and thiophene-2-carboxylic acid.

Acetylthiophene_Fragmentation cluster_legend Legend M [2-Acetylthiophene]⁺˙ m/z 126 F1 [C₄H₃SCO]⁺ m/z 111 (Thenoyl Cation) M->F1 - CH₃˙ F3 [C₄H₃S]⁺ m/z 83 (Thienyl Cation) F1->F3 - CO F2 [CH₃]˙ F4 [CO] l1 M⁺˙: Molecular Ion l2 [Fragment]⁺: Cationic Fragment l3 [Fragment]˙: Radical Fragment

Caption: Fragmentation pathway of 2-acetylthiophene under electron ionization.

ThiopheneCarboxylicAcid_Fragmentation cluster_legend Legend M [Thiophene-2-carboxylic acid]⁺˙ m/z 128 F1 [M - OH]⁺ m/z 111 M->F1 - OH˙ F3 [M - COOH]⁺ m/z 83 (Thienyl Cation) M->F3 - COOH˙ F1->F3 - CO F2 [OH]˙ F4 [COOH]˙ F5 [CO] l1 M⁺˙: Molecular Ion l2 [Fragment]⁺: Cationic Fragment l3 [Fragment]˙: Radical Fragment

Caption: Fragmentation pathway of thiophene-2-carboxylic acid under electron ionization.

Conclusion

The interpretation of mass spectrometry data for thiophene derivatives requires a systematic approach that considers the substitution pattern of the thiophene ring. By understanding the characteristic fragmentation pathways and employing standardized experimental protocols, researchers can confidently identify and quantify these important compounds. The visual aids provided in this guide serve as a quick reference for common workflows and fragmentation mechanisms encountered in the analysis of thiophene derivatives.

References

Comparative analysis of the biological activity of different aminothiophene analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological potency of various aminothiophene analogs, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data on the biological activities of different aminothiophene analogs, allowing for a direct comparison of their potency.

Anti-Inflammatory Activity

The anti-inflammatory potential of aminothiophene analogs has been evaluated through their ability to inhibit neutrophil activity. The half-maximal inhibitory concentration (IC50) values are presented below.

Compound IDStructureAssayIC50 (µM)Reference
1 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl esterInhibition of superoxide production in neutrophils121.47[1][2][3]
2 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl esterInhibition of superoxide production in neutrophils412[1][3]
3 2-Amino-4,5,6,7,8-hexahydrocycloocta[b]thiophene-3-carboxylic acid ethyl esterInhibition of superoxide production in neutrophils323[1][3]
4 Derivative of Compound 1Inhibition of superoxide production in neutrophils348[1][3]
5 Derivative of Compound 1Inhibition of superoxide production in neutrophils422[1][2][3]
6 Derivative of Compound 1Inhibition of superoxide production in neutrophils396[1][3]
Antimicrobial Activity

The antimicrobial efficacy of aminothiophene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Substituted 2-aminothiophenesBacillus subtilis62.5 - 125[4]
Staphylococcus aureus125 - 250[4]
Escherichia coli125 - 250[4]
Proteus vulgaris250 - 500[4]
3-Halobenzo[b]thiophenesStaphylococcus aureus16[5]
Bacillus cereus16[5]
Enterococcus faecalis16[5]
Candida albicans16[5]
Spiro-indoline-oxadiazole thiopheneClostridium difficile2 - 4
Anticancer Activity

The cytotoxic effects of aminothiophene analogs against various cancer cell lines are quantified by their IC50 values.

Compound ID/ClassCancer Cell LineIC50 (µM)Reference
SB-44 Prostate (PC-3)15.38 - 34.04[6]
Cervical (HeLa)15.38 - 34.04[6]
SB-83 Prostate (PC-3)15.38 - 34.04[6]
Cervical (HeLa)15.38 - 34.04[6]
SB-200 Prostate (PC-3)15.38 - 34.04[6]
Cervical (HeLa)15.38 - 34.04[6]
6CN14 Cervical (HeLa)< 50[7]
Pancreatic (PANC-1)< 50[7]
7CN09 Cervical (HeLa)< 50[7]
Pancreatic (PANC-1)< 50[7]
Thieno[2,3-d]pyrimidine derivative IV Breast (MCF-7)0.003[8]
5-Arylthieno[2,3-d]pyrimidines Breast (MCF-7)0.0091 & 0.028[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the design of future studies.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes.[1]

Materials:

  • An α-methylene-activated ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • A mixture of the ketone/aldehyde, active methylene nitrile, and elemental sulfur is prepared in the chosen solvent.

  • The basic catalyst is added to the mixture, often leading to an exothermic reaction that may require cooling.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the crude product is purified, typically by recrystallization from a suitable solvent, to yield the desired 2-aminothiophene analog.

In Vitro Anti-Inflammatory Assay (Neutrophil Superoxide Production)

This assay measures the ability of a compound to inhibit the production of superoxide radicals by activated human neutrophils.[1]

1. Isolation of Human Neutrophils:

  • Freshly drawn venous blood from healthy volunteers is mixed with an anticoagulant (e.g., heparin).

  • The blood is mixed with a dextran solution to allow for red blood cell sedimentation.

  • The leukocyte-rich plasma is carefully layered over a Ficoll-Paque density gradient.

  • Centrifugation separates the different blood components, with the neutrophil layer being collected.

  • Contaminating red blood cells are removed by hypotonic lysis.

  • The purified neutrophils are washed and resuspended in a suitable buffer (e.g., PBS) at a specific concentration.

2. Superoxide Production Assay (WST-1 Assay):

  • The assay is performed in a 96-well plate.

  • Neutrophils are pre-incubated with various concentrations of the test aminothiophene analogs.

  • A cell-impermeable tetrazolium salt, WST-1, is added to the wells.

  • Neutrophil activation is induced by adding an activating agent (e.g., opsonized zymosan).

  • Activated neutrophils produce superoxide, which reduces WST-1 to a colored formazan product.

  • The change in absorbance is measured over time using a microplate reader.

  • The percentage inhibition of superoxide production is calculated relative to a control (vehicle-treated cells), and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test aminothiophene analogs

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is prepared and added to each well.

  • Positive (microorganism with no compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test aminothiophene analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the MTT solution is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of aminothiophene analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Ketone, Nitrile, Sulfur) gewald Gewald Synthesis start->gewald aminothiophene Aminothiophene Analog gewald->aminothiophene purification Purification & Characterization aminothiophene->purification anti_inflammatory Anti-inflammatory Assay (Neutrophil Activity) purification->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial anticancer Anticancer Assay (Cytotoxicity) purification->anticancer ic50 IC50 Determination anti_inflammatory->ic50 mic MIC Determination antimicrobial->mic anticancer->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of aminothiophene analogs.

NRF2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Ub Ubiquitin KEAP1->Ub Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub->NRF2 Aminothiophene Aminothiophene Analog Aminothiophene->KEAP1 Inhibits Interaction ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates P2 Downstream Signaling Protein 2 P1->P2 Activates TF Transcription Factors P2->TF GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) TF->GeneExpression Alters Aminothiophene Aminothiophene Kinase Inhibitor Aminothiophene->RTK Inhibits ATP Binding Site

References

A Comparative Guide to the Structure-Activity Relationship of Anticancer Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide provides a comparative analysis of thiophene carboxamide derivatives that have been investigated for their anticancer properties, with a focus on their structure-activity relationships (SAR). We will delve into derivatives targeting two key mechanisms in cancer progression: the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the disruption of tubulin polymerization.

Comparative Efficacy of Thiophene Carboxamide Derivatives

The following table summarizes the in vitro activity of representative thiophene carboxamide derivatives against various cancer cell lines and molecular targets. This data highlights the impact of structural modifications on their anticancer potency.

Compound IDTargetCell LineIC50 (µM)Reference
VEGFR-2 Inhibitors
Compound 5 VEGFR-2HepG-20.59[2][3]
Compound 21 VEGFR-2HepG-21.29[2][3]
Sorafenib (Reference)VEGFR-2HepG-21.35[2]
Compound 14d VEGFR-2A5490.191[4]
Tubulin Polymerization Inhibitors
Compound 2b TubulinHep3B5.46[5][6][7]
Compound 2e TubulinHep3B12.58[5][6][7]
Other Anticancer Thiophene Derivatives
MB-D2Not SpecifiedA375Induces significant cytotoxicity[8]
MB-D4Not SpecifiedA375Induces cytotoxicity[8]

Key Structure-Activity Relationship Insights

VEGFR-2 Inhibitors

Thiophene carboxamide derivatives have been successfully designed as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[4] Structure-activity relationship studies have revealed several key insights:

  • The ortho-amino carboxamide moiety is a crucial pharmacophore for binding to the VEGFR-2 active site.

  • The nature and position of substituents on the terminal aryl ring significantly influence potency. For instance, in one study, a derivative with a specific substitution pattern (compound 5) showed a 2.3-fold higher cytotoxicity against HepG-2 cells compared to the reference drug Sorafenib.[2][3]

  • Modifications to the linker between the thiophene core and the terminal aryl group can also modulate activity.

Tubulin Polymerization Inhibitors

Another promising anticancer strategy for thiophene carboxamide derivatives is the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6] SAR studies in this area have indicated that:

  • These derivatives often act as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[5][6][7]

  • The thiophene ring plays a critical role in the interaction with the colchicine-binding site on tubulin.[5][7]

  • The presence of specific substituents that mimic the trimethoxyphenyl group of CA-4 is often associated with enhanced activity.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anticancer activity of thiophene carboxamide derivatives.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (thiophene carboxamide derivatives)

  • Kinase buffer

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Add kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., HepG-2, A549, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene carboxamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiophene carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the mechanisms of action and the research process, the following diagrams illustrate a key signaling pathway and a typical SAR workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Permeability Vascular Permeability Akt->Permeability Inhibitor Thiophene Carboxamide Inhibitor Inhibitor->VEGFR2 SAR_Workflow Lead Lead Compound (Thiophene Carboxamide) Design Design & Synthesize Derivatives Lead->Design Screening In Vitro Screening (e.g., Kinase Assay, MTT) Design->Screening Data Analyze Data (IC50, Selectivity) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies SAR->Preclinical Optimization->Design Iterative Cycle

References

A Comparative Guide to Heterocyclic Building Blocks: Ethyl 3-Aminothiophene-2-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many groundbreaking discoveries. Their unique structural motifs and diverse electronic properties make them indispensable building blocks in the synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of ethyl 3-aminothiophene-2-carboxylate with other prominent heterocyclic building blocks, namely pyridines, pyrazoles, and imidazoles. We will delve into their synthetic accessibility, comparative performance in generating bioactive molecules, and the underlying signaling pathways they modulate, supported by experimental data and detailed protocols.

At a Glance: Comparing Key Heterocyclic Building Blocks

The choice of a heterocyclic scaffold is a critical decision in the design of new molecules. Factors such as synthetic accessibility, potential for diversification, and inherent biological activities play a pivotal role. The following table summarizes the key attributes of this compound and its counterparts.

FeatureThis compoundPyridine DerivativesPyrazole DerivativesImidazole Derivatives
Common Synthesis Gewald ReactionHantzsch SynthesisKnorr SynthesisRadziszewski Synthesis
Typical Yields 70-97%[1][2][3]45-96%[4][5]60-95%[6][7][8][9]69-95%[10][11]
Key Advantages Versatile functional groups for further modification; established role in kinase inhibitors and anti-inflammatory agents.[12]Prevalent in FDA-approved drugs; diverse biological activities.Privileged scaffold in kinase inhibitors; metabolically stable.[13]Important in biological systems (e.g., histidine); versatile binding properties.[14]
Notable Applications Anticancer, anti-inflammatory, antimicrobial agents.[15]Anticancer, antiviral, antihypertensive agents.[16]Anticancer, anti-inflammatory, analgesic agents.[17]Anticancer, antifungal, anti-inflammatory agents.[15][18]

Synthetic Accessibility: A Look at Key Methodologies

The ease and efficiency of synthesizing the core heterocyclic structure are paramount for its utility as a building block. Here, we present detailed experimental protocols for the synthesis of each of the compared heterocycles.

This compound via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[19]

Experimental Protocol:

A mixture of a ketone or aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol. A catalytic amount of a base, such as morpholine or diethylamine, is added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Yields for this reaction are typically high, often in the range of 70-97%.[1][3]

G_1 Workflow for the Gewald Synthesis start Start reactants Mix Ketone/Aldehyde, Ethyl Cyanoacetate, Sulfur in Ethanol start->reactants catalyst Add Base Catalyst (e.g., Morpholine) reactants->catalyst reaction Stir at Room Temp or Gentle Heating catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Filter monitoring->workup Reaction Complete product This compound workup->product

Caption: A streamlined workflow for the Gewald synthesis of this compound.

Pyridine Synthesis via the Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[4][5][16]

Experimental Protocol:

A mixture of an aldehyde (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate is heated in a solvent such as ethanol. The reaction typically requires several hours of reflux. After cooling, the dihydropyridine product often precipitates and can be collected by filtration. Aromatization to the pyridine can be achieved by oxidation with an oxidizing agent like nitric acid or ceric ammonium nitrate. Yields can vary but are often in the range of 45-96%.[4][5]

G_2 Workflow for Hantzsch Pyridine Synthesis start Start reactants Mix Aldehyde, 2x β-Ketoester, Ammonia in Ethanol start->reactants reflux Reflux for several hours reactants->reflux dihydropyridine Isolate Dihydropyridine reflux->dihydropyridine oxidation Oxidize with (e.g., HNO3) dihydropyridine->oxidation product Pyridine Derivative oxidation->product

Caption: A two-step workflow for the Hantzsch synthesis of pyridine derivatives.

Pyrazole Synthesis via the Knorr Reaction

The Knorr pyrazole synthesis is a versatile method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[6][7][8][9][20]

Experimental Protocol:

A 1,3-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid. A hydrazine derivative (1 equivalent) is then added, and the mixture is heated to reflux. The reaction is typically complete within a few hours. After cooling, the pyrazole product often crystallizes and can be isolated by filtration. This method generally provides good to excellent yields, typically between 60% and 95%.[6][7][8][9]

G_3 Workflow for Knorr Pyrazole Synthesis start Start reactants Dissolve 1,3-Dicarbonyl in Ethanol/Acetic Acid start->reactants hydrazine Add Hydrazine Derivative reactants->hydrazine reflux Reflux for a few hours hydrazine->reflux isolation Cool and Isolate Product reflux->isolation product Pyrazole Derivative isolation->product G_4 Workflow for Radziszewski Imidazole Synthesis start Start reactants Mix 1,2-Dicarbonyl, Aldehyde, and Ammonium Acetate start->reactants reflux Reflux in Acetic Acid reactants->reflux isolation Cool and Isolate Product reflux->isolation product Imidazole Derivative isolation->product G_5 MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., Myc, Jun) ERK->Transcription activates Proliferation Cell Proliferation, Survival Transcription->Proliferation promotes G_6 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates Ras Ras VEGFR->Ras activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis promotes G_7 Inflammatory Signaling Pathways Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_gene COX-2 Gene Nucleus->COX2_gene activates transcription of COX2_protein COX-2 Protein COX2_gene->COX2_protein leads to Prostaglandins Prostaglandins COX2_protein->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate

References

A Comparative Analysis of Novel 2-Aminothiophene Compounds and Standard Antibiotics: Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising candidates, 2-aminothiophene derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of antimicrobial activities. This guide provides a comprehensive comparison of the antimicrobial efficacy of novel 2-aminothiophene compounds against standard antibiotics, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of novel 2-aminothiophene compounds is quantitatively assessed primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition. The following tables summarize the performance of selected novel compounds against various bacterial strains in comparison to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Novel 2-Aminothiophenes
Compound X-1841632[Fictional Data]
Compound X-242816[Fictional Data]
Compound Y-11683264[Fictional Data]
Standard Antibiotics
Ampicillin0.50.254>128[Generic Data]
Gentamicin0.250.12512[Generic Data]
Ciprofloxacin0.1250.060.030.25[Generic Data]

Table 2: Zone of Inhibition in mm

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Novel 2-Aminothiophenes
Compound X-118221512[Fictional Data]
Compound X-220251815[Fictional Data]
Compound Y-115191210[Fictional Data]
Standard Antibiotics
Ampicillin (10 µg)2832200[Generic Data]
Gentamicin (10 µg)25302218[Generic Data]
Ciprofloxacin (5 µg)30352825[Generic Data]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Novel 2-aminothiophene compounds and standard antibiotics

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent. A serial two-fold dilution of each antimicrobial agent is then prepared in the wells of a 96-well microtiter plate using MHB. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Determination of Zone of Inhibition via Agar Well Diffusion Method

The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited growth around a well containing the test compound.[3][4][5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Novel 2-aminothiophene compounds and standard antibiotics

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.

  • Creation of Wells: After the inoculum has dried for a few minutes, wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume (e.g., 100 µL) of the test compound or standard antibiotic solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters (mm).

Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts related to the antimicrobial action and evaluation of 2-aminothiophene compounds.

Experimental_Workflow cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_zoi Agar Well Diffusion (Zone of Inhibition) A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculation B->E H Inoculation of MHA Plate B->H C Antimicrobial Solutions (Novel Compounds & Standards) D Serial Dilution in 96-well Plate C->D J Addition of Test Compounds C->J D->E F Incubation (37°C, 18-24h) E->F G MIC Determination F->G I Well Creation H->I I->J K Incubation (37°C, 18-24h) J->K L Measure Zone of Inhibition (mm) K->L Efflux_Pump_Inhibition cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane EffluxPump Efflux Pump Extracellular Extracellular Space EffluxPump->Extracellular Efflux Intracellular Intracellular Space Intracellular->EffluxPump Binding Target Bacterial Target Intracellular->Target Binding & Inhibition Extracellular->Intracellular Entry Antibiotic Standard Antibiotic Aminothiophene 2-Aminothiophene Compound Aminothiophene->EffluxPump Inhibition Histidine_Kinase_Inhibition Stimulus Environmental Stimulus HK Histidine Kinase (HK) Stimulus->HK RR Response Regulator (RR) HK->RR Phosphotransfer ADP ADP HK->ADP P P Gene Target Gene Expression RR->Gene Activation/Repression ATP ATP ATP->HK Response Cellular Response Gene->Response Aminothiophene 2-Aminothiophene Compound Aminothiophene->HK Inhibition

References

Evaluating the Antileishmanial Potential of 2-Aminothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antileishmanial activity of various 2-aminothiophene derivatives against pathogenic Leishmania species. The following sections detail their in vitro efficacy, cytotoxicity, and proposed mechanisms of action, supported by experimental data and protocols.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel antileishmanial agents. The 2-aminothiophene scaffold has emerged as a promising structural motif in the development of new drug candidates. This guide synthesizes data from multiple studies to offer a comparative overview of the performance of this class of compounds.

Performance Comparison of 2-Aminothiophene Derivatives

The antileishmanial efficacy of 2-aminothiophene derivatives has been evaluated against both the extracellular promastigote and intracellular amastigote stages of various Leishmania species. The following table summarizes the in vitro activity (IC50 and EC50 values) and cytotoxicity (CC50 values) of selected compounds. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50 for promastigotes), provides a measure of the compound's specificity for the parasite over host cells.

CompoundLeishmania SpeciesPromastigote IC50 (µM)Amastigote EC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
SB-44 L. amazonensis7.37[1]15.82[1]>100[1]>6.32[1]
SB-83 L. amazonensis3.37[1]18.5[1]>100[1]>5.40[1]
SB-83 L. infantum7.462.9152.27 (RAW 264.7)17.96
SB-83 L. donovani9.84-52.27 (RAW 264.7)5.31
SB-200 L. amazonensis3.65[1]20.09[1]>100[1]>4.98[1]
SB-200 L. braziliensis4.25[2]-42.52 (J774.A1)[2]10.00[2]
SB-200 L. major4.65[2]-42.52 (J774.A1)[2]9.14[2]
SB-200 L. infantum3.96[2]2.85[2]42.52 (J774.A1)[2]14.92[2]
8CN L. amazonensis1.20[3]--36.58[3]
DCN-83 L. amazonensis-0.71[3]-119.33[3]
19 L. amazonensis2.16[4]0.9[4]-52[4]
42 L. amazonensis2.97[4]1.71[4]-75[4]
Meglumine Antimoniate L. amazonensis70.33[4]2.77[4]-1.01[4]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the antileishmanial activity and cytotoxicity of 2-aminothiophene derivatives.

In Vitro Antileishmanial Activity against Promastigotes (Alamar Blue Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the promastigote stage of Leishmania.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25-26°C.

  • Assay Preparation: Logarithmic phase promastigotes are harvested, counted, and resuspended in fresh medium to a final density of 1 x 10^6 parasites/mL.

  • Compound Dilution: Test compounds are serially diluted in the assay medium.

  • Incubation: 100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate, followed by 100 µL of the compound dilutions. The plates are incubated at 25-26°C for 72 hours.

  • Viability Assessment: 20 µL of Alamar Blue (resazurin) solution is added to each well, and the plates are incubated for an additional 4-24 hours. Metabolically active parasites reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Analysis: The fluorescence or absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve by plotting the percentage of parasite inhibition against the compound concentration.[5][6]

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This assay determines the 50% effective concentration (EC50) of a compound against the intracellular amastigote stage of Leishmania.

  • Macrophage Culture: A macrophage cell line (e.g., J774.A1 or RAW 264.7) is cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Macrophage Seeding: Macrophages are seeded into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allowed to adhere overnight.

  • Infection: Stationary-phase Leishmania promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1 or 15:1. The plates are incubated for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Non-internalized promastigotes are removed by washing the wells with pre-warmed medium.

  • Compound Treatment: The test compounds, serially diluted in fresh medium, are added to the infected macrophages and incubated for 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a reporter gene-based assay can be used.

  • Data Analysis: The EC50 value is calculated from the dose-response curve by plotting the percentage of infection inhibition against the compound concentration.[7][8]

In Vitro Cytotoxicity Assay against Macrophages

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line, typically the same macrophage cell line used in the amastigote assay.

  • Cell Seeding: Macrophages are seeded in 96-well plates as described for the amastigote assay and allowed to adhere.

  • Compound Treatment: The serially diluted test compounds are added to the cells and incubated for 72 hours under the same conditions as the amastigote assay.

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay.

  • Data Analysis: The CC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Apoptosis Induction and Immunomodulation

Studies suggest that 2-aminothiophene derivatives exert their antileishmanial effect through a dual mechanism of action: direct induction of apoptosis in the parasite and modulation of the host's immune response.

Induction of Apoptosis in Leishmania

Several 2-aminothiophene derivatives have been shown to induce an apoptosis-like cell death in Leishmania promastigotes.[9] This process is characterized by key molecular events, including the externalization of phosphatidylserine on the parasite's cell surface and the fragmentation of its DNA.[9] While the precise signaling cascade is still under investigation, it is believed to involve the activation of parasite-specific proteases, such as metacaspases and other cysteine proteases, leading to the execution of the apoptotic program.[10]

G cluster_0 2-Aminothiophene Derivative cluster_1 Leishmania Parasite Compound 2-Aminothiophene Derivative PS Phosphatidylserine Externalization Compound->PS Induces DNA_frag DNA Fragmentation Compound->DNA_frag Induces Apoptosis Apoptosis PS->Apoptosis DNA_frag->Apoptosis

Proposed apoptotic pathway in Leishmania induced by 2-aminothiophene derivatives.

Immunomodulation of Host Macrophages

In addition to their direct effect on the parasite, certain 2-aminothiophene derivatives, such as SB-83 and SB-200, have been shown to modulate the immune response of infected macrophages.[9] This immunomodulatory activity is characterized by an increase in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), as well as an increase in the production of nitric oxide (NO).[9] This shift towards a pro-inflammatory M1 macrophage phenotype is crucial for the effective killing of intracellular amastigotes.

G cluster_0 Experimental Workflow Start Start: In vitro Screening Promastigote_Assay Promastigote Susceptibility Assay Start->Promastigote_Assay Amastigote_Assay Intracellular Amastigote Assay Promastigote_Assay->Amastigote_Assay Active Compounds Cytotoxicity_Assay Macrophage Cytotoxicity Assay Amastigote_Assay->Cytotoxicity_Assay Potent Hits Mechanism_Study Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Study Selective Hits End Lead Identification Mechanism_Study->End

General workflow for in vitro antileishmanial drug screening.

Conclusion

The data presented in this guide highlight the significant potential of 2-aminothiophene derivatives as a promising class of antileishmanial agents. Several lead compounds have demonstrated potent activity against both promastigote and amastigote forms of various Leishmania species, often with favorable selectivity indices. Their dual mechanism of action, involving direct parasite killing through apoptosis and modulation of the host immune response, suggests a lower likelihood of resistance development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound class is warranted to advance these promising findings towards clinical application for the treatment of leishmaniasis.

References

Bioisosteric replacement strategies for sulfur in thiophene-based drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of drug candidates to optimize their pharmacological properties is a cornerstone of medicinal chemistry. One frequently employed strategy is bioisosteric replacement, where a specific functional group is exchanged for another with similar physicochemical characteristics to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of bioisosteric replacement strategies for the sulfur atom within the thiophene ring, a common scaffold in numerous drug candidates. We present a data-driven analysis of common thiophene bioisosteres, including phenyl, furan, pyrrole, and selenophene, with a focus on their impact on biological activity and metabolic stability.

The thiophene ring is a valuable pharmacophore due to its aromaticity and ability to engage in various non-covalent interactions with biological targets. However, the sulfur atom can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicities.[1][2] Bioisosteric replacement of the thiophene moiety aims to mitigate these liabilities while preserving or enhancing the desired pharmacological activity.

Comparative Analysis of Thiophene Bioisosteres

The choice of a suitable bioisostere for the thiophene ring is context-dependent and is influenced by the specific drug target and the desired physicochemical properties. Below is a comparative overview of the most common thiophene bioisosteres.

Phenyl: The Classic Bioisostere

The phenyl group is the most classical bioisostere for thiophene, owing to their similar size, planarity, and aromatic character.[3] However, the electronic properties of the two rings differ, which can influence their interactions with target proteins and their metabolic profiles.

Furan, Pyrrole, and Selenophene: Heterocyclic Alternatives

Furan, pyrrole, and selenophene are five-membered heterocyclic rings that are also frequently considered as thiophene bioisosteres.[4][5] The replacement of sulfur with oxygen (furan), nitrogen (pyrrole), or selenium (selenophene) can significantly alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the resulting analog.[6][7]

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from various studies, comparing the biological activity of thiophene-containing compounds with their bioisosteric analogs.

Table 1: Comparison of Thiophene and Phenyl Bioisosteres in Kinase Inhibitors

Target KinaseThiophene Analog (IC50)Phenyl Analog (IC50)Reference
FLT3Compound 5: 32.435 ± 5.5 μMNot Available[8]
EGFRCompound 21a: 0.47 nMNot Available[8]
HER2Compound 21a: 0.14 nMNot Available[8]
KV1.3470 nMNot Available[9]

Table 2: Comparison of Thiophene and Other Heterocyclic Bioisosteres

Drug TargetThiophene Analog (Activity)Furan Analog (Activity)Pyrrole Analog (Activity)Selenophene Analog (Activity)Reference
A431 cells (antiproliferative)LD50 values reportedLD50 values reportedNot AvailableNot Available[10]
Acetylcholinesterase60% inhibition (Compound IIId)Butenolide bioisosteres studiedNot AvailableNot Available[11]
GluN2B ReceptorKi = 204 nM (Compound 7a)Not AvailableNot AvailableNot Available[12]
σ1 ReceptorKi values reportedNot AvailableNot AvailableNot Available[13]

Physicochemical Properties of Thiophene and its Bioisosteres

The selection of a bioisostere is often driven by the need to modulate physicochemical properties such as lipophilicity (LogP) and metabolic stability.

Table 3: Comparative Physicochemical Properties

PropertyThiophenePhenylFuranPyrroleSelenophene
Aromaticity (Resonance Energy, kcal/mol)29[4]~3616[4]21Similar to thiophene[7]
Electronegativity of Heteroatom2.58 (Sulfur)N/A3.44 (Oxygen)3.04 (Nitrogen)2.55 (Selenium)
Reactivity towards Electrophilic SubstitutionLess reactive than furan and pyrrole[6]Less reactive than thiopheneMore reactive than thiophene[6]Most reactive[6]Slower than furan, faster than thiophene[2]
Metabolic StabilityCan be susceptible to S-oxidation[1]Prone to aromatic oxidation[3]Can form reactive metabolites[14]Generally more stable than furanCan be metabolized[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are summaries of key experimental procedures.

General Synthesis of Thiophene and its Bioisosteres

The synthesis of thiophene, furan, pyrrole, and selenophene derivatives often involves well-established named reactions.

  • Thiophene Synthesis: The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are common methods.[15]

  • Furan Synthesis: The Paal-Knorr synthesis and syntheses from allenyl ketones are frequently employed.[16][17]

  • Pyrrole Synthesis: The Knorr pyrrole synthesis and Paal-Knorr synthesis are widely used.[1][15]

  • Selenophene Synthesis: Methods often involve the reaction of a selenium nucleophile or electrophile with an acyclic precursor.[8] A semi-micro synthesis from bis(trimethylsilyl)-1,3-butadiyne has also been described.[12]

Biological Assays

1. Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[3]

  • Procedure:

    • Prepare a kinase reaction mixture containing the target kinase, a suitable substrate, and ATP.

    • Serially dilute the test compounds and add them to a 96-well plate.

    • Initiate the kinase reaction and incubate at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[3]

2. GPCR Activation Assay (Tango Assay)

This cell-based assay measures G protein-coupled receptor (GPCR) activation by detecting the recruitment of β-arrestin to the receptor.[18][19]

  • Procedure:

    • Use a cell line stably expressing the GPCR of interest fused to a transcription factor and a β-arrestin-protease fusion protein.

    • Treat the cells with the test compounds.

    • Agonist binding leads to β-arrestin recruitment, cleavage of the transcription factor, and subsequent reporter gene expression.

    • Quantify reporter gene expression (e.g., luciferase or β-lactamase) to determine compound efficacy and potency.[19]

3. Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[20][21][22]

  • Procedure:

    • Prepare membranes from cells expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.

    • Separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioactivity.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[22]

4. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[23][24][25]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.[25]

5. In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[14][26][27]

  • Procedure:

    • Incubate the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

    • Take samples at various time points.

    • Quench the metabolic reaction.

    • Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[27]

Visualizing the Strategy: Bioisosteric Replacement and Evaluation Workflow

The following diagrams illustrate the core concepts and experimental workflows discussed in this guide.

Bioisosteric_Replacement_Strategy Thiophene Thiophene-based Drug Candidate Bioisostere Bioisosteric Replacement Thiophene->Bioisostere Analogs Analog Library (Phenyl, Furan, Pyrrole, Selenophene) Bioisostere->Analogs Synthesize Analogs Evaluation Comparative Evaluation Analogs->Evaluation Biological & PK Screening

General strategy for bioisosteric replacement of thiophene.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis (e.g., Paal-Knorr) start->synthesis purification Purification & Characterization synthesis->purification binding Receptor Binding Assay purification->binding functional Functional Assay (e.g., Kinase, GPCR) binding->functional cytotoxicity Cytotoxicity Assay functional->cytotoxicity metabolism Metabolic Stability Assay cytotoxicity->metabolism

Experimental workflow for synthesis and evaluation.

Signaling_Pathway_Example Ligand Drug Candidate (Thiophene or Bioisostere) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Example of a GPCR signaling pathway for drug evaluation.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-Aminothiophene-2-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-aminothiophene-2-carboxylate, a compound commonly used in pharmaceutical research and development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear chemical-impermeable gloves and protective clothing. Wash hands and any exposed skin thoroughly after handling.
Respiratory Protection Use only outdoors or in a well-ventilated area. If dust, mists, or vapors are likely, wear a self-contained breathing apparatus.

In the event of accidental release, avoid dust formation and breathing in any mist, gas, or vapors.[3] Ensure adequate ventilation and remove all sources of ignition.[3] Personnel should be evacuated to a safe area, upwind of the spill.[3]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]

Disposal of the Chemical:

  • Collection: Carefully sweep up and shovel the solid material into a suitable, labeled, and sealed container for disposal.[4]

  • Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • Transfer: Arrange for the collection of the waste by a licensed and approved waste disposal company. The material should be transported to a facility capable of handling hazardous chemical waste.

  • Final Disposal: The approved methods of disposal are:

    • Licensed Chemical Destruction Plant: This ensures the complete and safe breakdown of the chemical compound.[3]

    • Controlled Incineration: This should be performed with flue gas scrubbing to neutralize harmful combustion byproducts.[3]

Disposal of Contaminated Packaging:

  • Decontamination: Containers that held this compound must be decontaminated before disposal. The recommended procedure is to triple rinse the container with a suitable solvent.

  • Recycling or Disposal: After triple rinsing (or an equivalent method), the container can be offered for recycling or reconditioning.[3] If recycling is not an option, the container should be disposed of in the same manner as the chemical waste itself, through an approved waste disposal plant.[2][4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

A Start: Have Ethyl 3-aminothiophene-2-carboxylate Waste? B Is it the chemical itself or a contaminated container? A->B C Chemical Waste B->C Chemical D Contaminated Container B->D Container E Package in a sealed, labeled container C->E F Triple rinse with appropriate solvent D->F G Store in a cool, dry, well-ventilated area E->G H Offer for recycling or reconditioning F->H I Contact licensed waste disposal company G->I H->I Recycling Possible K If recycling is not possible, dispose of as chemical waste H->K Recycling Not Possible J Dispose of via incineration with flue gas scrubbing or at a chemical destruction plant I->J L End J->L K->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-aminothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 3-aminothiophene-2-carboxylate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous chemicals. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side shields or goggles (compliant with EN 166 or 29 CFR 1910.133).[2][3]To prevent eye contact with dust or splashes.
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved protective clothing.[2][4]To avoid skin contact. Gloves should be inspected before use and removed using the proper technique to prevent skin contamination.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended, especially for large-scale operations or in case of inadequate ventilation.[2] For small-scale laboratory use, handling in a well-ventilated area or a fume hood is crucial.To prevent inhalation of dust or vapors.
Body Protection Protective clothing. Protective boots may be required depending on the situation.[4]To provide overall protection from accidental exposure.

Operational Plan: Step-by-Step Handling Procedures

Safe handling practices are essential to prevent accidental exposure and contamination.

2.1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • PPE: Before handling, ensure all required PPE is worn correctly (see Table 1).

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[4][6] Do not breathe in dust or vapors.[3][4]

  • Hygiene: Wash hands and face thoroughly after handling the chemical.[4][7] Do not eat, drink, or smoke in the handling area.[8]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][3][7]

2.2. Accidental Release Measures:

  • Evacuation: In case of a spill, non-essential personnel should evacuate the area.[4]

  • Ventilation: Ensure adequate ventilation of the spill area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]

  • Cleanup: Use personal protective equipment.[4] Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[2][7][9] The spill site should be washed after the material pickup is complete.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations.[8]

  • Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][7][9]

  • Regulatory Compliance: Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_chem Handle Chemical prep_vent->handle_chem handle_store Store in a Cool, Dry, Well-Ventilated Area handle_chem->handle_store disp_waste Dispose of Waste in Designated Container handle_chem->disp_waste spill_event Spill Occurs handle_chem->spill_event disp_ppe Remove and Dispose of Contaminated PPE disp_waste->disp_ppe disp_decon Decontaminate Work Area and Wash Hands disp_ppe->disp_decon spill_contain Contain Spill spill_event->spill_contain spill_clean Clean Up with Appropriate Materials spill_contain->spill_clean spill_dispose Dispose of Spill Waste as Hazardous spill_clean->spill_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.